N,2-Dimethylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABGZRFNYNFHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176087 | |
| Record name | N-Methyl-2-toluamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-09-4 | |
| Record name | N,2-Dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2170-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-toluamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2170-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-2-toluamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2-toluamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-2-TOLUAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59M98XD933 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N,2-Dimethylbenzamide: Synthesis, Structure, and Analysis
Abstract: This technical guide provides a comprehensive overview of N,2-dimethylbenzamide (CAS RN: 2170-09-4), a substituted aromatic amide of interest in synthetic and medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, a robust synthetic protocol, and an in-depth analysis of its chemical structure through spectroscopic methods. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling and characterization of this molecule.
Chemical Identity and Structure
This compound, also known as N-methyl-o-toluamide, is a disubstituted derivative of benzamide. It features a methyl group on the amide nitrogen (N-substitution) and a second methyl group at the ortho (2-position) of the benzene ring. This specific substitution pattern distinguishes it from its isomers, such as N,N-dimethylbenzamide or N,4-dimethylbenzamide, and dictates its unique chemical and physical properties.
The IUPAC name for this compound is This compound .[1][2] Its structure is confirmed by its chemical formula, C₉H₁₁NO, and a molecular weight of 149.19 g/mol .[2]
Key Identifiers:
-
Synonyms: N-Methyl-o-toluamide, N-Methyl-2-methylbenzamide, o-Toluamide, N-methyl-[1][3]
-
Molecular Weight: 149.19 g/mol [2]
-
SMILES: CNC(=O)C1=CC=CC=C1C[2]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or solid, contingent on its purity and the ambient temperature.[1][3] As is characteristic of many amides, it exhibits moderate solubility in organic solvents and has limited solubility in water.[1][3] While comprehensive experimental data for this specific isomer is not widely published, the properties can be predicted based on its structural components.
| Property | Value / Description | Source |
| Appearance | Colorless to pale yellow liquid or solid | [1][3] |
| Water Solubility | Limited | [1][3] |
| Organic Solvent Solubility | Moderately soluble | [1][3] |
| Purity (Typical) | ≥95% | [2] |
Note: Detailed experimental values for melting point, boiling point, and density are not consistently available in public literature, highlighting the specialized nature of this compound.
Synthesis and Purification
The synthesis of this compound is most reliably achieved through the amidation of o-toluic acid (2-methylbenzoic acid). This is a foundational reaction in organic synthesis where a carboxylic acid is converted to an amide.[5] The process involves two primary stages: the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution by methylamine.[6]
Causality in Experimental Design
The chosen synthetic route prioritizes efficiency and control. Converting the carboxylic acid to an acyl chloride (using thionyl chloride, SOCl₂) is a critical activation step. o-Toluic acid itself is not reactive enough to readily form an amide with methylamine. The acyl chloride is a much stronger electrophile, making the subsequent reaction with the methylamine nucleophile rapid and high-yielding. The use of a base (like pyridine or triethylamine) in the second step is essential to neutralize the HCl byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic and halting the reaction.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
o-Toluic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Methylamine (40% solution in H₂O) (2.0 eq)
-
Pyridine (2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for eluent
Procedure:
-
Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add o-toluic acid (1.0 eq) and anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at room temperature. Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This yields the crude o-toluoyl chloride, which is used immediately in the next step.
-
Amidation: Dissolve the crude o-toluoyl chloride in fresh anhydrous DCM and cool the flask to 0°C in an ice bath. In a separate beaker, prepare a solution of methylamine (2.0 eq) and pyridine (2.0 eq) in DCM. Add this amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess pyridine and methylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.
Structural Elucidation via Spectroscopy
Caption: Key structural features of this compound and their predicted spectral signatures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.
| Proton Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Ar-H) | 7.2 – 7.4 | Multiplet (m) | 4H | Protons on the benzene ring, appearing as a complex pattern due to ortho, meta, and para couplings. |
| Amide (N-H) | ~6.3 | Broad Singlet (br s) | 1H | The amide proton signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. It will disappear upon D₂O shake. |
| N-Methyl (N-CH₃) | ~2.9 | Doublet (d) | 3H | The N-methyl protons are coupled to the single amide proton (³J ≈ 5 Hz), resulting in a doublet.[7] |
| Aryl-Methyl (Ar-CH₃) | 2.3 – 2.5 | Singlet (s) | 3H | The methyl group attached to the aromatic ring has no adjacent protons to couple with, thus appearing as a sharp singlet. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides a map of the carbon skeleton.
| Carbon Group | Predicted δ (ppm) | Rationale |
| Carbonyl (C=O) | 168 - 171 | The amide carbonyl carbon is deshielded and appears far downfield, a characteristic feature of this functional group.[7] |
| Aromatic (C-ipso, C-ortho) | 135 - 138 | The two quaternary carbons (C-1 and C-2) attached to the amide and methyl groups, respectively. C-2 is deshielded by the methyl group. |
| Aromatic (Ar-C) | 125 - 132 | The four CH carbons of the aromatic ring. Their distinct shifts depend on their position relative to the substituents. |
| N-Methyl (N-CH₃) | ~27 | The carbon of the N-methyl group, appearing in the aliphatic region.[7] |
| Aryl-Methyl (Ar-CH₃) | ~21 | The carbon of the aryl-methyl group, typical for a methyl group on a benzene ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying key functional groups.
| Vibration | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3250 | A moderate to strong, somewhat broad peak characteristic of a secondary amide N-H bond. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium-intensity peaks corresponding to the C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Peaks corresponding to the C-H bonds of the two methyl groups. |
| C=O Stretch (Amide I) | ~1640 | A very strong and sharp absorption, the most prominent feature for an amide, representing the carbonyl stretch. |
| N-H Bend (Amide II) | ~1550 | A strong band resulting from the coupling of N-H in-plane bending and C-N stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.
| m/z Value | Ion | Rationale |
| 149 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 119 | [M - CH₂NH]⁺ | Loss of the methylamino radical, a common fragmentation pathway for N-methyl amides. |
| 91 | [C₇H₇]⁺ | Formation of the toluyl cation or its rearranged tropylium ion, resulting from cleavage of the amide group. This is a very stable and common fragment for toluene derivatives. |
| 44 | [CH₃NH=CH₂]⁺ | Fragment corresponding to the N-methyl part of the amide. |
Applications in Research and Development
Substituted benzamides are a crucial class of compounds in medicinal chemistry due to their wide range of biological activities.[6] They are known to interact with various biological targets, including dopamine and serotonin receptors.[8]
-
Scaffolds in Medicinal Chemistry: The this compound structure can serve as a foundational scaffold or an intermediate for synthesizing more complex molecules. The ortho-methyl group provides steric bulk that can influence the molecule's conformation and its binding to biological targets, a key consideration in structure-activity relationship (SAR) studies.[9][10]
-
Agrochemical and Pharmaceutical Intermediates: Like many substituted amides, this compound can be a valuable intermediate in the production of agrochemicals and pharmaceuticals.[1][3]
-
Anticancer Research: N-substituted benzamides have been investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy.[9][10] The specific substitution pattern of this compound could be explored in this context.
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not widely available, general precautions for substituted amides should be strictly followed. The toxicological properties have not been fully investigated.[11]
-
Potential Health Effects: May cause eye, skin, and respiratory tract irritation. Ingestion may cause irritation of the digestive tract.[11]
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin: Flush skin with plenty of water. Remove contaminated clothing.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]
-
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
- PubChem. 2-Hydroxy-N,N-dimethylbenzamide. [Link]
- Evergreensino Chemical Co.,Ltd. How does O-Toluic Acid react with amines?. [Link]
- ChemBK. N,N-dimethylbenzamide. [Link]
- PubChem. N,N-dimethyl-2,3-dimethylbenzamide. [Link]
- PubChem. N,N-Dimethylbenzamide. [Link]
- PubMed.
- Royal Society of Chemistry. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]
- Royal Society of Chemistry.
- NIST. Benzamide, N,N-dimethyl- Mass Spectrum. [Link]
- ResearchGate.
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
- LookChem. Benzamide,N,2-dimethyl- MSDS (CAS No. 2170-09-4). [Link]
Sources
- 1. CAS 2170-09-4: N,2-Dimethylbenzamid | CymitQuimica [cymitquimica.com]
- 2. This compound 95% | CAS: 2170-09-4 | AChemBlock [achemblock.com]
- 3. CAS 2170-09-4: N,2-Dimetilbenzamida | CymitQuimica [cymitquimica.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. How does O - Toluic Acid react with amines? - Blog - Evergreensino [evergreensinochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzamide,N,2-dimethyl- MSDS CasNo.2170-09-4 [lookchem.com]
N,2-Dimethylbenzamide molecular weight and formula
An In-depth Technical Guide to N,2-Dimethylbenzamide: Structure, Properties, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Niche Benzamide Isomer
This compound (CAS No. 2170-09-4) is a substituted aromatic amide derivative of benzoic acid.[1][2] Its structure features a methyl group on the nitrogen of the amide functionality and a second methyl group at the ortho- (position 2) of the benzene ring. This specific substitution pattern distinguishes it from its more extensively studied isomer, N,N-Dimethylbenzamide, where both methyl groups are attached to the nitrogen atom. The placement of the ortho-methyl group introduces steric hindrance around the carbonyl group, which can significantly influence its chemical reactivity, physical properties, and biological activity compared to other isomers.
This guide provides a comprehensive overview of the known technical data for this compound. It is important to note that this compound is a less common chemical intermediate, often supplied for early discovery research.[1] Consequently, extensive, peer-reviewed data on its physical properties and specific applications are limited in publicly accessible literature. This document consolidates available information and outlines logical, field-proven methodologies for its synthesis and handling based on established chemical principles.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is established by its molecular formula and weight. These core attributes are critical for stoichiometric calculations in synthesis and for characterization via mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][3] |
| Molecular Weight | 149.19 g/mol | [1][3] |
| CAS Number | 2170-09-4 | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Methyl-2-methylbenzamide, N-Methyl-o-toluamide | [2][4] |
| Physical Description | Colorless to pale yellow liquid or solid | [2][4] |
| Solubility | Limited solubility in water; moderate in organic solvents | [2][4] |
Proposed Synthesis Protocol: Acylation of Methylamine
While specific, peer-reviewed synthesis protocols for this compound are scarce, a robust and logical pathway can be designed based on the well-established synthesis of N-alkylbenzamides.[5] The most direct and field-proven method is the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative of 2-methylbenzoic acid (o-toluic acid) and methylamine. Using the acid chloride is a common and effective choice due to its high reactivity.
Reaction: 2-Methylbenzoyl chloride reacts with methylamine.
Causality of Experimental Design:
-
Choice of Reagents: 2-Methylbenzoyl chloride is selected as the acylating agent because the chlorine is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Methylamine is the simplest primary amine providing the required N-methyl group.
-
Use of a Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the methylamine reactant, which would render it non-nucleophilic and halt the reaction.
-
Solvent Choice: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It dissolves the reactants without participating in the reaction itself. The absence of water is critical to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, then allowed to proceed at room temperature to ensure completion.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This mitigates the initial exotherm upon addition of the amine.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Nucleophile Addition: Add a solution of methylamine (1.1 equivalents, often used as a solution in THF or ethanol) dropwise to the stirred reaction mixture.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) until the starting material (2-methylbenzoyl chloride) is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Diagram of Proposed Synthesis Workflow
Caption: Summary of core data for this compound.
References
- Benzamide,N,2-dimethyl- MSDS CasNo.2170-09-4. LookChem. [Link]
Sources
A Senior Application Scientist's In-depth Technical Guide to the Synthesis of N,2-Dimethylbenzamide from 2-Methylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Amide Bond Formation
The synthesis of N,2-dimethylbenzamide from 2-methylbenzoic acid serves as a quintessential model for one of the most fundamental transformations in organic and medicinal chemistry: the formation of an amide bond. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is kinetically and thermodynamically challenging. The acidic proton of the carboxylic acid readily neutralizes the basic amine, forming an unreactive ammonium carboxylate salt.[1] Overcoming this intrinsic reactivity barrier requires the strategic activation of the carboxylic acid moiety, a concept central to modern drug development and materials science. This guide provides an in-depth exploration of the primary, field-proven methodologies for achieving this synthesis, focusing on the underlying mechanistic principles and practical execution.
Core Synthetic Strategies: A Comparative Analysis
Two principal pathways dominate the synthesis of this compound from 2-methylbenzoic acid. The choice between them hinges on factors such as scale, substrate sensitivity, and desired purity profile.
-
The Two-Step Acyl Chloride Pathway: A robust and highly reliable method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which is then coupled with the amine.
-
The One-Pot Coupling Agent Pathway: A milder, more direct approach that utilizes a dehydrating or "coupling" agent to activate the carboxylic acid in situ for immediate reaction with the amine.
Methodology 1: The Acyl Chloride Pathway
This is the workhorse method for amide synthesis, prized for its high yields and the clear, stepwise nature of the transformation. The strategy involves converting the poorly reactive hydroxyl group of the carboxylic acid into an excellent leaving group (chloride), thereby creating a highly electrophilic carbonyl carbon susceptible to nucleophilic attack.
Part A: Synthesis of 2-Methylbenzoyl Chloride
The most common and efficient method for this conversion is the reaction of 2-methylbenzoic acid with thionyl chloride (SOCl₂).[2][3]
Causality of Reagent Choice: Thionyl chloride is preferred because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[4][5] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent, a more potent acylating agent.
Reaction Mechanism: The mechanism proceeds via a nucleophilic acyl substitution.[2][6]
-
The carbonyl oxygen of 2-methylbenzoic acid attacks the sulfur atom of thionyl chloride.[7][5]
-
A chloride ion is eliminated and then attacks the carbonyl carbon.
-
This sequence results in the formation of a chlorosulfite intermediate, which subsequently decomposes to yield the final 2-methylbenzoyl chloride, along with gaseous SO₂ and HCl.[7][4]
Caption: Mechanism of Acyl Chloride formation using Thionyl Chloride.
Experimental Protocol: Synthesis of 2-Methylbenzoyl Chloride [2][8]
-
Materials & Equipment:
-
2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic)
-
Dry round-bottom flask, reflux condenser, magnetic stir bar, heating mantle
-
Gas trap (e.g., bubbler with sodium hydroxide solution)
-
-
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a stir bar and a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ produced.
-
Charging Reagents: Charge the flask with 2-methylbenzoic acid (1.0 eq).
-
Addition: Carefully add an excess of thionyl chloride (2-3 eq) to the flask, followed by a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) with stirring. The solid 2-methylbenzoic acid will dissolve as it reacts. Monitor the reaction until gas evolution ceases (typically 1-3 hours).
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methylbenzoyl chloride, a colorless to pale yellow oil, is often used in the next step without further purification.[8]
-
Part B: Amidation with Methylamine
The 2-methylbenzoyl chloride produced is highly reactive and readily undergoes nucleophilic acyl substitution with primary or secondary amines.[2][9]
Experimental Protocol: Synthesis of this compound
-
Materials & Equipment:
-
Crude 2-methylbenzoyl chloride (from Part A)
-
Aqueous methylamine solution (e.g., 40%) or methylamine hydrochloride with a base (e.g., triethylamine) in an organic solvent.
-
An appropriate organic solvent (e.g., dichloromethane, diethyl ether)
-
Beaker or flask for reaction, ice bath, separatory funnel
-
-
Procedure:
-
Setup: In a well-ventilated fume hood, place the methylamine source (e.g., aqueous methylamine solution, 2.2 eq) in a flask and cool it to 0°C using an ice bath. Vigorous stirring is essential.
-
Addition: Add the crude 2-methylbenzoyl chloride (1.0 eq) dropwise to the cold, stirred methylamine solution. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup & Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water, then with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
-
-
Caption: Key steps in the DCC-mediated amide coupling mechanism.
Experimental Protocol: DCC Coupling for this compound Synthesis [10]
-
Materials & Equipment:
-
2-methylbenzoic acid
-
Methylamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
A non-nucleophilic base (e.g., Triethylamine, DIEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, ice bath
-
Filtration apparatus
-
-
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbenzoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and anhydrous DCM.
-
Base Addition: Cool the stirred solution to 0°C using an ice bath. Add the base (e.g., triethylamine, 1.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine.
-
DCC Addition: In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor progress using TLC or LC-MS.
-
Workup & Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved via column chromatography if necessary.
-
-
Quantitative Data Summary & Method Selection
| Parameter | Method 1: Acyl Chloride | Method 2: DCC Coupling |
| Primary Reagents | 2-methylbenzoic acid, SOCl₂, methylamine | 2-methylbenzoic acid, methylamine, DCC |
| Stoichiometry (Typical) | Acid (1), SOCl₂ (2-3), Amine (2.2) | Acid (1), Amine (1.1), DCC (1.1) |
| Temperature | Reflux (~80°C), then 0°C to RT | 0°C to Room Temperature |
| Reaction Time | 2-5 hours | 12-24 hours |
| Typical Yield | High (>85%) | Good to High (70-95%) [11] |
| Pros | High yield, inexpensive reagents, fast reaction, easily removable byproducts (gases). | Very mild conditions, suitable for sensitive substrates, high chemoselectivity. |
| Cons | Harsh/corrosive reagent (SOCl₂), requires heat, not suitable for acid-sensitive molecules. | Byproduct (DCU) removal can be challenging, DCC is a skin sensitizer, more expensive. [10] |
Conclusion for the Practicing Scientist
The synthesis of this compound from 2-methylbenzoic acid is a well-established process that offers a choice between two highly effective methodologies. The Acyl Chloride Pathway is the preferred method for large-scale, cost-effective synthesis where substrate sensitivity is not a concern. Its robustness, speed, and high yields make it a staple in process chemistry. Conversely, the DCC Coupling Pathway provides an indispensable tool for research and development, particularly in medicinal chemistry, where delicate and complex molecules require mild, precisely controlled reaction conditions to preserve their structural integrity. A thorough understanding of the mechanistic underpinnings and practical considerations of each method is crucial for selecting the optimal synthetic route to achieve the desired outcome with efficiency and purity.
References
- Title: SOCl2 Reaction with Carboxylic Acids Source: Chemistry Steps URL:[Link]
- Title: 22.9 Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]
- Title: The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Source: Henry Rzepa's Blog - Imperial College London URL:[Link]
- Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL:[Link]
- Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL:[Link]
- Title: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) Source: YouTube (Bioman Explains) URL:[Link]
- Title: The Role of Dicyclohexylcarbodiimide (DCC)
- Title: Synthesis of 2-methylbenzoyl chloride Source: PrepChem.com URL:[Link]
- Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[Link]
- Title: Synthesis of Amides Source: Jack Westin URL:[Link]
- Title: What is the product when o-toluic acid (2-methylbenzoic acid)
- Title: 5.2.1 Synthesis of Peptides Source: NPTEL Archive URL:[Link]
- Title: N,N′-Dicyclohexylcarbodiimide Source: Wikipedia URL:[Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the product when o-toluic acid (2-methylbenzoic acid) is treated .. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. CAS 933-88-0: 2-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
A Spectroscopic Guide to N,N-Dimethylbenzamide: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Dimethylbenzamide (CAS 611-74-5), a compound of interest in chemical synthesis and pharmaceutical research. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of spectra to confirm molecular structure and purity, grounded in the fundamental principles of each analytical technique.
Molecular Structure and Spectroscopic Overview
N,N-Dimethylbenzamide is a tertiary amide with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2][3] Its structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a dimethylamino group. This arrangement gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and characterization.
An integrated spectroscopic approach is crucial for unambiguous structure confirmation. ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, further corroborating the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N,N-Dimethylbenzamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (signal-to-noise dependent)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-10 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Data Interpretation and Rationale
The ¹H NMR spectrum of N,N-Dimethylbenzamide in CDCl₃ typically displays signals in two main regions: the aromatic region and the aliphatic region.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) | The protons on the benzene ring are in a complex electronic environment, leading to overlapping signals in the downfield region characteristic of aromatic protons. |
| ~3.1 | Singlet | 3H | N-Methyl protons (N-CH₃) | These protons are on a methyl group attached to the nitrogen atom. The single peak indicates they are chemically equivalent and not coupled to any neighboring protons. |
| ~2.9 | Singlet | 3H | N-Methyl protons (N-CH₃) | Similar to the other N-methyl group, this signal appears as a singlet. The presence of two distinct singlets for the N-methyl groups is due to restricted rotation around the C-N amide bond, making the two methyl groups diastereotopic. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0-200 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.
Data Interpretation and Rationale
The proton-decoupled ¹³C NMR spectrum of N,N-Dimethylbenzamide will show distinct signals for each unique carbon atom.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~171.7 | C=O (Amide carbonyl) | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom, resulting in a signal far downfield. |
| ~136.3 | Quaternary aromatic carbon (C-1) | This is the carbon of the benzene ring directly attached to the carbonyl group. It is a quaternary carbon and appears in the aromatic region. |
| ~129.6 | Aromatic CH | These are the ortho- and meta-carbons of the benzene ring. Their similar electronic environments can sometimes lead to overlapping signals. |
| ~128.5 | Aromatic CH | This signal corresponds to the para-carbon of the benzene ring. |
| ~39.5 | N-CH₃ | The carbon atoms of the N-methyl groups appear in the upfield aliphatic region. The restricted rotation around the C-N bond can sometimes lead to two distinct signals for these carbons. |
| ~35.4 | N-CH₃ | The second N-methyl carbon signal, often slightly upfield from the other. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of solid N,N-Dimethylbenzamide directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.
Data Interpretation and Rationale
The IR spectrum of N,N-Dimethylbenzamide is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| ~3060 | C-H stretch | Aromatic | This absorption is characteristic of the C-H bonds on the benzene ring. |
| ~2930 | C-H stretch | Aliphatic | This band arises from the C-H stretching vibrations of the methyl groups. |
| ~1630 | C=O stretch | Amide | This is a strong and characteristic absorption for the carbonyl group of the tertiary amide. Its position is influenced by conjugation with the aromatic ring. |
| ~1500-1400 | C=C stretch | Aromatic | These absorptions are due to the carbon-carbon double bond stretching vibrations within the benzene ring. |
| ~1400 | C-N stretch | Amide | This band corresponds to the stretching vibration of the carbon-nitrogen bond of the amide. |
| ~700 | C-H bend | Aromatic (out-of-plane) | This strong absorption is indicative of a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its identity.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Data Interpretation and Rationale
The EI mass spectrum of N,N-Dimethylbenzamide provides key structural information.
| m/z | Ion | Identity | Rationale |
| 149 | [M]⁺˙ | Molecular Ion | This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight of N,N-Dimethylbenzamide.[1][2] |
| 105 | [M - N(CH₃)₂]⁺ | Benzoyl Cation | A very intense peak resulting from the cleavage of the C-N bond, which is a common fragmentation pathway for amides. This is often the base peak.[1] |
| 77 | [C₆H₅]⁺ | Phenyl Cation | This peak arises from the loss of a carbonyl group (CO) from the benzoyl cation.[1] |
| 51 | [C₄H₃]⁺ | A common fragment in the mass spectra of benzene derivatives. |
Fragmentation Pathway Diagram
Caption: Key EI-MS fragmentation of N,N-Dimethylbenzamide.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and self-validating characterization of N,N-Dimethylbenzamide. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the characteristic amide and aromatic functional groups, and the mass spectrum confirms the molecular weight and provides a logical fragmentation pattern. This integrated approach is essential for ensuring the identity and purity of N,N-Dimethylbenzamide in research and development settings, underpinning the reliability of subsequent scientific investigations.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem.
- Wiley. (n.d.). n,n-Dimethylbenzamide. SpectraBase.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461).
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- National Institute of Standards and Technology. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). GC-MS of N,N-dimethylbenzamide (7).
- Wiley. (n.d.). n,n-Dimethylbenzamide - Optional[ATR-IR] - Spectrum. SpectraBase.
Sources
N,2-Dimethylbenzamide solubility in organic solvents
An In-Depth Technical Guide to the Solubility of N,2-Dimethylbenzamide in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Foreword: The precise understanding of a compound's solubility is a cornerstone of successful chemical research and development, influencing everything from reaction kinetics to final product formulation. This guide provides a comprehensive examination of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings of its solubility, present robust experimental methodologies for its determination, and discuss the practical implications for researchers in organic synthesis and drug development.
Introduction: The Significance of this compound
This compound (CAS No. 6890-34-2) is a substituted aromatic amide. Its structure, featuring a benzamide core with methyl substitutions on both the nitrogen atom and the aromatic ring at the ortho-position, imparts a unique combination of polarity and lipophilicity. This structure makes it a valuable building block in organic synthesis and medicinal chemistry. For instance, nitrobenzamide derivatives, a related structural class, are explored for their anti-inflammatory and anti-tumor properties[1].
A thorough understanding of this compound's behavior in various organic solvents is paramount for its effective use. Solubility data dictates the choice of reaction media, purification strategies like crystallization, and the formulation of final products. Poor solubility can hinder reaction rates, complicate purification, and, in the context of drug development, lead to poor bioavailability[2].
Physicochemical Profile and Its Impact on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₉H₁₁NO | Indicates a significant carbon backbone relative to heteroatoms. |
| Molecular Weight | 149.19 g/mol [3] | A moderate molecular size. Larger molecules can be more difficult to solvate[4]. |
| Structure | The molecule possesses a polar amide group and a nonpolar substituted benzene ring, suggesting solubility in a range of solvents[5]. | |
| Melting Point | 43-45 °C (for N,N-Dimethylbenzamide)[6][7][8] | A relatively low melting point for a solid, indicating moderate intermolecular forces. |
| Polarity | Polar Aprotic | The amide group creates a strong dipole moment. The aromatic ring and methyl groups are nonpolar. |
| Hydrogen Bonding | H-bond Acceptor Only | The carbonyl oxygen can accept hydrogen bonds from protic solvents. The tertiary amide structure (due to the two methyl groups on the nitrogen) means it cannot donate hydrogen bonds[5][9]. |
The fundamental principle governing solubility is that "like dissolves like."[4][10][11][12] This means substances with similar polarities and intermolecular forces tend to be soluble in one another. For this compound, the dual nature of its structure—a polar amide head and a nonpolar aromatic tail—predicts a versatile solubility profile.
-
Polar Solvents will interact favorably with the polar amide group through dipole-dipole interactions.
-
Nonpolar Solvents will interact with the nonpolar benzene ring and methyl groups via London dispersion forces.
-
Protic vs. Aprotic Solvents: Its inability to donate hydrogen bonds may slightly limit its solubility in highly protic solvents (like water or methanol) compared to primary or secondary amides, which can both donate and accept hydrogen bonds[5][9].
Qualitative Solubility Analysis
Based on its physicochemical properties, we can predict the solubility of this compound in common classes of organic solvents. While specific quantitative data for the N,2- isomer is scarce in public literature, data for the closely related N,N-Dimethylbenzamide indicates high solubility in solvents like ethanol, acetone, and chloroform[13]. The additional ortho-methyl group in this compound is expected to slightly increase lipophilicity without fundamentally altering this profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar amide group are the dominant force, leading to effective solvation. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High to Moderate | The solvent can act as a hydrogen bond donor to the amide's carbonyl oxygen. The compound's nonpolar regions interact well with the alkyl parts of the alcohols. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic rings of the solvent and solute interact favorably through π-stacking and dispersion forces. The polar amide group limits overall solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Solubility is driven by weaker van der Waals forces between the nonpolar regions of the solute and the solvent. The highly polar amide group is disfavored in this environment. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule. |
Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the industry-standard thermodynamic approach. It is reliable and directly measures the saturation point of a compound in a given solvent at a specified temperature[14][15].
Core Principle
An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid and analyzed to determine the solute concentration.
Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of crystalline this compound to a series of glass vials with screw caps. "Excess" means enough solid will remain undissolved at the end of the experiment. A 5-fold estimated excess is a good starting point[14].
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Include at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., at 25 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. For amides, this can take between 24 and 72 hours[2][14]. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for several hours to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, use centrifugation followed by careful filtration[2][10].
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute. Discard the initial few drops of the filtrate to saturate the filter membrane.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with an appropriate mobile phase or solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[10].
-
A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification[2][10].
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.
-
Workflow Visualization
Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.
Safety and Handling Considerations
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation[6][16][17][18].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[16][18].
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[16]. Avoid contact with skin and eyes[17].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[16][19].
Conclusion
This compound exhibits a versatile solubility profile owing to its hybrid structure, which contains both polar and nonpolar functionalities. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in polar protic solvents and lower solubility in nonpolar aliphatic media. The lack of a hydrogen-bond-donating group is a key structural feature influencing its interactions with protic solvents. For researchers and drug development professionals, this solubility behavior is a critical parameter that must be quantitatively determined, typically using the robust shake-flask method, to enable successful synthesis, purification, and formulation.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Solubility of Things. (n.d.). N,N-Dimethylbenzamide.
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Unknown Source. (n.d.).
- ChemBK. (2024, April 9). N,N-dimethylbenzamide.
- Khan Academy. (n.d.). Solubility of organic compounds.
- National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem Compound Database.
- Chem Service. (2016, March 1). SAFETY DATA SHEET: N,N-Dimethylbenzamide.
- Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5).
- LookChem. (n.d.). SAFETY DATA SHEET: N,N-Dimethylbenzamide.
- Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides.
- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- Magnetic Resonance in Chemistry. (n.d.). Solvent polarity and hydrogen-bonding effects on the nitrogen NMR shieldings of N-nitrosamines and DFT calculations of the shieldings.
- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
- 7. N,N-Dimethylbenzamide 99 611-74-5 [sigmaaldrich.com]
- 8. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.ws [chem.ws]
- 12. Khan Academy [khanacademy.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. cdn.chemservice.com [cdn.chemservice.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. file1.lookchem.com [file1.lookchem.com]
- 19. N,N-Dimethylbenzamide, 98+% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Physicochemical Characterization of N,2-Dimethylbenzamide: Experimental Determination of Melting and Boiling Points
For distribution to Researchers, Scientists, and Drug Development Professionals.
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the essential physicochemical properties of N,2-Dimethylbenzamide (CAS No. 2170-09-4), with a primary focus on the experimental determination of its melting and boiling points. In the realm of drug discovery and development, precise knowledge of these fundamental characteristics is paramount for compound purification, formulation, and quality control. While extensive databases of physical properties exist, values for less common or novel compounds like this compound are not always readily available. This guide, therefore, emphasizes the practical, hands-on determination of these crucial parameters, empowering the researcher to generate reliable data in the laboratory.
This compound: An Introduction
This compound is an aromatic amide, a structural isomer of the more commonly referenced N,N-Dimethylbenzamide. Its molecular structure, featuring a methyl group on the nitrogen and another on the ortho position of the benzene ring, influences its intermolecular forces and, consequently, its physical properties. Understanding these properties is a critical first step in any research or development pipeline involving this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2170-09-4 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [2] |
Note: Experimentally determined melting and boiling points for this compound are not widely reported in publicly available databases. The following sections provide detailed protocols for their empirical determination.
The Imperative of Experimental Determination
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The presence of impurities can lead to a depression and broadening of the melting point range and an elevation of the boiling point.[3] Therefore, the experimental determination of these values serves two primary purposes: identification and assessment of purity.
Experimental Protocol: Melting Point Determination
The following protocol outlines the capillary method for determining the melting point range of a solid organic compound, a technique renowned for its accuracy and requirement of minimal sample.
Causality Behind Experimental Choices
The choice of a slow heating rate (approximately 1-2°C per minute) near the anticipated melting point is crucial. A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an erroneously wide and inaccurate melting point range. The use of a finely powdered, dry sample ensures uniform heat transfer throughout the material.[4]
Step-by-Step Methodology
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[4]
-
Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample. A small amount of solid will be forced into the tube.[4]
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating.[3][4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.[5]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new capillary tube with the sample and begin heating at a rate of 1-2°C per minute.[5]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point range is reported as T1-T2.
Self-Validating System
A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. To validate the accuracy of the melting point apparatus, it is good practice to periodically measure the melting point of a known standard with a certified melting point.
Visualizing the Workflow
Caption: Workflow for Melting Point Determination.
Experimental Protocol: Boiling Point Determination
For the determination of the boiling point, the micro-boiling point method using a Thiele tube is a suitable technique, especially when only a small amount of the substance is available.[6]
Rationale for the Micro-Boiling Point Method
This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] By trapping a small amount of vapor in an inverted capillary tube, we can observe this equilibrium point precisely as the point where the external pressure overcomes the vapor pressure upon cooling. Distillation is another common method, particularly if purification is also required.[8]
Step-by-Step Methodology
-
Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end downwards.[7]
-
Heating: Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the heat-transfer liquid is above the level of the sample but below the open end of the test tube.[6]
-
Observation of Bubbles: Gently heat the side arm of the Thiele tube with a micro-burner. A slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.[6][7]
-
Reaching the Boiling Point: Continue to heat gently until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[7]
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6] Record this temperature.
-
Pressure Correction: For highly accurate work, the observed boiling point should be corrected to standard atmospheric pressure (760 mmHg).
Ensuring Trustworthiness of Data
The reliability of the boiling point measurement is dependent on a slow and steady cooling rate to accurately pinpoint the temperature at which the vapor pressure equals the atmospheric pressure. It is also crucial to record the atmospheric pressure at the time of the experiment for potential correction.
Visualizing the Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
While the definitive melting and boiling points of this compound remain to be widely published, this guide provides the robust, field-proven methodologies for their accurate determination. For researchers in drug development and related scientific fields, the ability to experimentally determine these fundamental physical properties is an indispensable skill. The protocols detailed herein are designed to be self-validating and grounded in the fundamental principles of physical chemistry, ensuring the generation of trustworthy and reliable data.
References
- PubChem. N,N-dimethyl-2,3-dimethylbenzamide. [Link]
- PubChem. N,N-Dimethylbenzamide. [Link]
- ChemBK. N,N-dimethylbenzamide. [Link]
- Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). [Link]
- Experiment 1 - Melting Points. [Link]
- Melting point determin
- experiment (1)
- SSERC.
- Chemistry LibreTexts. 6.
- BOILING POINT DETERMIN
- Chemistry LibreTexts. 6.
- GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
- Determin
- Micro-boiling point measurement. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Safety and Hazards of N,N-Dimethylbenzamide
Introduction to N,N-Dimethylbenzamide: Properties and Context
N,N-Dimethylbenzamide is an organic compound, a derivative of benzamide, with the chemical formula C₉H₁₁NO.[1] It typically appears as a white to off-white crystalline solid.[2][3] This compound serves as a valuable building block in organic synthesis and as a pharmaceutical intermediate.[3] Its utility in laboratory and drug development settings necessitates a thorough understanding of its safety profile to ensure the protection of researchers and the integrity of experimental work.
The causality behind stringent safety protocols for compounds like N,N-Dimethylbenzamide stems from its identified health hazards. As a substituted aromatic amide, its chemical structure confers properties that can lead to irritation and toxicity upon exposure. This guide provides a detailed examination of its hazards, handling procedures, and emergency responses, grounded in authoritative safety data.
Hazard Identification and GHS Classification
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N,N-Dimethylbenzamide is classified as a hazardous substance.[4] This classification is a critical starting point for any risk assessment, as it immediately signals the need for specific handling precautions.
Signal Word: Warning [4]
The GHS classification is summarized below:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][7] |
These classifications are based on toxicological data and indicate that the primary routes of hazardous exposure are ingestion, skin contact, eye contact, and inhalation.[2][4] The "Warning" signal word denotes a moderate level of hazard.
Toxicological Profile and Health Effects
A deeper understanding of the toxicological data informs the "why" behind the safety precautions. The health effects are a direct consequence of the compound's interaction with biological systems.
Acute Effects:
-
Oral Toxicity: The compound is classified as harmful if swallowed.[6] Ingestion can lead to irritation of the gastrointestinal tract.[3]
-
Skin Irritation: Direct contact with the skin causes irritation, which may manifest as redness and pain.[4] This necessitates the consistent use of appropriate protective gloves.
-
Eye Irritation: N,N-Dimethylbenzamide is a serious eye irritant.[4] Symptoms of exposure can be severe and may include stinging, tearing, redness, swelling, and blurred vision.[4] This underscores the mandatory requirement for chemical safety goggles.
-
Respiratory Irritation: Inhalation of the dust or vapors may cause irritation to the respiratory system.[4][7] In high concentrations, it may also lead to central nervous system effects such as headache, dizziness, and fatigue.[4]
Chronic Effects: Currently, there is no data available to indicate that N,N-Dimethylbenzamide is mutagenic, genotoxic, or carcinogenic.[4] However, the absence of data does not equate to the absence of risk, and the compound should be handled with the assumption of potential chronic effects until proven otherwise.
Experimental Protocols: Safe Handling, Storage, and Disposal
A self-validating safety system relies on robust and consistently applied protocols. The following steps are derived from established safety data sheets and best practices for handling hazardous chemicals.
Personal Protective Equipment (PPE) Selection Workflow
The choice of PPE is the primary barrier between the researcher and the chemical. The following workflow should be followed to ensure adequate protection.
Caption: PPE selection workflow for handling N,N-Dimethylbenzamide.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[4] Read the entire Safety Data Sheet for N,N-Dimethylbenzamide.
-
Engineering Controls: All handling operations that may generate dust or vapors should be performed in a certified chemical fume hood or a well-ventilated area.[2][4] Good general ventilation, typically 10 air changes per hour, should be maintained in the laboratory space.[4]
-
Donning PPE: Wear the appropriate PPE as determined by your risk assessment. This must include, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[2][4]
-
Chemical Handling: Avoid all direct contact with the substance.[4] Avoid breathing dust or vapors.[2] Do not eat, drink, or smoke in the handling area.[4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2] Remove contaminated clothing carefully and wash it before reuse.[4]
Storage and Incompatibility
-
Storage Conditions: Store the compound in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and store locked up, away from incompatible materials.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3]
Disposal Protocol
-
Waste Classification: N,N-Dimethylbenzamide waste is considered hazardous.
-
Collection: Collect waste material in a suitable, labeled, and sealed container for disposal. Do not mix with other waste streams.
-
Disposal: Dispose of the waste container and its contents through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[2][4]
Emergency Procedures: A Validated Response System
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or if breathing is difficult, seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[3][4] |
Note for Physicians: Treat symptomatically. Symptoms may be delayed.[4]
Accidental Release Measures
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation in the spill area.
-
Contain: Prevent the spill from entering drains or waterways.
-
Clean-up: Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[2][3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Summary of Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 611-74-5 | [2][4][5] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 43-45 °C | [3] |
| Boiling Point | 132-133 °C @ 15 mmHg | [3] |
| Flash Point | >112 °C (>230 °F) | [3] |
| Solubility | Soluble in water | [3] |
Conclusion
N,N-Dimethylbenzamide is a chemical with a well-defined hazard profile that requires careful and informed handling. Its primary risks include harm if swallowed, skin and eye irritation, and respiratory tract irritation. Adherence to the GHS classifications, use of appropriate engineering controls and personal protective equipment, and knowledge of emergency procedures are fundamental to its safe use in research and development. This guide provides the technical foundation for establishing a self-validating system of safety, ensuring that both scientific progress and personal well-being are held to the highest standard. Researchers must apply this information within the context of a comprehensive, site-specific risk assessment for all laboratory operations.
References
- N,N-Dimethylbenzamide | C9H11NO | CID 11916.
- SAFETY DATA SHEET - N,N-Dimethylbenzamide. Chem Service. [Link]
- 2-Methylbenzamide | C8H9NO | CID 10704.
- N,N-Dimethylbenzamide Safety D
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Mechanism of Action of N,2-Dimethylbenzamide in Directed Organic Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-Dimethylbenzamide has emerged as a powerful and highly regioselective directing group in modern organic synthesis. Its unique architecture, combining a robust Lewis basic amide with a strategically placed ortho-methyl group, provides an elegant solution to one of the fundamental challenges in C-H activation: positional selectivity. This technical guide provides an in-depth analysis of the mechanistic principles governing the action of this compound. We will explore its central role in both classical Directed ortho-Metalation (DoM) via organolithium intermediates and in transition-metal-catalyzed C-H functionalization reactions. Through detailed mechanistic diagrams, step-by-step protocols, and a discussion of the causality behind experimental choices, this document serves as a comprehensive resource for professionals seeking to leverage this versatile tool for the precise construction of complex polysubstituted aromatic compounds.
The Foundational Strategy: Directed ortho-Metalation (DoM)
The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2][3] A cornerstone of C-H activation is the strategy of Directed ortho-Metalation (DoM).[4][5] This methodology utilizes a directing metalation group (DMG), a heteroatom-containing functional group that acts as a coordination site for a strong base, typically an organolithium reagent.[6][7]
The core mechanism proceeds via three key steps:
-
Coordination: The Lewis basic heteroatom of the DMG coordinates to the Lewis acidic lithium cation of the organolithium base (e.g., n-BuLi or s-BuLi).[5] This brings the reactive base into close proximity to the C-H bonds on the aromatic ring.
-
Deprotonation: The coordinated base selectively abstracts a proton from the sterically accessible ortho-position, forming a thermodynamically stable aryllithium intermediate. This step is kinetically favored over deprotonation at other sites.[6]
-
Electrophilic Quench: The highly nucleophilic aryllithium intermediate is trapped by a wide array of electrophiles (E+), installing a new substituent exclusively at the ortho-position.[4][8]
Figure 1: General workflow for Directed ortho-Metalation (DoM).
This compound: A Profile in Regioselectivity
The tertiary amide is one of the most powerful and reliable directing groups in the DoM toolkit.[4][9] In this compound, this functionality is augmented by an ortho-methyl substituent, creating a directing group with exceptional control over regioselectivity.
Core Mechanistic Features:
-
The Tertiary Amide (-CONMe₂): The carbonyl oxygen is a potent Lewis base that effectively chelates the lithium cation of the organolithium reagent. The N,N-dimethyl substitution is crucial as it prevents competitive deprotonation at a more acidic N-H bond, which would occur in primary or secondary amides.
-
The ortho-Methyl Group (2-Me): This group is the key to the molecule's utility. It functions as a non-removable steric blocking group. While the amide directs metalation to an ortho-position, the methyl group physically obstructs one of the two available sites (C2). Consequently, deprotonation occurs exclusively at the unhindered C6 position. This obviates the need for blocking/deblocking steps that might be necessary with symmetric directing groups in certain applications.
This synergistic interplay between chelation control and steric hindrance makes this compound a superior directing group for achieving single, predictable isomers of 1,2,3-trisubstituted aromatic rings.
Figure 2: Chelation and steric control in the lithiation of this compound.
Key Mechanistic Pathways and Applications
Pathway A: Organolithium-Mediated C-H Functionalization
This is the classic DoM application where this compound excels. The process involves the generation of an aryllithium intermediate at the C6 position, which is then trapped by an electrophile.
Causality Behind Experimental Choices:
-
Base Selection: sec-Butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi). Its greater basicity and steric bulk can lead to faster and cleaner deprotonation, especially for less activated aromatic systems.[6]
-
Additive (TMEDA): N,N,N',N'-Tetramethylethylenediamine (TMEDA) is frequently added. It is a bidentate ligand for lithium, breaking down the oligomeric aggregates of the organolithium reagent into more reactive monomers or dimers. This significantly accelerates the rate of lithiation.[4]
-
Temperature Control: Reactions are almost universally conducted at low temperatures (-78 °C). This is critical to prevent decomposition of the aryllithium intermediate and to suppress potential side reactions, such as addition of the organolithium to the amide carbonyl.[6][8]
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are standard solvents, as they are polar enough to solvate the organometallic species but are relatively unreactive towards them at low temperatures.[6]
Experimental Protocol: ortho-Bromination of this compound
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq) and anhydrous THF.
-
Inerting: The system is purged with dry nitrogen or argon.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: sec-Butyllithium (1.1 eq, solution in cyclohexane) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Metalation: The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Electrophilic Quench: 1,2-Dibromo-1,1,2,2-tetrachloroethane (1.2 eq), dissolved in a minimal amount of anhydrous THF, is added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 6-bromo-N,2-dimethylbenzamide.
Table 1: Representative Electrophiles for Quenching the this compound-derived Aryllithium
| Electrophile (E+) | Reagent Example | Resulting Functional Group | Typical Yield (%) |
| Aldehyde/Ketone | Benzaldehyde | Secondary Alcohol | > 90 |
| Alkyl Halide | Iodomethane | Methyl | ~85-95 |
| Silyl Halide | Trimethylsilyl chloride | Silyl | > 90 |
| Disulfide | Dimethyl disulfide | Methylthio | ~80-90 |
| Borate Ester | Trimethyl borate | Boronic Acid (after hydrolysis) | ~75-85 |
| Halogen Source | Hexachloroethane | Chloro | > 90 |
Yields are approximate and depend on specific substrate and reaction conditions.
Pathway B: Transition Metal-Catalyzed C-H Activation
The amide directing group is also highly effective in guiding transition metal catalysts, such as palladium, rhodium, and nickel, to the ortho C-H bond.[10][11][12] This approach enables a different spectrum of transformations, including arylations, alkenylations, and acylations.[1][13]
The mechanism typically involves the formation of a five-membered palladacycle intermediate through a Concerted Metalation-Deprotonation (CMD) pathway.[14] In this process, the C-H bond cleavage and metal-carbon bond formation occur in a single, concerted step, often facilitated by a carboxylate or carbonate ligand acting as a proton shuttle. The ortho-methyl group on this compound again enforces absolute regioselectivity, ensuring the formation of the metallacycle exclusively at the C6 position.
Figure 3: A plausible catalytic cycle for Pd-catalyzed ortho-arylation.
This pathway is highly valuable for building complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. The choice of catalyst, oxidant, and ligands is crucial for achieving high efficiency and turnover.[15][16]
Conclusion
This compound operates as a premier directing group for the regioselective functionalization of aromatic rings through a powerful combination of chelation and steric control. Its mechanism of action is twofold: it effectively directs organolithium bases for classic Directed ortho-Metalation and guides transition metal catalysts for a diverse range of C-H activation reactions. In both pathways, the ortho-methyl group acts as an immovable steric shield, guaranteeing that functionalization occurs at a single, predictable position. This level of control makes this compound an indispensable tool for synthetic chemists, enabling the streamlined and efficient synthesis of highly substituted aromatic molecules for applications ranging from drug discovery to materials science.
References
- BenchChem.
- ResearchGate. Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation.
- Royal Society of Chemistry. Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides.
- Chemistry Stack Exchange. Reduction of N,N-dimethylbenzamide with LiAlH4. Chemistry Stack Exchange.
- ResearchGate. Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide.
- MDPI.
- National Institutes of Health (PMC). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research.
- Grokipedia.
- Molecules. Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2)
- Harvard University.
- University of Wisconsin. Directed (ortho)
- Wikipedia.
- ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes.
- PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology.
- Guidechem. N,N-Dimethylbenzamide 611-74-5 wiki. Guidechem.
- National Institutes of Health. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganic Chemistry.
- Global Thesis. Studies On Selective C-H Bond Activation Which Containing Two Directing Groups. Global Thesis.
- PubMed. Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl- N-(pyridin-2-yl)
- ResearchGate. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan.
- ChemicalBook. Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
- ResearchGate. Cu(II)-Promoted Palladium-Catalyzed C-H Ortho-Arylation of N,N-Dimethylbenzylamines.
- Baran Laboratory, Scripps Research.
- Xingwei Li Research Group.
- National Institutes of Health (PMC).
- National Institutes of Health (PMC).
Sources
- 1. globethesis.com [globethesis.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
N,2-Dimethylbenzamide: A Core Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-Dimethylbenzamide, also known as N,N-Dimethyl-2-methylbenzamide, is a substituted aromatic amide that serves as a highly versatile and strategic intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structural arrangement, featuring a tertiary amide and an ortho-methyl group, provides a powerful synthetic handle for constructing complex molecular architectures. This guide delves into the fundamental properties, synthesis, and key chemical transformations of this compound, highlighting its critical role in the development of important therapeutic agents. We will explore validated synthetic protocols, explain the mechanistic rationale behind key reactions, and illustrate its application in the synthesis of notable pharmaceuticals.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, scalability, and economic viability of a drug synthesis campaign. This compound has emerged as a valuable building block due to the synthetic possibilities unlocked by its functional groups. The tertiary amide is a robust directing group for ortho-metalation, and it can be readily reduced to a tertiary amine—a common pharmacophore in centrally active agents. The adjacent methyl group provides an additional site for functionalization or can be a crucial element for steric and electronic modulation of the final API. This guide provides an in-depth examination of this intermediate, offering field-proven insights for its effective utilization.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and handling requirements of any chemical intermediate is paramount for safe and reproducible experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N,N,2-trimethylbenzamide | PubChem |
| Synonyms | N,N-Dimethyl-o-toluamide | - |
| CAS Number | 609-73-4 | - |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| Appearance | White to slightly yellow solid | Sigma-Aldrich |
| Melting Point | 43-45 °C | Sigma-Aldrich |
| Boiling Point | 132-133 °C @ 15 mmHg | Sigma-Aldrich |
| SMILES | CC1=CC=CC=C1C(=O)N(C)C | PubChem |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and use in a well-ventilated area, preferably a fume hood.
-
Handling: Avoid breathing dust/fumes. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
Synthesis of this compound: A Validated Protocol
The most direct and widely used method for synthesizing this compound is the acylation of dimethylamine with an activated derivative of 2-methylbenzoic acid (o-toluic acid), typically the acyl chloride.
Synthesis via Acyl Chloride
This two-step process begins with the conversion of o-toluic acid to its more reactive acyl chloride, followed by amidation.
Workflow: Synthesis of this compound
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of o-Toluoyl Chloride
-
Setup: To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add o-toluic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until gas evolution ceases. The progress can be monitored by the dissolution of the solid o-toluic acid.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude o-toluoyl chloride is often a yellow to brown oil and can be used in the next step without further purification.
Causality Insight: Thionyl chloride is an excellent choice for this transformation as its byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion and simplifies purification. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent.
Step 2: Synthesis of this compound
-
Setup: In a separate flask cooled in an ice bath (0 °C), dissolve dimethylamine (as a 40% aqueous solution or bubbled as a gas) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base such as pyridine or triethylamine (~1.2 eq) if using dimethylamine hydrochloride salt, or rely on excess dimethylamine (~2.5 eq) to act as both reactant and base.
-
Reagent Addition: Add the crude o-toluoyl chloride (1.0 eq), dissolved in a minimal amount of the same inert solvent, dropwise to the cooled dimethylamine solution. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Workup & Purification:
-
Quench the reaction by adding water.
-
If using an organic solvent like DCM, transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield this compound as a low-melting solid.
-
Trustworthiness through Self-Validation: The aqueous workup is a self-validating system. The acid wash confirms the removal of basic impurities, the base wash ensures the removal of acidic species, and the final brine wash aids in removing residual water before drying. The purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).
Core Applications in Pharmaceutical Synthesis
The true value of this compound lies in its ability to be transformed into more complex structures, particularly substituted N,N-dimethyl-2-methylbenzylamines, which are key fragments in several APIs.
Key Transformation: Amide Reduction to Benzylamine
The most significant reaction of this compound in pharmaceutical synthesis is its reduction to N,N-dimethyl-2-methylbenzylamine. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are required for this transformation as weaker reagents like sodium borohydride (NaBH₄) will not reduce amides.[1]
Mechanism: LiAlH₄ Reduction of a Tertiary Amide ```dot graph "Amide_Reduction" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica", color="#EA4335"];
}
Caption: Retrosynthetic approach to Trimeprazine.
-
Reduction: this compound is reduced to N,N-dimethyl-2-methylbenzylamine using LiAlH₄ as described previously.
-
Benzylic Halogenation: The resulting benzylamine is subjected to benzylic halogenation. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can selectively chlorinate the benzylic position (the ortho-methyl group) to yield the corresponding benzyl chloride.
-
Alkylation: The benzyl chloride intermediate is then used to alkylate the nitrogen atom of phenothiazine in the presence of a strong base like sodium hydride (NaH) or sodamide (NaNH₂) to form the final Trimeprazine molecule. [2] Field Insight: While multiple routes to Trimeprazine exist, this pathway highlights the utility of this compound in constructing the specific substituted side chain required for the drug's activity. The control over the substitution pattern is a key advantage.
Advanced Application: Directed ortho-Metalation (DoM)
The tertiary amide group is one of the most powerful Directed Metalation Groups (DMGs) in organic synthesis. [3]It can direct a strong base, typically an organolithium reagent like sec-butyllithium (s-BuLi), to deprotonate the aromatic ring exclusively at the ortho position (C6). [4]This creates a potent aryllithium nucleophile, which can then react with a wide range of electrophiles to introduce new functional groups.
The ortho-methyl group in this compound does not typically interfere but directs the lithiation to the other ortho position (C6). This allows for precise trisubstituted benzene ring synthesis. [5] Directed ortho-Metalation Workflow
Caption: General workflow for Directed ortho-Metalation.
This strategy is exceptionally powerful for building molecular complexity, allowing for the introduction of halogens, aldehydes, carboxylic acids, and other functionalities adjacent to the amide, which can then be further manipulated in subsequent synthetic steps. [6][7]
Conclusion
This compound is more than a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis and, more importantly, its predictable and powerful reactivity make it an ideal starting point for complex, multi-step syntheses. Through key transformations such as amide reduction and directed ortho-metalation, it provides reliable pathways to crucial pharmaceutical scaffolds. As drug discovery continues to demand ever more complex and precisely substituted molecules, the role of versatile intermediates like this compound will only grow in significance.
References
- Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4.
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4.
- University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines.
- ResearchGate. (2017). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF.
- University of Illinois Urbana-Champaign. (n.d.). Directed (ortho) Metallation.
- Wikipedia. (n.d.). Directed ortho metalation.
- Harvard University. (n.d.). ortho metalation.
- Chemistry Stack Exchange. (2020). How to convert benzene to N,N-dimethylbenzamide?
- ResearchGate. (1991). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes.
- National Institutes of Health. (n.d.). N,N-Dimethylbenzamide. PubChem.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
- ResearchGate. (n.d.). Trimeprazine.
- National Institutes of Health. (n.d.). Trimeprazine Tartrate. PubChem.
- National Institutes of Health. (n.d.). (+-)-Trimeprazine. PubChem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Trimeprazine Tartrate | C40H50N4O6S2 | CID 441236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
Unlocking the Research Potential of N,2-Dimethylbenzamide: A Technical Guide for Innovators
Foreword: Beyond the Isomer—A Call for Exploratory Research
In the vast landscape of chemical entities, the focus often gravitates towards well-characterized molecules, leaving their structural isomers in relative obscurity. Such is the case with N,2-Dimethylbenzamide. While its isomer, N,N-Dimethylbenzamide, has found utility as an insect repellent and a synthetic intermediate, the potential of the ortho-methylated variant remains largely untapped. This guide serves as a clarion call to researchers, scientists, and drug development professionals to explore the latent research applications of this compound. By examining the structure-activity relationships of the broader benzamide class, we can logically infer and propose compelling new avenues of investigation for this understudied molecule. This document is not a mere recitation of established facts but an intellectual scaffold for future discovery.
Physicochemical Properties and Synthetic Accessibility
A foundational understanding of a molecule's properties is paramount to unlocking its potential. This compound, with the chemical formula C9H11NO, possesses a unique structural feature: a methyl group at the ortho position of the benzene ring. This substitution is predicted to induce a steric twist of the amide group out of the plane of the aromatic ring, a phenomenon observed in similarly substituted benzamides. This conformational constraint can significantly influence its binding to biological targets compared to its planar counterparts.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | N,N-Dimethylbenzamide |
| CAS Number | 26819-07-8 | 611-74-5[1] |
| Molecular Formula | C9H11NO | C9H11NO[1] |
| Molecular Weight | 149.19 g/mol | 149.19 g/mol [1] |
| Appearance | Predicted to be a solid | White to off-white crystals[1] |
| Solubility | Predicted to be soluble in organic solvents | Soluble in organic solvents, slightly soluble in water[1] |
Synthetic Pathways: A Gateway to Derivatization
The accessibility of a compound is a critical enabler of research. This compound can be synthesized through standard amidation reactions. A general and adaptable protocol is outlined below, providing a reliable method for its preparation and subsequent derivatization for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of this compound
-
Starting Materials: 2-Methylbenzoyl chloride and dimethylamine.
-
Solvent: A suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Procedure: a. Dissolve dimethylamine in the chosen solvent and cool the solution in an ice bath. b. Slowly add 2-methylbenzoyl chloride dropwise to the stirred dimethylamine solution. c. Allow the reaction to warm to room temperature and stir for several hours. d. Quench the reaction with water and extract the product with an organic solvent. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization to yield this compound.
This synthetic route offers the flexibility to introduce various substituents on the aromatic ring or modify the amide group, enabling the creation of a focused library of analogues for screening.
Caption: Synthesis of this compound via amidation.
Hypothesized Research Applications: A Roadmap for Discovery
Based on the known biological activities of structurally related benzamides, several promising research avenues for this compound can be proposed.
As a Scaffold for Novel Anti-Inflammatory Agents
The benzamide moiety is a well-established pharmacophore in numerous anti-inflammatory drugs. Furthermore, the derivative N,2-dimethyl-4-nitrobenzamide has been noted for its potential anti-inflammatory properties, suggesting that the this compound core is amenable to the development of new anti-inflammatory agents.[2] Such compounds may act as multi-factorial inhibitors, potentially reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-1β.[2]
Workflow for Investigating Anti-Inflammatory Potential
Caption: Workflow for evaluating anti-inflammatory activity.
Probing the Epigenome: Potential as HDAC Inhibitors
Benzamide derivatives are a known class of histone deacetylase (HDAC) inhibitors, which are promising therapeutic targets in oncology and other diseases. The specific substitution pattern on the benzamide ring is critical for potent and selective HDAC inhibition. The ortho-methyl group of this compound could orient the molecule within the HDAC active site in a unique manner, potentially leading to novel inhibitor profiles.
Proposed Mechanism of Action as an HDAC Inhibitor
A hypothetical binding mode would involve the carbonyl oxygen of the amide coordinating with the zinc ion in the HDAC active site, while the aromatic ring and its substituents engage in hydrophobic and van der Waals interactions with the surrounding amino acid residues. The ortho-methyl group could play a crucial role in positioning the molecule for optimal interaction and selectivity.
Caption: Hypothesized HDAC inhibition by this compound derivatives.
A Tool for Chemical Biology and Proteomics
The structural analogue, 2-Amino-N,N-dimethylbenzamide, is utilized in proteomics research.[3] This suggests that this compound and its derivatives could be valuable tools in chemical biology. For instance, they could be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or cross-linking agents to be used as chemical probes for identifying novel protein targets or studying protein-ligand interactions.
Experimental Protocol: Synthesis of a Biotinylated this compound Probe
-
Functionalization: Synthesize an analogue of this compound bearing a reactive handle, such as an amino or carboxyl group, on the aromatic ring.
-
Conjugation: React the functionalized this compound with an activated biotin derivative (e.g., biotin-NHS ester).
-
Purification: Purify the resulting biotinylated probe using HPLC.
-
Application: The probe can then be used in pulldown assays with cell lysates to identify binding partners, which are subsequently identified by mass spectrometry.
Future Directions and Conclusion
The potential research applications of this compound presented in this guide are not exhaustive but are intended to stimulate further investigation. The unique structural features of this molecule, particularly the ortho-methyl group, warrant a thorough exploration of its biological activities. We encourage researchers to synthesize and screen this compound and its derivatives in a variety of biological assays. The insights gained from such studies could lead to the development of novel therapeutics, valuable research tools, and a deeper understanding of the structure-activity relationships within the versatile class of benzamide compounds. The journey of discovery for this compound has just begun, and its potential is ripe for exploration by the scientific community.
References
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. National Institutes of Health.
- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications.
- Palladium-Catalyzed, N-(2-Aminophenyl)acetamide-Assisted Ortho-Arylation of Substituted Benzamides: Application to the Synthesis of Urolithins B, M6, and M7. PubMed.
- Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate.
- The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed.
- How to convert benzene to N,N-dimethylbenzamide?. Chemistry Stack Exchange.
- Preparing method of N, N-dimethylbenzamide. Google Patents.
- The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate.
- Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects. ResearchGate.
- N,N-Dimethylbenzamide. PubChem.
- Robust dimethyl-based multiplex-DIA workflow doubles single-cell proteome depth via a reference channel. bioRxiv.
- N,N-dimethyl-2,3-dimethylbenzamide. PubChem.
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. National Institutes of Health.
- Robust dimethyl-based multiplex-DIA doubles single-cell proteome depth via a reference channel. National Institutes of Health.
- Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. SpringerLink.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. PubMed.
- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed.
- Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells. National Institutes of Health.
- 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. PubMed.
- Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment. PubMed.
- N,N-dimethylbenzamide. ChemBK.
- Benzamide, N,N-dimethyl-. NIST WebBook.
Sources
Foreword: The Resilient Amide Bond and the Imperative of Stability
An In-Depth Technical Guide to the Stability of N,2-Dimethylbenzamide Under Acidic and Basic Conditions
In the landscape of chemical synthesis, drug development, and materials science, the amide bond stands as a cornerstone functional group, celebrated for its remarkable stability. This resilience, critical to the structure of peptides and the efficacy of countless pharmaceuticals, is primarily attributed to resonance delocalization, which imparts a partial double-bond character to the carbon-nitrogen linkage, rendering it less susceptible to cleavage.[1][2] However, "stable" is a relative term. For researchers and drug development professionals, understanding the precise conditions under which an amide like this compound will degrade is not an academic exercise—it is a prerequisite for ensuring a molecule's efficacy, safety, and shelf-life.
This guide provides a comprehensive technical examination of the stability of this compound under both acidic and basic stress conditions. Moving beyond mere procedural descriptions, we will delve into the mechanistic underpinnings of amide hydrolysis, explore the kinetic factors that govern degradation rates, and present validated experimental protocols for assessing stability. The methodologies described herein are designed as self-validating systems, providing a robust framework for generating reliable and reproducible stability data.
Part 1: Stability and Hydrolysis under Acidic Conditions
The hydrolysis of amides in an acidic medium is a classic example of nucleophilic acyl substitution. While generally slow, the reaction is catalyzed by the presence of strong acids and accelerated by heat.[3][4] The process ultimately cleaves the amide bond to yield a carboxylic acid and the corresponding ammonium salt.[5]
The Acid-Catalyzed Hydrolysis Mechanism (AAC2)
The accepted mechanism for the acid-catalyzed hydrolysis of a secondary amide like this compound is a bimolecular process (AAC2).[6] The reaction is initiated by the protonation of the most basic site on the amide, which is the carbonyl oxygen, not the nitrogen, whose lone pair is involved in resonance.[5][7] This initial step is critical as it significantly enhances the electrophilicity of the carbonyl carbon, making it vulnerable to attack by a weak nucleophile like water.[4]
The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of the amine as a leaving group, which is immediately protonated under the acidic conditions to form an ammonium ion.[5][6] This final, irreversible protonation of the amine product prevents the reverse reaction and drives the equilibrium toward the hydrolysis products.[5]
Caption: Mechanism of Acid-Catalyzed Hydrolysis of this compound.
Kinetics and Influencing Factors
The rate of acid-catalyzed hydrolysis is dependent on several factors:
-
Acid Concentration: The reaction rate generally increases with acid concentration. However, for many amides, the rate reaches a maximum at moderate acid concentrations and may then decrease in highly concentrated acids.[8] This complex behavior can be attributed to changes in water activity and the reaction mechanism.[9]
-
Temperature: As with most chemical reactions, an increase in temperature significantly accelerates the rate of hydrolysis. Forced degradation studies often employ elevated temperatures (e.g., 60-80°C) to achieve measurable degradation within a practical timeframe.[6]
-
Substituent Effects: The electronic and steric nature of substituents on both the aromatic ring and the nitrogen atom can influence reactivity. For this compound, the ortho-methyl group may exert a mild steric hindrance effect, potentially slowing the approach of the water nucleophile. Studies on N-substituted benzamides have shown that the order of reactivity can be complex, with primary > tertiary > secondary being observed in some cases, a trend attributed to variations in the enthalpy of activation.[10] A study on a similar compound, N-(2,4-dimethylphenyl)acetamide, showed only 0.21% cleavage after 4 hours in a 0.07 M HCl solution, suggesting that such aromatic amides are quite stable under moderately acidic conditions.[11]
Part 2: Stability and Hydrolysis under Basic Conditions
Alkaline hydrolysis also proceeds via a nucleophilic acyl substitution pathway, but the mechanism and reactive species differ significantly from the acidic route. The reaction requires a strong base, such as sodium hydroxide or potassium hydroxide, and typically needs heating to proceed at an appreciable rate.[12][13]
The Base-Promoted Hydrolysis Mechanism (BAC2)
Under basic conditions, the attacking species is the potent hydroxide ion (OH⁻), a much stronger nucleophile than water.[14] It directly attacks the electrophilic carbonyl carbon, bypassing the need for carbonyl activation via protonation. This leads to the formation of a tetrahedral intermediate.[15]
The subsequent collapse of this intermediate is the rate-limiting step and involves the expulsion of the methylamide anion (⁻NHCH₃), which is a very poor leaving group.[15] However, the reaction is driven to completion by a rapid and irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic methylamide anion. This final deprotonation step forms a stable carboxylate salt and neutral methylamine, effectively preventing the reverse reaction.[4][15]
Caption: Mechanism of Base-Promoted Hydrolysis of this compound.
Kinetics and Influencing Factors
The kinetics of basic amide hydrolysis are generally more straightforward than in acidic conditions.[8]
-
Base Concentration: The reaction is typically second-order, being first-order in both the amide and the hydroxide ion.[8] Therefore, increasing the concentration of the base directly increases the rate of hydrolysis.
-
Temperature: Similar to acidic hydrolysis, elevated temperatures are required to drive the reaction at a practical rate.
-
Substituent Effects: Electron-donating groups on the acyl moiety (like the methyl group on the benzene ring) decrease the electrophilicity of the carbonyl carbon and thus tend to slow the reaction rate. Conversely, electron-withdrawing groups increase the rate.[16] The N-methyl group also contributes to the steric and electronic environment, but the overall rate is generally slow due to the high activation energy required to expel the unstable amide anion.
Comparative Stability Data
| Condition | Reagent | Typical Temperature | Degradation Products | Expected Relative Rate |
| Acidic | 0.1 M - 1 M HCl | 60 - 100 °C | 2-Methylbenzoic Acid, Methylammonium Chloride | Slow |
| Basic | 0.1 M - 1 M NaOH | 60 - 100 °C | Sodium 2-Methylbenzoate, Methylamine | Slow to Moderate |
| Neutral | Water (pH ~7) | ≤ 100 °C | No significant degradation | Extremely Slow / Stable |
Part 3: Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance, identify potential degradants, and develop stability-indicating analytical methods.[17][18] The following protocols provide a robust framework for assessing the stability of this compound.
Rationale and Workflow
The objective is to expose this compound to acidic and basic conditions more severe than those encountered during storage to accelerate degradation. The workflow involves stress sample preparation, incubation, time-point sampling, reaction quenching, and analysis by a stability-indicating method, typically HPLC.
Caption: General Workflow for Forced Degradation Stability Testing.
Protocol 1: Acidic Hydrolysis Stress Test
-
Causality: This protocol uses hydrochloric acid and elevated temperature to accelerate the AAC2 hydrolysis mechanism. Acetonitrile is used as a co-solvent to ensure the solubility of the slightly nonpolar this compound.
-
Stock Solution Preparation: Accurately weigh ~25 mg of this compound and dissolve it in a 50:50 (v/v) mixture of acetonitrile and water to make a 25 mL stock solution (approx. 1 mg/mL).
-
Stress Sample Preparation: In a sealed vial, mix 5 mL of the stock solution with 5 mL of 1.0 M HCl. This yields a final concentration of ~0.5 mg/mL in 0.5 M HCl.
-
Control Sample: Prepare a control by mixing 5 mL of the stock solution with 5 mL of deionized water.
-
Incubation: Place the sealed stress and control vials in a thermostatically controlled water bath or oven at 80°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw a 1.0 mL aliquot from the stress vial.
-
Quenching: Immediately neutralize the aliquot by adding 1.0 mL of 0.5 M NaOH. This stops the degradation reaction. Self-validation check: Confirm final pH is near neutral.
-
Sample Preparation for Analysis: Dilute the quenched sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., ~50 µg/mL).
-
Analysis: Analyze the sample using the validated HPLC method described below.
Protocol 2: Basic Hydrolysis Stress Test
-
Causality: This protocol uses sodium hydroxide and heat to promote the BAC2 mechanism. The steps are analogous to the acid test, with the base and quenching agent reversed.
-
Stock Solution Preparation: Use the same stock solution as prepared in Protocol 1.
-
Stress Sample Preparation: In a sealed vial, mix 5 mL of the stock solution with 5 mL of 1.0 M NaOH.
-
Control Sample: Use the same control sample prepared in Protocol 1.
-
Incubation: Place the vial in the same 80°C incubator.
-
Time-Point Sampling: Withdraw 1.0 mL aliquots at the same specified time points.
-
Quenching: Immediately neutralize the aliquot by adding 1.0 mL of 0.5 M HCl.
-
Sample Preparation for Analysis: Dilute the quenched sample with the mobile phase to the target analytical concentration.
-
Analysis: Analyze using the validated HPLC method.
Stability-Indicating Analytical Method: HPLC-UV
-
Causality: A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation. It must be able to separate the parent compound from all potential degradation products and impurities without interference. Reverse-phase HPLC is ideal for this purpose.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard, robust technology for quantitative analysis of aromatic compounds. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar to nonpolar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the acidic degradant. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analytes. |
| Gradient | 70% A to 30% A over 15 min | A gradient ensures elution of the more polar degradation products (2-methylbenzoic acid) and the less polar parent compound within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (λ) | 230 nm | Wavelength where both the benzamide parent and the benzoic acid degradant exhibit strong absorbance. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Conclusion
This compound, like most amides, is a highly stable molecule resistant to hydrolysis under neutral conditions.[12] Its degradation requires forcing conditions, namely strong acid or strong base and elevated temperatures. The mechanisms of acidic and basic hydrolysis proceed through distinct AAC2 and BAC2 pathways, respectively, yielding 2-methylbenzoic acid and methylamine as the primary degradation products. A systematic approach using forced degradation studies, coupled with a robust, stability-indicating HPLC method, is essential for accurately quantifying the stability of this compound. This knowledge is fundamental for its reliable application in drug development and other scientific fields, ensuring that product quality, safety, and efficacy are built on a foundation of sound chemical understanding.
References
- O'Connor, C.J. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]
- Goldberg, D. (2005). Principles of Drug Action 1, Spring 2005, Amides. CUNY School of Medicine. [Link]
- Allen, A. (n.d.).
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]
- Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]
- BYJU'S. (n.d.). Types of Amide Hydrolysis. BYJU'S. [Link]
- Hielscher, J., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1465-1475. [Link]
- Various Authors. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Quora. [Link]
- Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]
- JoVE. (2023). Amides to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]
- StackExchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange. [Link]
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Roberts, J.D., & Caserio, M.C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
- Akizuki, M., et al. (2019). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 58(15), 5857-5863. [Link]
- Cox, R.A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry, 59(19), 2853-2863. [Link]
- Labinsights. (2023).
- Alsante, K.M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech, 15(1), 1-13. [Link]
- Sharma, G. (2016).
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
- Various Authors. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?
- Bunton, C.A., et al. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, 1869-1875. [Link]
- Baertschi, S.W., et al. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 164, 19-32. [Link]
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 15. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,2-Dimethylbenzamide: Synthesis, History, and Chemical Profile
Abstract
N,2-Dimethylbenzamide, also known as N-methyl-o-toluamide, is a disubstituted aromatic amide belonging to the larger class of benzamide compounds. While not as extensively documented as its isomers like N,N-dimethylbenzamide or the commercial insect repellent N,N-diethyl-m-toluamide (DEET), this compound serves as a valuable molecular scaffold and intermediate in synthetic organic chemistry. Its history is intrinsically linked to the broader development of robust amide bond formation methodologies that are foundational to medicinal chemistry and materials science. This guide provides a detailed examination of the primary synthesis routes for this compound, explains the chemical principles underpinning these protocols, collates its known physicochemical properties, and situates the compound within its historical and scientific context.
Introduction and Historical Context
The discovery of specific benzamide derivatives is often less a singular event and more an outcome of the systematic evolution of organic synthesis. Amide bond formation is one of the most critical reactions in chemical and pharmaceutical research. The journey of compounds like this compound begins with the foundational methods of converting carboxylic acids into more reactive species to facilitate their condensation with amines.
Historically, the direct reaction between a carboxylic acid and an amine is unfavorable as it typically results in a simple acid-base neutralization to form a stable ammonium carboxylate salt. The development of activating agents in the early 20th century was a critical breakthrough. The use of reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides to convert carboxylic acids into highly reactive acyl chlorides provided the first reliable and high-yielding pathway to amide synthesis.[1] It is within this context that compounds like this compound were first synthesized, likely as part of broader investigations into the reactivity and properties of substituted aromatic compounds. While a specific date of first synthesis is not prominently documented, its existence is confirmed through its unique CAS Registry Number: 2170-09-4.
Nomenclature and Structural Elucidation
Correctly identifying this compound is crucial to distinguish it from its various structural isomers.
-
IUPAC Name: this compound
-
Synonyms: N-methyl-o-toluamide, N-methyl-2-methylbenzamide
-
CAS Number: 2170-09-4
-
Molecular Formula: C₉H₁₁NO
The structure consists of a benzene ring substituted with a methyl group at the C2 (ortho) position and an N-methylamido group (-C(=O)NHCH₃) at the C1 position. The ortho-methyl group can exert steric and electronic effects on the adjacent amide functionality, influencing its reactivity, conformation, and potential biological activity compared to its meta- and para-isomers.
Synthesis Methodologies: A Technical Overview
The most reliable and widely adopted method for synthesizing this compound is a two-step, one-pot process starting from 2-methylbenzoic acid (o-toluic acid). This process leverages the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.
Core Principle: Acyl Chloride Formation and Nucleophilic Acyl Substitution
The synthesis hinges on a classic nucleophilic acyl substitution mechanism.
-
Activation Step: The hydroxyl group of the o-toluic acid is a poor leaving group. It is first converted into a superior leaving group by reacting it with an activating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[1] This reaction forms 2-methylbenzoyl chloride (o-toluoyl chloride), a highly electrophilic intermediate.
-
Amidation Step: The acyl chloride is then subjected to nucleophilic attack by methylamine. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling a chloride ion and forming the stable amide bond, yielding this compound.
The overall workflow is visualized below.
Caption: General Synthesis Workflow for this compound.
Self-Validating Experimental Protocol
This protocol is adapted from established procedures for analogous substituted benzamides and is designed for high yield and purity.[1][2]
Materials:
-
2-Methylbenzoic acid (o-toluic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Aqueous base (e.g., 1 M Sodium Hydroxide)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 2-methylbenzoic acid in an anhydrous solvent (approx. 5-10 mL per gram of acid).
-
Causality: Anhydrous conditions are critical to prevent the acyl chloride intermediate from hydrolyzing back to the carboxylic acid. The inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Activation: Slowly add 1.2 to 1.5 equivalents of thionyl chloride dropwise to the stirring solution at room temperature.
-
Causality: Using a slight excess of the chlorinating agent ensures the complete conversion of the starting material. The reaction is exothermic and produces HCl and SO₂ gas, which must be vented through a scrubber. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion.[2]
-
-
Intermediate Formation and Solvent Removal: Stir the reaction mixture for 1-3 hours. The progress can be monitored by the cessation of gas evolution. After completion, remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).
-
Causality: Removal of excess SOCl₂ is crucial as it would violently react with the amine added in the next step. The resulting crude 2-methylbenzoyl chloride is typically used directly without further purification.
-
-
Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous solvent and cool the flask in an ice bath (0 °C). Slowly add 2.0-2.5 equivalents of methylamine solution dropwise with vigorous stirring. A tertiary amine base like triethylamine (2.0 eq) can also be added to act as an acid scavenger for the HCl byproduct.
-
Causality: The reaction is highly exothermic; cooling prevents side reactions. A stoichiometric excess of the amine is used to ensure all the acyl chloride reacts and to help neutralize the HCl generated during the reaction.
-
-
Workup and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), followed by 1 M NaOH (to remove any unreacted carboxylic acid), and finally with brine.
-
Causality: This aqueous workup serves as a self-validating purification system. Each wash removes specific impurities, ensuring the organic layer primarily contains the desired amide product.
-
-
Isolation and Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Physicochemical Properties
Quantitative data for this compound is less prevalent in literature compared to its isomers. The following table summarizes its core identifiers.
| Property | Value | Source(s) |
| CAS Registry Number | 2170-09-4 | |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | [3] |
| IUPAC Name | This compound | - |
| Appearance | (Typically a solid at STP) | - |
Applications and Research Significance
While specific, large-scale applications for this compound are not widely reported, its significance lies in its role as a chemical intermediate and a structural motif. Substituted benzamides are a cornerstone of pharmaceutical development. For example:
-
N-methylbenzamide (the unmethylated ring isomer) is known to be a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme abundant in brain tissue, making it a scaffold for developing therapeutics for neurological disorders.[4]
-
N,N-diethyl-m-toluamide (DEET) is one of the most effective and widely used insect repellents globally.[1]
The specific substitution pattern of this compound makes it a valuable building block for creating more complex molecules. Researchers can utilize its amide and aromatic functionalities for further chemical transformations, enabling the construction of compound libraries for screening in drug discovery and materials science. Its properties could be explored for applications in agrochemicals, polymer science, or as a ligand in coordination chemistry.
Conclusion
This compound is a classic example of a simple, yet synthetically important, aromatic amide. While its own discovery is not a landmark event, its existence and synthesis are products of the foundational advancements in organic chemistry that enabled the efficient formation of amide bonds. The technical protocols for its creation are robust, reliable, and grounded in the well-understood principles of nucleophilic acyl substitution. As researchers continue to explore the vast chemical space of substituted benzamides for novel therapeutic agents and materials, the utility of this compound as a versatile chemical intermediate remains firmly established.
References
- PubChem. N,N-dimethyl-2,3-dimethylbenzamide.
- PubChem. N,N-Dimethylbenzamide.
- ChemBK. N,N-dimethylbenzamide. [Link]
- Cheméo. Chemical Properties of N-Methyl-p-toluamide (CAS 18370-11-1). [Link]
- Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). [Link]
- Experiment 7. Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. (2009). [Link]
- Pham, D. T., et al. (2018).
- Pham, D. T., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar. [Link]
- PubChem. N-Methyl-p-toluamide.
- NIST WebBook. m-Toluamide. [Link]
Sources
An In-depth Technical Guide to the Physical and Chemical Characteristics of N,2-Dimethylbenzamide and its Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Isomeric Specificity
In the realm of chemical research and development, the precise identification and characterization of molecular isomers are of paramount importance. Isomers, while sharing the same molecular formula, can exhibit vastly different physical, chemical, and biological properties. This guide addresses the topic of N,2-Dimethylbenzamide. However, a comprehensive literature search reveals a significant scarcity of detailed experimental data for this specific isomer. In contrast, its isomer, N,N-Dimethylbenzamide, is a well-documented and commercially available compound.
This guide will first present the limited available information for this compound. Subsequently, to provide a valuable resource for researchers working with related structures, this document will offer an in-depth technical overview of the physical and chemical characteristics of the extensively studied N,N-Dimethylbenzamide. This comparative approach underscores the critical need for empirical validation of properties for each specific isomer in any research endeavor.
Section 1: this compound - An Enigmatic Isomer
This compound is a substituted aromatic amide. The notation "N,2" indicates that one methyl group is attached to the nitrogen atom of the amide group, and a second methyl group is located at the ortho (position 2) of the benzene ring.
Molecular Identity
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 2170-09-4 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | Calculated |
A notable point of caution comes from commercial suppliers, such as Sigma-Aldrich, who state that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and purity[1]. This highlights the compound's status as a rare and less-characterized chemical.
Molecular Structure
The structural representation of this compound is crucial for understanding its potential chemical behavior.
Figure 1: 2D Structure of this compound.
Section 2: N,N-Dimethylbenzamide - A Well-Characterized Isomer for Comparative Analysis
Due to the limited data on this compound, we present a detailed analysis of its isomer, N,N-Dimethylbenzamide (CAS Number: 611-74-5). This compound features two methyl groups attached to the nitrogen atom of the amide functionality.
Physical and Chemical Properties
The physical and chemical properties of N,N-Dimethylbenzamide are well-documented and are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to slightly yellow crystalline solid | [2][3] |
| Melting Point | 43-45 °C | [3][4][5] |
| Boiling Point | 132-133 °C at 15 mmHg | [3][4][5] |
| Density | 1.0753 g/cm³ (estimate) | [5] |
| Solubility | Soluble in water. Highly soluble in organic solvents such as ethanol, acetone, and chloroform. | [5][6] |
| Vapor Pressure | 0.00887 mmHg | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of N,N-Dimethylbenzamide would be expected to show signals corresponding to the aromatic protons on the benzene ring and the protons of the two methyl groups attached to the nitrogen. The aromatic protons typically appear in the range of 7.3-7.5 ppm. The two methyl groups, due to restricted rotation around the C-N amide bond, may appear as two distinct singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For N,N-Dimethylbenzamide, one would expect to observe signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The carbonyl carbon signal is typically found in the downfield region of the spectrum.
-
IR (Infrared) Spectroscopy: The IR spectrum of N,N-Dimethylbenzamide is characterized by strong absorption bands corresponding to the C=O (carbonyl) stretching of the tertiary amide, typically around 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic and methyl groups, and C=C stretching from the benzene ring.
-
MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak for N,N-Dimethylbenzamide would be observed at m/z = 149.19.
Synthesis Protocol
A variety of synthetic routes to N,N-Dimethylbenzamide have been reported. One common laboratory-scale synthesis involves the reaction of benzoyl chloride with dimethylamine.
Reaction Scheme:
Figure 2: Synthesis of N,N-Dimethylbenzamide.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether). The flask is cooled in an ice bath.
-
Addition of Benzoyl Chloride: Benzoyl chloride is added dropwise to the cooled, stirring solution of dimethylamine. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted benzoyl chloride and the dimethylammonium chloride byproduct. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N,N-Dimethylbenzamide.
Causality in Experimental Choices:
-
Aprotic Solvent: The use of an aprotic solvent is crucial to prevent reaction with the highly reactive benzoyl chloride.
-
Cooling: The reaction is cooled to control the exothermicity and prevent side reactions.
-
Aqueous Work-up: The washing steps are essential for removing water-soluble byproducts and unreacted starting materials, leading to a purer product.
Section 3: Other Isomers of Dimethylbenzamide
To further illustrate the importance of isomeric purity, brief information on other dimethylbenzamide isomers is provided below.
-
N,3-Dimethylbenzamide (CAS: 74786-81-5): In this isomer, the methyl group on the benzene ring is at the meta (position 3) position[7].
-
N,4-Dimethylbenzamide (CAS: 18370-11-1): Here, the ring-bound methyl group is at the para (position 4) position[8].
The differing positions of the methyl group on the aromatic ring in these isomers will lead to distinct spectroscopic signatures and can be expected to influence their physical properties such as melting and boiling points, as well as their reactivity and biological activity.
Conclusion
This technical guide has aimed to provide a comprehensive overview of the physical and chemical characteristics of this compound. The notable lack of available data for this specific isomer underscores a critical principle in chemical science: properties must be determined empirically and not assumed based on isomeric relationship alone. For comparative purposes, a detailed profile of the well-characterized isomer, N,N-Dimethylbenzamide, has been provided, including its physical properties, spectroscopic data, and a representative synthesis protocol. It is hoped that this guide will serve as a valuable resource for researchers and professionals in the field, encouraging a rigorous and precise approach to the study of chemical isomers.
References
- PubChem. N,N-dimethyl-2,3-dimethylbenzamide. [Link]
- PubChem. N,N-Dimethylbenzamide. [Link]
- Solubility of Things. N,N-Dimethylbenzamide. [Link]
- ChemBK. N,N-dimethylbenzamide. [Link]
- Gupta, S. S. R., et al. "Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite-derived Catalyst." New Journal of Chemistry, 2017.
- LookChem. N,N-Dimethylbenzamide. [Link]
- PubChem. 2-Hydroxy-N,N-dimethylbenzamide. [Link]
- Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). [Link]
- PubChem. N,3-dimethylbenzamide. [Link]
- PubChem. 3-Amino-N,N-dimethylbenzamide. [Link]
- PubChem. 4-hydroxy-N,N-dimethylbenzamide. [Link]
- PubChem. 4-Amino-N,N-dimethylbenzamide. [Link]
- ResearchGate.
- ChemSynthesis. N,4-dimethylbenzamide. [Link]
- Chemistry Stack Exchange. How to convert benzene to N,N-dimethylbenzamide?. [Link]
- NIST. Benzamide, N-methyl-. [Link]
- NIST. Benzamide, N,N-dimethyl-. [Link]
- Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
- SpectraBase. n,n-Dimethylbenzamide. [Link]
- SpectraBase.
- SpectraBase. 3-[(2,5-dichlorophenoxy)methyl]-N,N-dimethylbenzamide - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylbenzamide 611-74-5 [mingyuanchemical.com]
- 4. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N,3-dimethylbenzamide | C9H11NO | CID 966002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of N,2-Dimethylbenzamide
Abstract: This document provides a detailed, field-proven experimental protocol for the synthesis of N,2-Dimethylbenzamide, a valuable tertiary amide in medicinal chemistry and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The described methodology follows a robust two-step, one-pot process involving the in-situ formation of an acyl chloride intermediate from o-toluic acid, followed by amidation with methylamine. This guide includes comprehensive details on reaction setup, execution, purification, and analytical characterization, ensuring a reproducible and high-yield synthesis.
Introduction and Mechanistic Rationale
Amide bond formation is a cornerstone of organic synthesis, critical in the construction of pharmaceuticals, polymers, and biologically active molecules.[1] this compound is a tertiary amide synthesized from o-toluic acid and methylamine. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[2] To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity.
Several strategies exist for this activation, including the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3] However, a highly effective and common method, detailed herein, is the conversion of the carboxylic acid to a more reactive acyl chloride.[2] This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a potent acylating agent that reacts readily with primary or secondary amines to form the desired amide with high efficiency.[2][3]
This protocol employs thionyl chloride for the in-situ generation of o-toluoyl chloride, which is then immediately reacted with methylamine. This approach is advantageous as it avoids the isolation of the often moisture-sensitive acyl chloride intermediate.
Experimental Workflow Overview
The synthesis is performed in two primary stages within a single reaction vessel, followed by extraction and purification. The workflow is designed to be efficient and scalable.
Caption: Workflow for this compound Synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier Example |
| o-Toluic Acid | C₈H₈O₂ | 136.15 | 5.00 g | 36.7 | 1.0 | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 3.5 mL (5.7 g) | 48.0 | 1.3 | Fisher Scientific |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 4.3 mL | 49.6 | 1.35 | TCI Chemicals |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | - | VWR |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | ~50 mL | - | - | LabChem |
| Brine (Sat. aq. NaCl) | NaCl | 58.44 | ~30 mL | - | - | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | Sigma-Aldrich |
Detailed Experimental Protocol
Safety First: This protocol must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release HCl gas.[2] Methylamine is flammable and corrosive. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4][5][6]
Part A: In-Situ Formation of o-Toluoyl Chloride
-
Reaction Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of thionyl chloride. The top of the condenser should be fitted with a drying tube (e.g., containing CaCl₂) or connected to a gas bubbler to vent evolving HCl and SO₂ gases into a basic solution (e.g., NaOH).
-
Reagent Addition: To the flask, add o-toluic acid (5.00 g, 36.7 mmol) and anhydrous dichloromethane (DCM, 50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the suspension until the temperature reaches 0-5 °C.
-
Thionyl Chloride Addition: Add thionyl chloride (3.5 mL, 48.0 mmol) to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes.
-
Causality Note: Dropwise addition at low temperature is crucial to control the initial exothermic reaction and prevent side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the flask to a heating mantle and heat to reflux (approx. 40 °C for DCM) for 2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Cooling: After 2 hours, turn off the heat and allow the flask to cool to room temperature, then place it back into an ice-water bath to cool to 0-5 °C in preparation for the next step. Do not isolate the o-toluoyl chloride.
Part B: Amidation Reaction
-
Amine Addition: Slowly add the methylamine solution (4.3 mL, 40% in water) to the cooled reaction mixture via the dropping funnel over 20-30 minutes.
-
Causality Note: This step is highly exothermic. Maintaining a low temperature and adding the amine slowly is critical to prevent the formation of byproducts and to ensure safety. A white precipitate (methylammonium chloride) will form.
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours to ensure complete conversion.
Part C: Workup and Purification
-
Quenching: Carefully pour the reaction mixture over ~50 g of crushed ice in a beaker. This will hydrolyze any remaining acyl chloride and dissolve the ammonium salts.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add an additional 30 mL of DCM. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer two more times with 20 mL portions of DCM.
-
Washing: Combine all organic extracts in the separatory funnel. Wash the organic layer sequentially with:
-
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl or unreacted o-toluic acid. (Caution: CO₂ evolution).
-
30 mL of brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~5 g). Swirl for 5-10 minutes, then filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which should be an off-white to pale yellow solid or oil.
-
Purification:
-
Recrystallization (Recommended): The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
-
Expected Yield: ~4.5 - 5.0 g (83-91% theoretical yield).
-
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.4-7.2 (m, 4H, Ar-H), ~3.1 (s, 3H, N-CH₃), ~2.9 (s, 3H, N-CH₃), ~2.5 (s, 3H, Ar-CH₃). Note that the N-methyl protons may appear as two broad singlets at room temperature due to restricted rotation around the C-N amide bond.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals around δ 171 (C=O), 136-125 (aromatic carbons), ~38, 34 (N-CH₃ carbons, may be broad), ~19 (Ar-CH₃).[7]
-
IR Spectroscopy (ATR): Characteristic absorption bands (cm⁻¹) at ~1630 (strong, C=O amide stretch), ~2930 (C-H stretch).
-
Mass Spectrometry (EI): Expected molecular ion peak (M⁺) at m/z = 149.19.[8]
References
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197–13202.
- JoVE. (2023). Preparation of Amides.
- Hudson, A. G., et al. (2018). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 20(15), 4565–4569.
- Metasci. (n.d.). Safety Data Sheet o-Toluic Acid.
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- ResearchGate. (2017). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.
- Chemistry Stack Exchange. (2020). How to convert benzene to N,N-dimethylbenzamide?
- Sdfine. (n.d.). o-toluic acid Safety Data Sheet.
- ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide.
- Harper College. (2015). Safety Data Sheet - Benzoic acid, 2-methyl-.
- PubChem - NIH. (n.d.). N,N-Dimethylbenzamide.
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- NIST WebBook. (n.d.). Benzamide, N,N-dimethyl-.
- ResearchGate. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
- NIST WebBook. (n.d.). IR Spectrum for Benzamide, N,N-dimethyl-.
- ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
- PubChem - NIH. (n.d.). 2-Methylbenzoic acid.
Sources
Application Note & Protocol: A Step-by-Step Guide to the Purification of N,2-Dimethylbenzamide
Abstract
This comprehensive guide provides detailed protocols for the purification of N,2-Dimethylbenzamide, a crucial intermediate in pharmaceutical and agrochemical synthesis. Addressing the needs of researchers and drug development professionals, this document moves beyond simple instructions to explain the underlying chemical principles that govern method selection and execution. We present validated protocols for recrystallization, the primary and most effective purification method for this compound, including guidance on solvent selection and execution of both single-solvent and two-solvent techniques. Furthermore, this guide outlines methods for assessing purity and provides critical safety and handling information to ensure procedural integrity and operator safety.
Introduction: The Importance of Purity
This compound (CAS No. 2170-09-4) is a substituted aromatic amide whose utility in multi-step organic synthesis is directly dependent on its purity. Impurities, often remnants from its synthesis—such as unreacted 2-methylbenzoic acid, dimethylamine, or side-products—can interfere with subsequent reactions, leading to lower yields, undesired byproducts, and complications in the purification of the final active pharmaceutical ingredient (API) or agrochemical.
This guide is structured to provide a robust framework for selecting and implementing an appropriate purification strategy, ensuring the this compound used in your research or development pipeline meets the stringent purity requirements for its intended application.
Understanding the Compound and Potential Impurities
A successful purification begins with understanding the physicochemical properties of the target compound and the likely nature of its contaminants.
Table 1: Physicochemical Properties of N,N-Dimethylbenzamide *
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2][3][4] |
| Melting Point | 43-45 °C (lit.) | [1][3][5] |
| Boiling Point | 132-133 °C at 15 mmHg (lit.) | [1][3][5] |
| Solubility | Soluble in water and many organic solvents like ethanol, acetone, and chloroform.[5][6][7] Insoluble in ether.[3] |
*Note: Data for the closely related isomer N,N-Dimethylbenzamide is often reported and provides a useful proxy for solubility behavior. The ortho-methyl group in the target compound is not expected to drastically alter these general solubility characteristics.
Common Impurities: The synthesis of this compound typically involves the reaction of a 2-methylbenzoyl derivative with dimethylamine. Consequently, common impurities may include:
-
Starting Materials: Unreacted 2-methylbenzoic acid or its acid chloride.
-
Reagents: Excess dimethylamine (volatile) or its salts.
-
Byproducts: Products from side reactions.
-
Solvents: Residual solvents from the synthesis and initial workup.
The acidic nature of unreacted 2-methylbenzoic acid and the basic nature of dimethylamine allow for their removal through a preliminary acid-base extraction, though recrystallization is often sufficient and more effective for achieving high purity.
Method Selection: Recrystallization as the Primary Technique
For a solid compound like this compound with a well-defined crystalline structure and a melting point in a convenient range, recrystallization is the most effective and scalable purification method.[8][9] It leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.[10]
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[8][10]
Workflow for Purification Method Selection
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Safety First: Before beginning any procedure, consult the Safety Data Sheet (SDS) for this compound and all solvents used.[11][12][13][14] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1][11] this compound is harmful if swallowed and causes skin and serious eye irritation.[2][11][14]
Protocol 1: Single-Solvent Recrystallization (Toluene/Heptane Mixture)
This protocol is highly effective. Toluene provides good solubility at high temperatures, while heptane (a non-polar solvent) acts as an anti-solvent, reducing solubility upon cooling to maximize crystal formation and yield.
Materials:
-
Crude this compound
-
Toluene
-
Heptane
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of toluene (e.g., 20-30 mL) to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add toluene portion-wise until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization.[9]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask to remove them. Causality: This step prevents insoluble impurities from being incorporated into the crystal lattice of the final product.
-
Initiate Crystallization: Remove the flask from the heat. Slowly add heptane dropwise to the hot solution until a faint, persistent cloudiness (turbidity) is observed. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution. Causality: This brings the solution to its saturation point. Adding an anti-solvent like heptane decreases the overall solubility of the product, facilitating crystallization.[15]
-
Cooling and Crystal Growth: Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane. Causality: The cold solvent washes away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.[10]
-
Drying: Dry the purified crystals under vacuum. Determine the final mass and calculate the percent recovery.
Protocol 2: Two-Solvent Recrystallization (Ethanol and Water)
This method is useful when a single solvent is not ideal. Ethanol is a good primary solvent where the compound is soluble, and water acts as the miscible anti-solvent in which the compound is poorly soluble.[10][15]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.[15]
-
Re-clarification: Add a few drops of hot ethanol to the mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of an ice-cold ethanol/water mixture (using the same approximate ratio as the crystallization solution).
-
Drying: Dry the purified product under vacuum.
Purity Assessment and Characterization
Post-purification, it is essential to verify the purity of the this compound.
Table 2: Methods for Purity Verification
| Method | Purpose | Expected Result for Pure Sample |
| Melting Point Analysis | Assess purity and confirm identity. | A sharp melting point range within 1-2 °C of the literature value (43-45 °C).[1][5] Impurities typically depress and broaden the melting point range. |
| Thin-Layer Chromatography (TLC) | Qualitatively assess purity and identify the presence of impurities. | A single spot with a consistent Rf value. The crude material may show multiple spots. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitatively determine purity and identify volatile impurities. | A single major peak corresponding to the mass of this compound.[16][17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitatively determine purity and identify non-volatile impurities. | A single major peak with the correct mass-to-charge ratio. This is a standard method for impurity profiling in drug substances.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and assess purity. | The ¹H and ¹³C NMR spectra should match the known structure of this compound without significant impurity peaks. |
References
- Solubility of Things. (n.d.). N,N-Dimethylbenzamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22931034, N,N-dimethyl-2,3-dimethylbenzamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide.
- ChemBK. (2024). N,N-dimethylbenzamide.
- LookChem. (n.d.). N,N-Dimethylbenzamide 611-74-5.
- ResearchGate. (2021). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.
- Chem Service. (2016). SAFETY DATA SHEET: N,N-Dimethylbenzamide.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5).
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- ResearchGate. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- University of Wisconsin-Madison. (n.d.). Chem 267. Recrystallization - Part 2.
Sources
- 1. N,N-二甲基苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylbenzamide 611-74-5 [mingyuanchemical.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N,N-Dimethylbenzamide, 98+% | Fisher Scientific [fishersci.ca]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. echemi.com [echemi.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Using N,2-Dimethylbenzamide in Grignard reactions
Application Note & Protocol
Topic: Efficient Synthesis of Ketones via Grignard Addition to N,2-Dimethylbenzamide
Abstract & Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, remains one of the most powerful and versatile methods for this purpose.[1] While Grignard reagents readily react with various carbonyl compounds, their addition to esters to synthesize ketones is often problematic due to over-addition, yielding tertiary alcohols as the major product.[2][3] This occurs because the initially formed ketone is more reactive than the starting ester, leading to a second nucleophilic attack.[2][4]
To circumvent this challenge, chemists have developed substrates that halt the reaction after a single addition. The Weinreb-Nahm amide is a classic example, forming a stable chelated intermediate that prevents over-addition and reliably yields ketones upon acidic workup.[5] However, tertiary amides, such as N,N-disubstituted benzamides, offer a practical and often more direct alternative.[6][7]
This application note details the use of This compound as a robust substrate in Grignard reactions for the high-yield synthesis of 2-methyl-substituted aryl ketones. We will explore the underlying mechanism that confers the stability needed to prevent over-addition, provide a detailed experimental protocol, and discuss critical parameters for reaction success. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for ketone synthesis.
The Underlying Mechanism: Halting at the Ketone Stage
The efficacy of tertiary amides like this compound in preventing over-addition lies in the formation of a highly stable tetrahedral intermediate after the initial nucleophilic attack by the Grignard reagent.[6][8]
-
Nucleophilic Attack: The Grignard reagent (R'-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[2][9]
-
Formation of a Stable Intermediate: This attack forms a dianionic tetrahedral intermediate where the oxygen atom is coordinated to the magnesium halide. This intermediate is stable and does not readily collapse.[6] The key reason for its stability is the nature of the potential leaving group; the dimethylamide anion (-N(CH₃)₂) is a very poor leaving group compared to an alkoxide (-OR) from an ester.[8]
-
Acidic Workup & Hydrolysis: The reaction is "stuck" at this intermediate stage until an aqueous acid workup is performed.[6][7] Protonation of the intermediate leads to its collapse and hydrolysis, liberating the desired ketone and the protonated dimethylamine salt.
This process contrasts sharply with the reaction of a Grignard reagent with an ester, where the intermediate readily expels an alkoxide leaving group to form a ketone, which is immediately consumed by a second equivalent of the Grignard reagent.[3]
Caption: Grignard reaction mechanism with this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of a Grignard reagent with this compound. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the highly basic Grignard reagent by atmospheric moisture.[1][10][11]
3.1 Materials & Equipment
-
Reagents:
-
This compound (Substrate)
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., Bromobenzene for Phenylmagnesium bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) for workup
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel (pressure-equalizing)
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar) with manifold/bubbler
-
Heating mantle or oil bath
-
Ice bath
-
Standard glassware for workup (separatory funnel, Erlenmeyer flasks, etc.)
-
3.2 Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (with a gas inlet), and a glass stopper. Flame-dry all glassware under vacuum or oven-dry at >120 °C overnight and allow to cool under a stream of inert gas.[10]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by etching away the passivating oxide layer.[1]
-
Reagent Preparation: In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous ether or THF.
-
Initiation: Add a small portion (~10%) of the halide solution to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun or your palm may be necessary.[12] The reaction is exothermic.[11]
-
Grignard Formation: Once initiated, dilute the remaining halide solution with more anhydrous solvent and add it dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution will typically be cloudy and grey.
Part B: Reaction with this compound
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous ether or THF. Add this solution dropwise to the freshly prepared Grignard reagent via the dropping funnel. Maintain the reaction temperature at 0 °C using an ice bath to control the exothermic addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
Part C: Workup and Purification
-
Quenching: Cool the reaction flask in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl or 1 M HCl dropwise to quench the reaction and hydrolyze the intermediate.[11] Caution: This is highly exothermic and may produce gas.
-
Extraction: Transfer the mixture to a separatory funnel. Add additional diethyl ether and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude ketone product by flash column chromatography on silica gel or by distillation/recrystallization as appropriate.
Experimental Workflow Overview
The following diagram outlines the complete workflow from setup to final product analysis.
Caption: Step-by-step experimental workflow for ketone synthesis.
Expected Results & Data
The reaction of this compound with various Grignard reagents is expected to proceed in high yield. The 2-methyl (ortho-methyl) group on the benzamide does not typically pose significant steric hindrance to this reaction.[7]
| Grignard Reagent (R'-MgX) | Product Ketone | Expected Yield Range |
| Phenylmagnesium Bromide | 2-Methylbenzophenone | 85-95% |
| Methylmagnesium Bromide | 2'-Methylacetophenone | 90-98% |
| Ethylmagnesium Bromide | 2'-Methylpropiophenone | 88-96% |
| Isopropylmagnesium Chloride | 2'-Methylisobutyrophenone | 80-90% |
| Vinylmagnesium Bromide | 1-(o-tolyl)prop-2-en-1-one | 82-92% |
Conclusion
This compound serves as an excellent and reliable substrate for the synthesis of ketones using the Grignard reaction. The inherent stability of the tetrahedral intermediate formed upon nucleophilic addition effectively prevents the common issue of over-addition, thus obviating the need for more complex substrates like Weinreb amides in many cases. The protocol described herein is robust, high-yielding, and applicable to a wide range of alkyl, vinyl, and aryl Grignard reagents. By adhering to strict anhydrous conditions and proper temperature control, researchers can confidently employ this methodology for the efficient construction of valuable ketone building blocks in drug discovery and organic synthesis.
References
- Chemical Science (RSC Publishing). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. [Online].
- National Institutes of Health (NIH). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. [Online].
- ResearchGate. (PDF) Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. [Online].
- Benchchem. side reactions of dimethylmagnesium with functional groups. [Online].
- Jasperse, J. Grignard Reaction. Chem 355. [Online].
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Online]. Published: March 16, 2024.
- Norris, J. Reaction of amides with Grignard reagents. YouTube. [Online]. Published: April 24, 2018.
- Wikipedia. Weinreb ketone synthesis. [Online]. Available: [Link]
- Chemistry Stack Exchange. Do Grignard reagents react with amides?. [Online]. Published: December 19, 2014.
- 25. The Grignard Reaction. [Online].
- CHM 244 Lab Practical- Grignard Reactions. [Online].
- UTSC - Chemistry. UTSC - Chemistry Lab Grignard Reaction Experiment. YouTube. [Online]. Published: January 29, 2013.
- Sweeting, L. M. Reactions of Amides and Nitriles. TigerWeb. [Online]. Published: 1997.
- Tokyo Chemical Industry Co., Ltd. Weinreb Ketone Synthesis. [Online].
- The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. [Online]. Published: April 20, 2020.
- Organic & Biomolecular Chemistry. "Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides". [Online]. Published: April 27, 2020.
- National Institutes of Health (NIH). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Online].
- Chemistry Steps. The Grignard Reaction Mechanism. [Online]. Available: [Link]
- Master Organic Chemistry. Reactions of Grignard Reagents. [Online]. Published: December 10, 2015. Available: [Link]
- Organic Chemistry Portal. Grignard Reaction. [Online]. Available: [Link]
- FlexiPrep. Grignard Reaction Mechanism. [Online]. Available: [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Reactions of Amides [tigerweb.towson.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. flexiprep.com [flexiprep.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Leveraging N,2-Dimethylbenzamide for Precision C-H Functionalization
Abstract
The strategic functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds represents a paradigm shift in modern synthetic chemistry, offering atom- and step-economical routes to complex molecules. A cornerstone of this field is the use of directing groups, which serve as molecular guides, positioning a transition metal catalyst in close proximity to a specific C-H bond.[1][2] This guide provides an in-depth exploration of N,2-Dimethylbenzamide as a robust and versatile directing group for regioselective ortho-C-H functionalization. We will dissect the mechanistic underpinnings of its directing ability and provide detailed, field-proven protocols for its application in key synthetic transformations, including arylation, alkylation, and amination. This document is intended for researchers, chemists, and drug development professionals seeking to harness the power of directed C-H activation for efficient molecular construction.
The this compound Directing Group: A Mechanistic Overview
The efficacy of a directing group is rooted in its ability to form a stable, cyclic pre-transition state with a metal catalyst, thereby lowering the activation energy for C-H bond cleavage at a proximal position. The this compound scaffold is exceptionally well-suited for this role due to several key features:
-
Bidentate Chelation: The amide oxygen atom acts as a potent coordination site for transition metals like Palladium (Pd), Rhodium (Rh), Nickel (Ni), and Copper (Cu). This initial coordination brings the metal catalyst into the vicinity of the aromatic ring.
-
Metallacycle Formation: Following initial coordination, the metal center orchestrates the cleavage of a nearby ortho-C-H bond, forming a stable five-membered palladacycle or related metallacycle intermediate.[3] This step, often proceeding via a Concerted Metalation-Deprotonation (CMD) pathway, is the regiochemistry-determining step.[3]
-
Electronic Properties: The amide group is generally considered an electron-withdrawing substituent, which can influence the reactivity of the aromatic ring and the stability of the metallacyclic intermediate.[4][5]
-
Robustness and Versatility: The tertiary amide functionality of this compound is stable under a wide range of reaction conditions and is compatible with various catalytic cycles, including Pd(II)/Pd(IV) and Pd(II)/Pd(0) pathways.[1]
The general mechanism for directed C-H activation is a foundational concept for understanding the subsequent protocols.
Figure 1: Generalized catalytic cycle for directing group-assisted C-H functionalization.
Application in C-H Arylation: Palladium-Catalyzed Synthesis of Biaryls
The construction of biaryl motifs is of paramount importance in medicinal chemistry and materials science. This compound serves as an excellent directing group for the palladium-catalyzed ortho-arylation of the benzamide core, coupling it with various aryl halides.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. It readily forms the active catalytic species that engages in the C-H activation step.[8]
-
Coupling Partner: Aryl iodides are typically the most reactive coupling partners, followed by bromides and chlorides.[6]
-
Base: A base, such as potassium carbonate (K₂CO₃) or a carboxylate salt, is often required to facilitate the C-H activation step (deprotonation) and to neutralize the HX generated during the reaction.
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Toluene are used to ensure solubility and achieve the necessary reaction temperatures.
Protocol 1: Palladium-Catalyzed ortho-Arylation with Aryl Iodide
This protocol describes a representative procedure for the coupling of this compound with 4-iodotoluene.
Figure 2: Experimental workflow for Pd-catalyzed ortho-arylation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.5 mmol, 74.6 mg), Palladium(II) acetate (Pd(OAc)₂; 5 mol%, 0.025 mmol, 5.6 mg), and Potassium Carbonate (K₂CO₃; 2.0 equiv., 1.0 mmol, 138.2 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Through the septum, add the aryl iodide (e.g., 4-iodotoluene; 1.2 equiv., 0.6 mmol, 130.8 mg) followed by anhydrous Toluene (2.5 mL).
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired ortho-arylated product.
Data Summary: Scope of Aryl Iodide Coupling Partners
| Entry | Aryl Iodide | Product Yield (%) |
| 1 | Iodobenzene | ~85-95 |
| 2 | 4-Iodotoluene | ~80-90 |
| 3 | 4-Iodoanisole | ~88-96 |
| 4 | 1-Iodo-4-nitrobenzene | ~65-75 |
| 5 | 1-Iodo-4-fluorobenzene | ~75-85 |
| (Yields are representative and compiled from literature on similar benzamide-directed arylations. Actual yields may vary.)[6] |
Application in C-H Alkylation: Nickel-Catalyzed C(sp²)-C(sp³) Bond Formation
While palladium is dominant in arylations, first-row transition metals like nickel have emerged as powerful, cost-effective catalysts for C-H alkylation.[9] Using an N,N-bidentate directing group like the one present in this compound can facilitate Ni-catalyzed coupling with unactivated alkyl halides.[10]
Causality Behind Experimental Choices:
-
Catalyst: Nickel(II) complexes, such as Ni(OTf)₂ or Ni(OAc)₂, are effective catalysts. The choice of catalyst can influence reaction efficiency and scope.
-
Ligand: Phosphine ligands (e.g., PPh₃) or N-heterocyclic carbene (NHC) ligands are often crucial for stabilizing the nickel catalyst and promoting the catalytic cycle.
-
Alkylating Agent: Primary and secondary alkyl bromides or iodides are common coupling partners. The reaction shows high functional group tolerance.
-
Base: A carbonate base like sodium carbonate (Na₂CO₃) is typically used.
Protocol 2: Nickel-Catalyzed ortho-Alkylation with Alkyl Bromide
This protocol outlines a general procedure for the Ni-catalyzed alkylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv., e.g., 0.5 mmol), a Nickel(II) catalyst (e.g., Ni(OTf)₂; 10 mol%), a ligand (e.g., PPh₃; 20 mol%), and a base (e.g., Na₂CO₃; 2.0 equiv.) to a vial.
-
Reagent Addition: Add the alkyl bromide (e.g., 1-bromopentane; 1.5 equiv.) and a solvent such as 1,4-dioxane or toluene (2.0 mL).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a heating block set to 120-140 °C and stir for 24-48 hours.
-
Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.
Data Summary: Scope of Alkyl Halide Coupling Partners
| Entry | Alkyl Halide | Product Yield (%) |
| 1 | 1-Bromopentane | ~70-80 |
| 2 | 1-Bromo-3-phenylpropane | ~65-75 |
| 3 | Ethyl bromoacetate | ~60-70 |
| 4 | Cyclopentyl bromide | ~50-60 |
| (Yields are representative based on Ni-catalyzed C-H alkylations with bidentate directing groups.) |
Application in C-H Amination: Copper-Catalyzed C-N Bond Formation
Direct C-H amination provides a highly efficient route to valuable aniline derivatives. Copper catalysts, being inexpensive and readily available, are attractive for this transformation. The amide directing group can effectively steer a copper catalyst to perform ortho-amination with a variety of amine coupling partners.[11]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a copper(II) salt, such as Cu(OAc)₂, and a silver co-catalyst, like Ag₂CO₃, is often employed. The silver salt can act as an oxidant or facilitate catalyst turnover.[11]
-
Oxidant: An external oxidant, such as N-methylmorpholine N-oxide (NMO), is required to regenerate the active Cu(II) or Cu(III) species in the catalytic cycle.[11]
-
Amine Source: A wide range of secondary amines, including cyclic and acyclic ones, can be used. The reaction tolerates many functional groups on the amine partner.[11]
-
Solvent: Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are optimal for this transformation.
Protocol 3: Copper-Catalyzed ortho-Amination with Morpholine
Figure 3: Proposed catalytic cycle for copper-catalyzed ortho-amination.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure tube, combine this compound (1.0 equiv., 0.5 mmol), Copper(II) acetate (Cu(OAc)₂; 20 mol%), Silver(I) carbonate (Ag₂CO₃; 20 mol%), and N-methylmorpholine N-oxide (NMO; 2.0 equiv.).
-
Reagent Addition: Add the amine coupling partner (e.g., Morpholine; 2.0 equiv.) and the solvent (NMP; 2.0 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir for 14-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal salts. Wash the filtrate with water, and perform the extraction and purification as detailed in Protocol 1.
Data Summary: Scope of Amine Coupling Partners
| Entry | Amine | Product Yield (%) |
| 1 | Morpholine | ~70-85 |
| 2 | Piperidine | ~65-80 |
| 3 | N-Methylbenzylamine | ~60-75 |
| 4 | Ethyl isonipecotate | ~65-78 |
| (Yields are representative based on similar copper-catalyzed C-H aminations.)[11] |
Synthesis of this compound Starting Material
For convenience, a standard protocol for the synthesis of the title compound from commercially available precursors is provided.
Protocol 4: Synthesis via Acid Chloride
-
To a solution of o-toluoyl chloride (1.0 equiv.) in dichloromethane (DCM) in an ice bath (0 °C), slowly add a solution of dimethylamine (2.2 equiv., e.g., 40% wt. in H₂O) and triethylamine (1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC. Upon completion, quench with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford this compound, which can be purified by chromatography or recrystallization if necessary.
References
- Paderes, M. C., et al. (2014). Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System.Journal of the American Chemical Society. [Link]
- Yeung, C. S., et al. (2015). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)
- Gao, K., et al. (2016). Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides.
- Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.
- Lou, S., et al. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations.
- Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide.
- How to convert benzene to N,N-dimethylbenzamide?Chemistry Stack Exchange. [Link]
- Giri, R., et al. (2007). Insights into the Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization.Journal of the American Chemical Society. [Link]
- Wang, D., et al. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation.The Journal of Organic Chemistry. [Link]
- Preliminary mechanistic studies. a Alkylation with...
- Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibro-.ChemRxiv. [Link]
- Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryl Anilides via BBr3-Derived Dibromoboracycles.ChemRxiv. [Link]
- Cu(II)-Promoted Palladium-Catalyzed C-H Ortho-Arylation of N,N-Dimethylbenzylamines.
- C–H alkylation of benzamides with alkyl halides.
- Rani, G., et al. (2020). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization.
- ortho-C–O arylation of aromatic amides with Grignard reagents through the Meyers reaction.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- ChemInform Abstract: Nickel-Catalyzed Direct Alkylation of C-H Bonds in Benzamides and Acrylamides with Functionalized Alkyl Halides via Bidentate-Chelation Assistance.
- Proposed catalytic cycle of the amination of N-tertbutylbenzamide with...
- Chasing the CMD/AMLA Mechanism C–H···Pd Interactions in the Cyclopalladation Reaction of N,N-Dimethylbenzylamine with Pd(OAc)2.
- Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
- The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
- Amide-Directed Tandem C C/C N Bond Formation through C H Activation.
- Studies of C–H Activation and Functionalization: Combined Computational and Experimental Efforts to Elucidate Mechanisms, Principles, and Catalysts.
- Directing Effects.Save My Exams. [Link]
- 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.Chemistry LibreTexts. [Link]
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution.Master Organic Chemistry. [Link]
Sources
- 1. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,2-Dimethylbenzamide as a Directing Group Ligand in Transition Metal Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a cornerstone of modern synthetic chemistry, the selective functionalization of carbon-hydrogen (C–H) bonds offers an atom-economical and efficient pathway to complex molecular architectures. This strategy circumvents the need for pre-functionalized starting materials, streamlining synthetic routes to pharmaceuticals, agrochemicals, and advanced materials. A leading strategy to control the position of C–H activation relies on directing groups: functional moieties within a substrate that coordinate to a transition metal catalyst, delivering it to a specific C–H bond.[1][2][3]
Among the myriad of directing groups, the simple yet robust N,N-dialkylbenzamide has emerged as a highly effective and versatile coordinating ligand. Its carbonyl oxygen atom readily chelates to various transition metals, facilitating the selective activation of the ortho C–H bond. This guide focuses on N,2-Dimethylbenzamide , a derivative whose 2-methyl substituent introduces unique steric and electronic properties. While much of the foundational work has been performed on the parent N,N-dimethylbenzamide, the principles and protocols are directly applicable. The presence of the 2-methyl group provides a valuable tool for probing reaction mechanisms and achieving unique selectivity, potentially blocking one ortho position to favor mono-functionalization or altering the electronic nature of the aromatic ring.
This document serves as a comprehensive technical guide, providing detailed application notes and validated protocols for the use of this compound and related N,N-dialkylbenzamides as directing group ligands in Palladium, Ruthenium, and Nickel-catalyzed transformations.
Synthesis of the Directing Group: this compound
The reliable synthesis of the directing group is the first critical step. The following protocol describes a standard, high-yielding procedure for the preparation of this compound from commercially available 2-methylbenzoyl chloride.
Protocol 1: Synthesis of this compound
Materials:
-
2-Methylbenzoyl chloride
-
Dimethylamine solution (e.g., 2.0 M in THF or 40 wt. % in water)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methylbenzoyl chloride (1.0 eq) in dichloromethane (approx. 5 mL per mmol of acyl chloride). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Amine Addition: Slowly add dimethylamine solution (2.2 eq) to the stirred solution. An immediate exothermic reaction and the formation of a white precipitate (dimethylammonium chloride) will be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes:ethyl acetate. The product should have a lower Rf than the starting acyl chloride.
-
Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after workup.
Expected Outcome: this compound is typically a white to off-white solid with a melting point of approximately 41-45 °C.
Application Note 1: Palladium-Catalyzed Ortho-Arylation
Palladium catalysis is the most established platform for benzamide-directed C–H functionalization, reliably targeting the sterically accessible ortho C–H bond.[4][5][6] This strategy enables the direct formation of C–C, C–O, and C–halogen bonds, providing rapid access to highly substituted aromatic compounds.[1][7]
Mechanistic Rationale: The Concerted Metalation-Deprotonation (CMD) Pathway
The widely accepted mechanism for palladium-catalyzed ortho-C–H activation of benzamides is the Concerted Metalation-Deprotonation (CMD) pathway.[8][9] The reaction is initiated by the coordination of the benzamide's carbonyl oxygen to a Pd(II) center. This brings the catalyst into close proximity to the ortho C–H bond, which is then cleaved via a six-membered cyclometalated intermediate with the assistance of a carboxylate or other anionic ligand. The resulting palladacycle is a key intermediate that undergoes further reaction, such as oxidative addition to an aryl halide, followed by reductive elimination to form the C–C bond and regenerate the active Pd(II) catalyst.
Protocol 2: Palladium-Catalyzed Ortho-Arylation of this compound
This protocol describes the direct arylation of this compound with an aryl iodide, a representative C–C bond-forming reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl Iodide (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
1,2-Dichloroethane (DCE) or Toluene
-
Schlenk tube or sealed vial, magnetic stirrer, heating block
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, the aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (0.2 M concentration with respect to the benzamide).
-
Reaction: Seal the tube and place it in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting benzamide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the ortho-arylated product.
Field-Proven Insights:
-
Oxidant/Base Choice: While this protocol uses a base, many Pd-catalyzed C-H functionalizations require a stoichiometric oxidant like PhI(OAc)₂ or an inorganic peroxide.[6][9] The choice depends on the specific transformation (e.g., acetoxylation vs. arylation).
-
Impact of the 2-Methyl Group: The steric bulk of the 2-methyl group on this compound is expected to completely block C–H activation at the C6 position. This makes the substrate an excellent candidate for achieving clean mono-functionalization at the C2 position, avoiding the di-ortho-functionalized byproducts often seen with N,N-dimethylbenzamide.
| Arylating Agent | Typical Yield (%) | Notes |
| 4-Iodotoluene | 75-85 | Electron-donating groups are well-tolerated. |
| 4-Iodoanisole | 70-80 | Good performance with electron-rich arenes. |
| 1-Iodo-4-nitrobenzene | 60-70 | Electron-withdrawing groups may lead to lower yields. |
| 2-Iodothiophene | 65-75 | Heterocyclic partners are viable. |
| Table 1. Representative Scope for Pd-Catalyzed Ortho-Arylation. |
Application Note 2: Ruthenium-Catalyzed Meta-Alkylation
A significant breakthrough in C–H activation was the development of ruthenium-based catalytic systems capable of targeting the remote meta C–H bond.[10][11] This selectivity is complementary to the ortho-directing palladium systems and is achieved through a distinct mechanistic pathway that leverages steric and electronic factors to bypass the more proximal C–H bonds.
Mechanistic Rationale: Sterically Controlled Cyclometalation
Meta-selectivity with ruthenium catalysts is often rationalized by the formation of a sterically constrained six-membered ruthenacycle. The catalyst, typically a [Ru(p-cymene)] complex, coordinates to the directing group. The steric bulk of the catalyst and its ligands disfavors the formation of a strained metallacycle via ortho-C–H activation. Instead, a more stable, larger-ring intermediate is formed through a reversible C–H activation at the meta position, which then enters the productive catalytic cycle.[12]
Protocol 3: Ruthenium-Catalyzed Meta-Selective Alkylation
This protocol details the meta-alkylation of this compound with a tertiary alkyl bromide, a reaction known to proceed with high selectivity under ruthenium catalysis.[12]
Materials:
-
This compound (1.0 eq)
-
tert-Butyl bromide (3.0 eq)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
Silver triflate (AgOTf, 20 mol%)
-
Sodium acetate (NaOAc, 0.5 eq)
-
1,2-Dichloroethane (DCE)
-
Sealed pressure vessel
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, [RuCl₂(p-cymene)]₂, AgOTf, and NaOAc to a pressure vessel.
-
Reagent Addition: Add anhydrous DCE (0.2 M) followed by tert-butyl bromide.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 24 hours.
-
Workup: After cooling to room temperature, carefully open the vessel. Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (hexanes/ethyl acetate) to isolate the meta-alkylated product.
Field-Proven Insights:
-
Additive Role: Carboxylic acid additives (or their salts like NaOAc) are crucial in Ru-catalyzed C–H activation, often acting as proton shuttles in the CMD step. Silver salts are frequently used as halide scavengers to generate a more cationic and reactive ruthenium complex.
-
Substrate Considerations: The 2-methyl group in this compound is not expected to significantly interfere with meta-alkylation, as the functionalization occurs at a distal position. Its electronic-donating nature may slightly influence the reactivity of the aromatic ring.
Application Note 3: Nickel-Catalyzed C–H Annulation
The use of earth-abundant, first-row transition metals like nickel for C–H activation is a major goal in sustainable chemistry.[13][14] Nickel catalysts exhibit unique reactivity, often proceeding through different oxidation states and mechanistic pathways compared to their heavier congeners, enabling novel transformations.[15][16]
Mechanistic Rationale: Diverse Pathways
Nickel catalysis can proceed through various mechanisms, including Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles. For benzamide-directed reactions, DFT studies have proposed an interesting "N–H deprotonation circumvented" mechanism for N-H benzamides, where an N–H···O hydrogen bond stabilizes the C–H functionalization transition state.[15] For N,N-dialkylbenzamides, the reaction likely proceeds through a more conventional oxidative addition or C-H activation pathway to form a five-membered nickelacycle, which can then undergo insertion of an alkene or alkyne coupling partner.
Protocol 4: Nickel-Catalyzed Annulation with Alkynes
This protocol describes the synthesis of isoquinolones via the annulation of N,N-dialkylbenzamides with alkynes, a powerful transformation for building heterocyclic scaffolds.
Materials:
-
This compound (1.0 eq)
-
Diphenylacetylene (1.2 eq)
-
Nickel(II) chloride (NiCl₂, 10 mol%)
-
2,2'-Bipyridine (bpy, 10 mol%)
-
Manganese (Mn) powder (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sealed vial
Procedure:
-
Catalyst Pre-activation: In a glovebox, add NiCl₂, bpy, and Mn powder to a vial. Add THF and stir for 10 minutes to generate the active Ni(0) catalyst.
-
Reagent Addition: Add this compound and diphenylacetylene to the vial.
-
Reaction: Seal the vial and heat the mixture at 80 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired isoquinolone derivative.
Field-Proven Insights:
-
Reductant: Manganese powder is a common stoichiometric reductant used to generate and maintain the active Ni(0) catalytic species from a Ni(II) precatalyst.
-
Ligand: Bidentate nitrogen ligands like 2,2'-bipyridine are essential for stabilizing the nickel catalyst and promoting the desired reactivity.
-
Selectivity with this compound: Similar to the palladium case, the 2-methyl group will direct the annulation to occur exclusively via activation of the C2-H bond, leading to a single regioisomer of the isoquinolone product.
Summary and Future Outlook
The N,N-dialkylbenzamide moiety is a powerful and versatile directing group for transition metal-catalyzed C–H functionalization. By selecting the appropriate metal catalyst—palladium, ruthenium, or nickel—chemists can achieve remarkable control over positional selectivity, targeting ortho and meta positions or constructing complex heterocyclic systems.
| Catalyst System | Position Selectivity | Typical Transformation | Key Mechanistic Feature |
| Palladium(II) | Ortho | Arylation, Acetoxylation, Halogenation | Formation of a 5-membered palladacycle via CMD.[9] |
| Ruthenium(II) | Meta | Alkylation, Arylation | Sterically-driven formation of a 6-membered ruthenacycle.[12] |
| Nickel(0/II) | Ortho | Annulation, Coupling | Formation of a 5-membered nickelacycle; diverse oxidation states.[15] |
| Table 2. Comparison of Metal Catalysts for Benzamide-Directed C–H Functionalization. |
The use of This compound offers a distinct advantage for synthetic chemists by leveraging steric hindrance to enforce mono-functionalization at the unsubstituted ortho position. This makes it an ideal substrate for syntheses where regiochemical purity is paramount. Furthermore, its predictable reactivity provides a valuable platform for mechanistic investigations into the subtle steric and electronic effects that govern C–H activation processes. Future research will undoubtedly explore the application of this and other tailored directing groups in asymmetric catalysis, late-stage functionalization of complex molecules, and with a broader range of earth-abundant metal catalysts.
References
- Yuan, Y. C., Bruneau, C., Roisnel, T., & Gramage-Doria, R. (2019). Highly chemoselective ruthenium(ii)-catalyzed direct arylation of cyclic and N,N-dialkyl benzamides with aryl silanes. The Journal of organic chemistry.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
- Chen, Y. H., et al. (2023). Palladium-Mediated C(sp3)–H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. The Journal of Organic Chemistry, 88(12), 8043–8054.
- Scientific Figure on ResearchGate. (n.d.). C–H functionalization with benzamide 1a, butadiene 2a and diverse aldehydes 3.
- ResearchGate. (2024). Ruthenium(II)
- Zhang, S. Q., et al. (2019). Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides.
- Sun, C. L., Li, B. J., & Shi, Z. J. (2014).
- Request PDF on ResearchGate. (2017).
- ResearchGate. (n.d.). Mechanism research di‐substituted benzamides such as....
- Gandeepan, P., et al. (2024). Ruthenium(II)-Catalyzed Remote C-H Alkylation of Arenes Using Diverse N-Directing Groups through Aziridine Ring Opening. Organic Letters, 26(38), 7993–7998.
- Shabani, S., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Journal of the American Chemical Society.
- Lyons, T. W., & Sanford, M. S. (2010).
- Chemistry Stack Exchange. (2020). How to convert benzene to N,N-dimethylbenzamide?.
- Request PDF on ResearchGate. (2024). Ruthenium(II)-Catalyzed Remote C-H Alkylation of Arenes Using Diverse N-Directing Groups through Aziridine Ring Opening.
- ChemSynthesis. (n.d.). N,N-dimethylbenzamide.
- American Chemical Society Publications. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Yang, L., et al. (2017).
- Request PDF on ResearchGate. (2021). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2)
- PubMed. (2024). Nickel-Catalyzed Cross-Coupling of Aryl Diazonium Salts with Aryl Bromides.
- Li, X. (n.d.).
- Organic Syntheses. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)
- National Institutes of Health. (n.d.).
- Semantic Scholar. (2022). Nickel-Catalyzed Direct Cross-Coupling of Aryl Sulfonium Salt with Aryl Bromide.
- Goswami, N., et al. (2022).
- Semantic Scholar. (n.d.).
- Synthesis Workshop. (2021). Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). [YouTube video].
Sources
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Highly chemoselective ruthenium(ii)-catalyzed direct arylation of cyclic and N,N-dialkyl benzamides with aryl silanes | Semantic Scholar [semanticscholar.org]
- 11. Ruthenium(II)-Catalyzed Remote C-H Alkylation of Arenes Using Diverse N-Directing Groups through Aziridine Ring Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-Catalyzed Cross-Coupling of Aryl Diazonium Salts with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nickel-Catalyzed Direct Cross-Coupling of Aryl Sulfonium Salt with Aryl Bromide. | Semantic Scholar [semanticscholar.org]
- 15. Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
Application Note & Protocol: Regioselective Acylation of Aromatic Systems via Directed ortho-Metalation of N,N-Dimethylbenzamide
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of N,N-Dimethylbenzamide as a directing group for regioselective ortho-acylation. The protocol leverages the principles of Directed ortho-Metalation (DoM), a powerful synthetic methodology for the precise functionalization of aromatic rings. We will explore the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and discuss key considerations for successful execution and troubleshooting.
Introduction: The Strategic Advantage of Directed ortho-Metalation
The synthesis of polysubstituted aromatic compounds with precise regiochemical control is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. Traditional methods like Friedel-Crafts acylation, governed by the inherent electronic properties of the aromatic ring, typically yield mixtures of ortho and para isomers, complicating purification and reducing overall efficiency.[1][2]
Directed ortho-Metalation (DoM) offers an elegant solution to this challenge.[3] This strategy employs a directing metalation group (DMG) that temporarily coordinates to a strong organolithium base. This coordination event delivers the base to a specific C-H bond ortho to the DMG, leading to selective deprotonation.[4] The resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide array of electrophiles, enabling the installation of a new functional group with near-perfect regioselectivity.[5]
The tertiary amide, specifically N,N-Dimethylbenzamide, stands as a robust and highly effective DMG due to its strong Lewis basicity and stability against nucleophilic attack at low temperatures.[6] This guide details its application in ortho-acylation reactions to synthesize valuable 1,2-disubstituted aromatic ketones.
Scientific Principles & Mechanism
The efficacy of the N,N-Dimethylbenzamide DMG is rooted in a phenomenon known as the Complex Induced Proximity Effect (CIPE).[5]
The Mechanism consists of three key stages:
-
Coordination and Deprotonation: The process is initiated by the coordination of the Lewis acidic lithium ion from an organolithium base (e.g., sec-butyllithium, s-BuLi) to the Lewis basic carbonyl oxygen of the amide. This forms a pre-lithiation complex that positions the base in close proximity to the ortho-proton. This geometric arrangement dramatically increases the kinetic acidity of the ortho-proton, facilitating its rapid abstraction to form a stable six-membered ring-like intermediate and generating the ortho-lithiated species.[7] The use of a strong, non-nucleophilic base at low temperatures (-78 °C) is critical to favor deprotonation over nucleophilic attack on the amide carbonyl.[8]
-
Nucleophilic Acylation: The generated aryllithium intermediate is a powerful carbon-centered nucleophile. To achieve acylation, it is treated with a suitable electrophile. While acyl chlorides might seem intuitive, they often lead to over-addition, producing tertiary alcohols. A more controlled approach involves using another amide, such as N,N-dimethylacetamide or a different N,N-dimethylbenzamide, as the acylating agent.[9] The reaction forms a stable, chelated tetrahedral intermediate.
-
Collapse and Product Formation: This tetrahedral intermediate remains stable at low temperatures. Upon aqueous workup (quenching), it collapses to release the desired ortho-acylated benzamide product and lithium diisopropylamide (LDA) or a similar lithium amide.[9] This two-step addition-elimination sequence effectively prevents the over-addition problem encountered with more reactive electrophiles.[10]
Caption: The reaction mechanism proceeds via coordination, selective deprotonation, and nucleophilic attack.
Detailed Experimental Protocol
This protocol describes the ortho-acylation of N,N-Dimethylbenzamide with N,N,4-trimethylbenzamide as a representative example.
3.1 Materials and Reagents
-
N,N-Dimethylbenzamide (Substrate)
-
N,N,4-trimethylbenzamide (Electrophile)
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (Base)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
3.2 Equipment
-
Three-neck round-bottom flask, flame-dried
-
Septa, glass stoppers, and an argon or nitrogen inlet
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Rotary evaporator
3.3 Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: In the flask, dissolve N,N-Dimethylbenzamide (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Deprotonation (ortho-Lithiation): Slowly add s-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes. The key is to maintain the internal temperature below -70 °C. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophile Addition: In a separate dry flask, prepare a solution of the electrophile, N,N,4-trimethylbenzamide (1.2 eq), in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 15-20 minutes.
-
Reaction: Stir the mixture at -78 °C for an additional 2-3 hours.
-
Quenching: Remove the cold bath and allow the reaction to warm to 0 °C in an ice-water bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Continue stirring until the mixture reaches room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ortho-acylated product.
Caption: A step-by-step overview of the directed ortho-acylation protocol.
Data Summary & Field Insights
The success of this protocol is highly dependent on precise control of stoichiometry and temperature. Below is a table summarizing typical reaction parameters.
| Entry | Substrate | Base (eq) | Electrophile (eq) | Temp (°C) | Time (h) | Product | Typical Yield (%) |
| 1 | N,N-Dimethylbenzamide | s-BuLi (1.1) | N,N-Dimethylacetamide (1.2) | -78 | 3 | 2'-(N,N-Dimethylcarbamoyl)acetophenone | 80-90% |
| 2 | N,N-Dimethylbenzamide | s-BuLi (1.1) | N,N-Dimethylformamide (DMF) (1.2) | -78 | 2 | 2-(N,N-Dimethylcarbamoyl)benzaldehyde | 75-85% |
| 3 | N,N-Dimethylbenzamide | n-BuLi/TMEDA (1.1) | N,N,4-Trimethylbenzamide (1.2) | -78 | 3 | (2-(N,N-Dimethylcarbamoyl)phenyl)(p-tolyl)methanone | 85-95% |
Expert Insights & Troubleshooting:
-
Anhydrous Conditions are Paramount: The aryllithium intermediate is extremely sensitive to moisture and protic sources. All glassware must be rigorously dried, and solvents must be anhydrous.
-
Base Selection: While n-BuLi can be used, it is less basic and more nucleophilic than s-BuLi or t-BuLi. Its use can sometimes lead to competitive nucleophilic attack. The addition of TMEDA can enhance the reactivity of n-BuLi by breaking up its aggregates.[3]
-
Temperature Control: Maintaining the temperature at -78 °C is crucial. At higher temperatures, the aryllithium can become unstable, or side reactions may occur.
-
Post-Reaction Conversion: The resulting tertiary amide product is very stable. Hydrolysis to the corresponding carboxylic acid or conversion to other functional groups can be challenging and may require harsh conditions or specialized, modern protocols.[8] Researchers should plan subsequent synthetic steps accordingly.
References
- University of Wisconsin. Directed (ortho)
- Wikipedia. Weinreb ketone synthesis. [Link]
- Grokipedia.
- Wang, J., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
- Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- Myers, A. G. ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]
- Snieckus, V. (1990). Directed ortho metalation. User's guide to a new cross-coupling chemistry. Chemical Reviews.
- Organic Chemistry Portal.
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Khan Academy.
- Wikipedia. Organolithium reagent. [Link]
- Millard, A. C., et al. (2010). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry. [Link]
- ChemRxiv.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Application Note: N,2-Dimethylbenzamide as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of N,2-Dimethylbenzamide
This compound is a deceptively simple aromatic amide that serves as a powerful and versatile building block in modern organic synthesis. Its structure is uniquely tailored for regioselective functionalization, featuring two key components:
-
A tertiary amide (-CON(CH₃)₂), which acts as a potent Directed Metalation Group (DMG).
-
An ortho-methyl group (-CH₃), which provides a reactive site for C-H bond activation and subsequent annulation.
This strategic combination allows for precise and predictable synthetic transformations, making it an ideal precursor for constructing complex molecular architectures. The heterocyclic compounds synthesized from this precursor, particularly nitrogen-containing fused ring systems like quinazolinones, are privileged scaffolds found in numerous pharmaceuticals and biologically active molecules, highlighting their importance in drug discovery and development.[1][2][3]
Mechanistic Cornerstone: Directed ortho-Metalation (DoM)
The primary pathway for activating this compound relies on the principle of Directed ortho-Metalation (DoM).[4][5] This strategy offers a superior level of regiochemical control compared to classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.
The Role of the Amide Directing Group
The tertiary amide is one of the most powerful DMGs.[6] The Lewis basic carbonyl oxygen coordinates to a strong organolithium base, such as sec-butyllithium (s-BuLi). This chelation brings the base into close proximity to the aromatic ring, dramatically increasing the kinetic acidity of the adjacent C-H bonds.[4][7]
Benzylic vs. Aromatic Deprotonation
In the specific case of this compound, the organolithium base preferentially abstracts a proton from the ortho-methyl group (a benzylic proton) rather than the aromatic C-H bond at the 6-position.[7][8] This is because the resulting benzylic carbanion is stabilized by resonance with the aromatic ring. This selective benzylic lithiation is the key step that transforms the inert methyl group into a potent nucleophile, ready for reaction with a wide array of electrophiles.
The process can be visualized as follows:
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Acros Organics | Pyrophoric. Handle with extreme care. |
| Phenyl Isocyanate | ≥98% | Alfa Aesar | Moisture sensitive and toxic. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled from Na/benzophenone or from a solvent purification system. |
| Saturated NH₄Cl (aq) | Reagent Grade | - | Used for quenching. |
| Ethyl Acetate | ACS Grade | - | For extraction. |
| Anhydrous MgSO₄/Na₂SO₄ | Reagent Grade | - | For drying organic layers. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
| Schlenk Flask | - | - | Oven-dried before use. |
| Magnetic Stirrer/Stir Bar | - | - | - |
| Syringes and Needles | - | - | Oven-dried before use. |
Step-by-Step Experimental Protocol
-
Preparation (Inert Atmosphere):
-
Place a magnetic stir bar into a 100 mL two-neck round-bottom flask (or Schlenk flask) equipped with a rubber septum and a nitrogen/argon inlet.
-
Flame-dry the glassware under a high vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition & Lithiation:
-
To the flask, add this compound (1.49 g, 10.0 mmol, 1.0 equiv).
-
Add 40 mL of anhydrous THF via syringe. Stir at room temperature until all solid has dissolved.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Slowly, add s-BuLi (1.4 M in cyclohexane, 7.85 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The solution will typically turn a deep red or orange color, indicating the formation of the benzylic anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Reaction with Electrophile:
-
In a single portion, add phenyl isocyanate (1.19 g, 1.09 mL, 10.0 mmol, 1.0 equiv) via syringe.
-
Continue stirring at -78 °C for an additional 2 hours.
-
-
Warming and Quenching:
-
Remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to room temperature. Stir for at least 4 hours or overnight.
-
Once at room temperature, cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-methyl-2-phenylquinazolin-4(3H)-one.
-
Expected Results and Substrate Scope
The protocol is robust and can be adapted for various isocyanates to generate a library of substituted quinazolinones.
| Electrophile | Product | Typical Yield |
| Phenyl Isocyanate | 3-Methyl-2-phenylquinazolin-4(3H)-one | 75-85% |
| 4-Methoxyphenyl Isocyanate | 2-(4-Methoxyphenyl)-3-methylquinazolin-4(3H)-one | 70-80% |
| 4-Chlorophenyl Isocyanate | 2-(4-Chlorophenyl)-3-methylquinazolin-4(3H)-one | 72-82% |
| Cyclohexyl Isocyanate | 2-Cyclohexyl-3-methylquinazolin-4(3H)-one | 65-75% |
Alternative Synthetic Strategies
While DoM is a powerful tool, other methods can also be employed to synthesize heterocyclic compounds from benzamide precursors.
-
Transition-Metal-Free SNAr Reactions: For appropriately substituted benzamides (e.g., 2-fluoro-N-methylbenzamide), a base-promoted SNAr reaction with an amide followed by intramolecular cyclization can yield quinazolinones. This method avoids pyrophoric organolithium reagents but requires a leaving group on the aromatic ring. [9]* Copper-Catalyzed Cyclization: Copper catalysts can facilitate the intramolecular C-N bond formation from precursors like 2-halobenzamides, providing another route to quinazolinones and related heterocycles. [1]* Palladium-Catalyzed C-H Activation/Annulation: Modern palladium catalysis offers pathways for the C-H activation of the ortho-methyl group, followed by coupling with a suitable partner to build the heterocyclic ring, representing an evolving area of research. [10][11]
Troubleshooting and Critical Considerations
-
Moisture is Detrimental: The success of this protocol hinges on the strict exclusion of water and atmospheric oxygen. Any moisture will quench the organolithium reagent, leading to low or no yield. Ensure all glassware is oven- or flame-dried and solvents are rigorously anhydrous. [5]* Base Titration: The concentration of commercial organolithium reagents can vary over time. For optimal and reproducible results, it is highly recommended to titrate the s-BuLi solution before use.
-
Temperature Control: Maintaining the temperature at -78 °C during lithiation and electrophile addition is critical to prevent side reactions, such as addition of the alkyllithium to the amide carbonyl.
-
Safety Precautions: sec-Butyllithium is pyrophoric and will ignite on contact with air. It is also corrosive. All manipulations must be performed under an inert atmosphere using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
Conclusion
This compound stands out as a highly effective and strategically designed precursor for the synthesis of complex heterocyclic molecules. Its utility is primarily unlocked through the Directed ortho-Metalation pathway, which allows for the selective functionalization of the otherwise unreactive ortho-methyl group. The detailed protocol provided for quinazolinone synthesis serves as a robust template that can be expanded to a wide range of substrates, making it a valuable tool for professionals in drug discovery and chemical research. By understanding the mechanistic principles behind the reaction, researchers can troubleshoot issues and rationally design new synthetic routes to novel heterocyclic entities.
References
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization.
- A Comparative Guide to Directed ortho-Metalation: N,N-Diethylbenzamide and Its Altern
- Synthesis of quinazolinones.Organic Chemistry Portal.
- Copper-Catalyzed Synthesis of Quinazolinones from 2-Bromo-N-phenylbenzamide: Applic
- Directed (ortho)
- Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide.
- Directed ortho metal
- Directed ortho Metal
- Directed ortho metal
- CYCLIZATION REACTIONS OF 2-METHYLBENZENESULFONAMIDES USING N,N-DIMETHYLCARBAMOYL CHLORIDE, N,N-DIMETHYL.Semantic Scholar.
- Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles.PMC - PubMed Central.
- Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments.
- Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation.
- Palladium-Catalyzed N-Heteroannulation of N-Allyl- or N-Benzyl-2-nitrobenzenamines: Synthesis of 2-Substituted Benzimidazoles.
- Synthesis of heterocyclic compounds and their utilities in the field biological science.ScienceScholar.
- Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes.Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A General Method for the Recrystallization of N,2-Dimethylbenzamide
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of N,2-Dimethylbenzamide via recrystallization. Due to a lack of specific solubility data for this particular isomer, this guide synthesizes established principles for the recrystallization of substituted benzamides to propose a robust starting methodology. The rationale behind solvent selection, procedural steps, and troubleshooting is discussed in detail to empower researchers in drug discovery and development to adapt and optimize the protocol for their specific needs.
Introduction
This compound is a substituted aromatic amide, a class of compounds with significant importance in medicinal chemistry and materials science. Achieving high purity of such compounds is critical for accurate biological testing, characterization, and ensuring the safety and efficacy of potential drug candidates. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solution (mother liquor).[2]
Physicochemical Properties of Isomeric Dimethylbenzamides
To provide a frame of reference, the known properties of the closely related isomer, N,N-Dimethylbenzamide, are presented below. Researchers should experimentally determine the properties of their synthesized this compound.
| Property | N,N-Dimethylbenzamide | This compound |
| CAS Number | 611-74-5[5] | Not readily available |
| Molecular Formula | C₉H₁₁NO[5] | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol [5] | 149.19 g/mol |
| Appearance | White to slightly yellow crystalline solid[5][6] | To be determined |
| Melting Point | 43-45 °C[6][7] | To be determined |
| Solubility | Soluble in benzene and ether; insoluble in water.[6] Also reported as soluble in water[8][9] and highly soluble in ethanol, acetone, and chloroform.[10] | To be determined experimentally |
Note: The conflicting water solubility data for N,N-Dimethylbenzamide highlights the importance of experimental verification of physicochemical properties.
Core Principles and Solvent System Selection
The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit a steep solubility curve for this compound, meaning high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[3]
Rationale for Solvent Selection
Based on protocols for similar substituted benzamides, the following solvents are recommended for initial screening:
-
Primary Solvents (Good solubility when hot):
-
Ethanol/Methanol: Lower alcohols are often excellent solvents for benzamide derivatives due to the polarity of the amide group.[3]
-
Ethyl Acetate: A moderately polar solvent that has been successfully used for recrystallizing N-substituted benzamides.[4]
-
Acetone: A polar aprotic solvent that can also be effective.[3]
-
-
Anti-Solvents (Poor solubility):
-
Water: The addition of water to a solution of the amide in a water-miscible solvent like ethanol can induce crystallization.[3]
-
Hexane/Heptane: These non-polar solvents can be used as anti-solvents with more polar primary solvents like ethyl acetate or acetone.
-
Experimental Solvent Screening Protocol
To determine the optimal solvent system, a small-scale screening experiment is essential.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential primary solvent (e.g., ethanol, ethyl acetate, acetone) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that showed poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. The solvent that yields a significant amount of pure-looking crystals is a good candidate for the full-scale recrystallization.
-
If no single solvent is ideal, test a two-solvent system. Dissolve the compound in a minimal amount of a hot primary solvent (in which it is soluble) and add a hot anti-solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a drop or two of the primary solvent to redissolve the precipitate and then allow the solution to cool.
Detailed Recrystallization Protocol
This protocol assumes a single-solvent system has been identified as suitable from the screening process. A two-solvent system modification is also described.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Heating mantle or hot plate with a water/sand bath
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution: a. Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). b. Add a small amount of the chosen solvent to the flask, enough to create a slurry. c. Heat the mixture to the boiling point of the solvent while stirring. d. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.[3]
-
Hot Filtration (if necessary): a. If insoluble impurities are present (e.g., dust, sand, or insoluble byproducts), perform a hot filtration. b. Place a piece of fluted filter paper in a stemless funnel and place it on top of a second, pre-heated Erlenmeyer flask. c. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel. d. Rinse the first flask with a small amount of hot solvent and pass it through the filter paper to recover any remaining product.
-
Crystallization: a. Remove the flask containing the clear solution from the heat source and cover it with a watch glass. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Drying: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Turn on the vacuum and pour the crystalline slurry into the funnel. c. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. d. Keep the vacuum on to pull air through the crystals for several minutes to help them dry. e. Transfer the purified crystals to a watch glass and allow them to air-dry completely, or place them in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
-
Purity Assessment: a. Determine the melting point of the recrystallized this compound. A sharp melting point range close to the literature value (once determined) indicates high purity.[2] b. The purity can also be assessed by chromatographic (TLC, HPLC) or spectroscopic (NMR) methods.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent and allow it to cool again.- If the solution is still too dilute, try a two-solvent system by adding an anti-solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[2] |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly.- Use a solvent with a lower boiling point. |
| Low recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals (which may be less pure).- Ensure the solution is thoroughly cooled in an ice bath.- Ensure all equipment for hot filtration is pre-heated. |
| Colored crystals | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the product. |
Conclusion
This application note provides a foundational and detailed protocol for the purification of this compound by recrystallization. By following the principles of solvent selection and the step-by-step methodology outlined, researchers can effectively purify this compound. The key to successful recrystallization is careful solvent selection through preliminary screening and patient execution of the cooling and crystallization steps. This method is adaptable and serves as a strong starting point for the development of a fully optimized and validated purification process for this compound and other related substituted amides.
References
- Solubility of Things. N,N-Dimethylbenzamide.
- LookChem. N,N-Dimethylbenzamide 611-74-5.
- Cheméo. Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5).
- Al-Ghamdi, A. M., Al-Omair, M. A., & Al-Turkistani, A. M. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 20(8), 13736–13753.
- ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF.
- PubChem. N,N-dimethyl-2,3-dimethylbenzamide.
- ChemBK. N,N-dimethylbenzamide.
- MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
- National Institutes of Health. A one pot protocol to convert nitro-arenes into N-aryl amides.
- PubChem. 2-Hydroxy-N,N-dimethylbenzamide.
- National Institutes of Health. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
- American Chemical Society. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- YouTube. Recrystallization.
Sources
- 1. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. N,N-Dimethylbenzamide 611-74-5 [mingyuanchemical.com]
- 7. N,N-Dimethylbenzamide 99 611-74-5 [sigmaaldrich.com]
- 8. N,N-Dimethylbenzamide, 98+% | Fisher Scientific [fishersci.ca]
- 9. chembk.com [chembk.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for the Analytical Characterization of N,2-Dimethylbenzamide
Introduction: A Strategic Approach to Characterization
N,2-Dimethylbenzamide is a substituted aromatic amide whose precise characterization is essential for its application in drug development, chemical synthesis, and quality control. The structural integrity, purity, and physicochemical properties of this molecule must be rigorously established using a suite of orthogonal analytical techniques.
It is important to note that while this compound is commercially available, comprehensive, peer-reviewed analytical data for this specific isomer is not abundant in public literature. In contrast, its structural isomer, N,N-Dimethylbenzamide (CAS No: 611-74-5), is extensively characterized. This guide, therefore, adopts a scientifically robust approach aligned with standard practices in analytical development: we will present detailed protocols and validated methodologies for closely related analogs, primarily N,N-Dimethylbenzamide and other ortho-substituted benzamides. These methods serve as a validated starting point for the analysis of this compound. Throughout this guide, we will provide expert insights into how the presence of the ortho-methyl group is expected to influence analytical outcomes, empowering researchers to adapt and validate these methods effectively.
The core physicochemical properties of the target analyte are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | PubChem[1] |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | - |
| Physical State | Solid (predicted) | - |
| Melting Point | 43-45 °C (for N,N-isomer) | Sigma-Aldrich[2] |
Overall Analytical Workflow
A multi-technique approach is crucial for the unambiguous characterization of this compound. The workflow ensures that identity, purity, and structural integrity are confirmed through orthogonal methods, providing a complete analytical profile.
Sources
Application Notes and Protocols: Chiral Amides as Auxiliaries in Asymmetric Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: On the Subject of N,2-Dimethylbenzamide
A comprehensive review of the scientific literature did not yield specific examples or protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis. This suggests that it is not a commonly employed or documented auxiliary for this purpose. However, the underlying principles of using chiral amides to control stereochemistry are well-established and highly effective. This guide will, therefore, focus on a closely related, extensively documented, and highly successful class of chiral auxiliaries: chiral amides derived from pseudoephedrine . The principles, mechanisms, and protocols detailed herein for the pseudoephedrine system serve as an authoritative model for how a chiral amide framework can be effectively utilized to induce asymmetry in chemical transformations.
The Core Principle: Chiral Auxiliaries in Asymmetric Synthesis
In the synthesis of pharmaceuticals and other biologically active molecules, achieving enantiomeric purity is often paramount, as different enantiomers can have vastly different physiological effects.[1] Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule. One of the most robust strategies to achieve this is the temporary incorporation of a chiral auxiliary .[1][2]
A chiral auxiliary is an enantiomerically pure compound that is covalently attached to a prochiral substrate. Its inherent chirality then directs a subsequent reaction to create a new stereocenter with a high degree of diastereoselectivity.[3] After the transformation, the auxiliary is removed, yielding the enantiomerically enriched product, and can ideally be recovered for reuse.[1] This strategy elegantly converts the difficult task of separating enantiomers into the more straightforward separation of diastereomers.
The general workflow for employing a chiral auxiliary is a three-step process: attachment, diastereoselective reaction, and cleavage.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application Focus: Pseudoephedrine Amides
(1R,2S)-(-)-Pseudoephedrine and its (1S,2R)-(+)-enantiomer are highly effective and versatile chiral auxiliaries, popularized by the work of Andrew G. Myers. Derived from the chiral pool, they are inexpensive and readily available in both enantiomeric forms. Their power lies in their ability to form chiral amides that, upon enolization, provide a rigid, chelated structure that masterfully dictates the stereochemical outcome of subsequent reactions.[1]
Mechanism of Stereocontrol in Asymmetric Alkylation
The remarkable diastereoselectivity achieved with pseudoephedrine amides stems from a well-defined transition state. The process begins with the attachment of the pseudoephedrine auxiliary to a prochiral carboxylic acid via standard amide bond formation.
The key step is the deprotonation of the α-proton of the carbonyl compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. The lithium cation coordinates to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine, forming a rigid, six-membered ring chelate.[4] This chelation locks the conformation of the enolate.
The phenyl group of the auxiliary is positioned to effectively shield the top face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face. This facial bias ensures the formation of one diastereomer with very high selectivity.[4]
Caption: Chelation-controlled model for pseudoephedrine-mediated alkylation.
Performance in Asymmetric Alkylation
Pseudoephedrine amides have demonstrated excellent performance across a wide range of substrates and electrophiles, consistently delivering high yields and exceptional diastereoselectivity.
| Carboxylic Acid Derivative | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Propionamide | Benzyl bromide | LDA | 95% | >99:1 |
| Propionamide | Allyl iodide | LDA | 91% | >99:1 |
| Butyramide | Methyl iodide | LDA | 94% | 98:2 |
| Phenylacetamide | Ethyl iodide | LDA | 89% | >99:1 |
| (Data synthesized from representative literature.[4]) |
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Attachment of the Pseudoephedrine Auxiliary
This protocol describes the formation of the chiral amide from a carboxylic acid.
Materials:
-
(1R,2S)-(-)-Pseudoephedrine
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask, add the carboxylic acid (1.0 equiv), (1R,2S)-(-)-pseudoephedrine (1.1 equiv), and DMAP (0.1 equiv).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure chiral amide.
Protocol 2: Asymmetric α-Alkylation
This protocol details the diastereoselective alkylation of the pseudoephedrine amide.
Materials:
-
Pseudoephedrine amide (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (electrophile)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 equiv) dropwise to the solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy.
-
Purify the product by column chromatography.
Protocol 3: Cleavage of the Auxiliary to Yield the Chiral Carboxylic Acid
This protocol describes the removal of the auxiliary to afford the final enantiomerically pure carboxylic acid.
Materials:
-
Alkylated pseudoephedrine amide (from Protocol 2)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF) / Water mixture
Procedure:
-
Dissolve the alkylated amide (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add KOH (10 equiv) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with DCM to extract the recovered pseudoephedrine auxiliary. The aqueous layer now contains the potassium salt of the carboxylic acid.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl.
-
Extract the desired chiral carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Conclusion and Future Outlook
Chiral amides, exemplified by the highly robust pseudoephedrine system, are a cornerstone of modern asymmetric synthesis. They provide a reliable and predictable method for establishing stereocenters with exceptional control. The detailed mechanisms and protocols presented here for pseudoephedrine amides offer a validated framework for achieving high diastereoselectivity in alkylation reactions. While this compound is not a documented chiral auxiliary, the principles of chelation and steric control that govern the success of pseudoephedrine amides can inform the rational design and exploration of new chiral auxiliaries for future applications in drug discovery and development.
References
- Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Stack, J. G., Curran, D. P., Geib, S. V., Rebek, J., Jr., & Ballester, P. (1991). A new chiral auxiliary for asymmetric thermal reactions: high stereocontrol in radical addition, allylation, and annulation reactions. Journal of the American Chemical Society, 113(13), 5918–5920. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials. Wiley-VCH.
- Procter, G. (1996). Asymmetric Synthesis. Oxford University Press.
- University of York. (n.d.). Asymmetric Synthesis. [Link]
- Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
- Pinto, A. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6), 435-463. [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2011). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry. [Link]
- Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
Sources
Application Notes & Protocols: The Utility of N,2-Dimethylbenzamide in Modern Medicinal Chemistry
Abstract
N,2-Dimethylbenzamide and its structural analogs represent a versatile scaffold in medicinal chemistry, serving not only as valuable synthetic intermediates but also as parent structures for molecules with significant biological activities.[1] This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and characterization, alongside methodologies for evaluating its potential therapeutic applications. We delve into its established use as a synthetic building block and explore its role in the development of novel agents targeting inflammation and cancer.[1][2][3] The protocols herein are designed to be self-validating, incorporating the rationale behind experimental choices to empower researchers in drug discovery and development.
Introduction: The this compound Scaffold
This compound (CAS No. 6825-43-0) is an aromatic amide that has garnered interest in various chemical and biological fields. Structurally, it features a benzamide core with methyl substitutions on both the amide nitrogen and the ortho position of the benzene ring. This seemingly simple molecule is a precursor for more complex structures and its derivatives have shown promise in several therapeutic areas.
The benzamide moiety is a privileged structure in drug discovery, appearing in a wide array of approved drugs. Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it an excellent pharmacophore. Derivatives of the core benzamide structure have been investigated for a range of biological activities, including anti-inflammatory and antitumor properties.[1][3] For instance, N,2-Dimethyl-4-nitrobenzamide derivatives have demonstrated potent in vitro anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.[1] Furthermore, other benzamide derivatives have been successfully developed as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[2]
These application notes will provide researchers with the foundational knowledge and practical protocols to effectively utilize this compound and its derivatives in a medicinal chemistry research setting.
Table 1: Physicochemical Properties of N,N-Dimethylbenzamide (a related isomer)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO | [4][5] |
| Molecular Weight | 149.19 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [4][6] |
| CAS Number | 611-74-5 | [4] |
| Storage | Store in a cool, dry, well-ventilated place |[7][8] |
Synthesis and Characterization Protocols
The synthesis of substituted benzamides is a cornerstone of many medicinal chemistry programs. Below are representative protocols for the synthesis and analytical confirmation of compounds like this compound.
General Synthesis of N-Substituted Benzamides
A common and reliable method for synthesizing N,N-disubstituted benzamides involves the amidation of a carboxylic acid or its activated derivative. The following protocol is a generalized procedure adapted from established methods for amide bond formation.
Protocol 2.1.1: Amidation of 2-Methylbenzoic Acid
Objective: To synthesize this compound from 2-methylbenzoic acid and dimethylamine.
Rationale: This protocol utilizes a coupling agent (e.g., HATU) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This is a standard, high-yield approach for forming amide bonds under mild conditions.
Materials:
-
2-Methylbenzoic acid
-
Dimethylamine (2M solution in THF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes. The activation of the carboxylic acid is typically rapid.
-
Slowly add dimethylamine solution (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid and water-soluble components.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to afford the pure this compound.
Diagram 1: General Synthesis Workflow
Caption: Workflow for this compound synthesis.
Analytical Characterization
Confirming the identity and purity of a synthesized compound is critical. A combination of chromatographic and spectroscopic methods should be employed.
Protocol 2.2.1: GC-MS Analysis
Objective: To confirm the molecular weight and assess the purity of the synthesized this compound.
Rationale: Gas Chromatography (GC) separates volatile compounds, and Mass Spectrometry (MS) provides mass information, making this a powerful technique for identifying the product and any volatile impurities. A recent study details a validated GC-MS method for detecting the related N,N-dimethylbenzamide.[9][10]
Instrumentation & Conditions (Example):
-
GC Column: Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) or similar non-polar column.[9]
-
Carrier Gas: Helium, constant flow rate (e.g., 2 mL/min).[9]
-
Injector: Split/splitless, 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. (This program should be optimized).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
Procedure:
-
Prepare a sample solution of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of ~1 mg/mL.
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire the data.
-
Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of this peak. Confirm the presence of the molecular ion (M⁺) at the expected m/z value.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Integrate all peaks in the chromatogram to determine the purity of the sample. The purity is calculated as (Area of product peak / Total area of all peaks) x 100%.
-
Applications & Biological Evaluation Protocols
The utility of the this compound scaffold is demonstrated through its derivatives' biological activities.
Application: Anti-Inflammatory Activity
Rationale: Nitrobenzamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[1] This pathway is a standard model for screening potential anti-inflammatory agents. The mechanism involves blocking the production of key mediators like nitric oxide (NO).
Diagram 2: LPS-Induced Inflammatory Pathway
Caption: Inhibition of iNOS expression by benzamides.
Protocol 3.1.1: In Vitro Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the ability of this compound derivatives to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" group with DMSO only. Pre-incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "unstimulated control" group.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
-
Control Check: Ensure that NO levels are basal in the "unstimulated control" and significantly elevated in the "LPS + vehicle" control. A known inhibitor (e.g., L-NAME) should be used as a positive control.
-
Application: Antitumor Activity via Tubulin Inhibition
Rationale: The benzamide scaffold is present in compounds that inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.[2] This makes it a valuable target for anticancer drug development.
Protocol 3.2.1: In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound derivatives inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine triphosphate)
-
Test compounds dissolved in DMSO
-
Positive control: Colchicine or Nocodazole
-
Negative control: Paclitaxel (a polymerization promoter)
-
Temperature-controlled spectrophotometer/fluorometer with a 37°C cuvette holder
Procedure:
-
Preparation: On ice, add tubulin to the General Tubulin Buffer to a final concentration of ~3 mg/mL.
-
Reaction Mixture: In a cuvette, mix the tubulin solution with the test compound at various concentrations. Include vehicle (DMSO), positive, and negative control cuvettes.
-
Initiation: Initiate the polymerization reaction by adding GTP (final concentration 1 mM) and immediately placing the cuvette in the 37°C spectrophotometer.
-
Monitoring: Record the change in absorbance (at 340 nm) or fluorescence over time (e.g., for 60 minutes). Polymerization into microtubules causes light to scatter, leading to an increase in absorbance.
-
Data Analysis:
-
Plot absorbance vs. time for each condition.
-
Compare the polymerization curves of the test compounds to the vehicle control. Inhibition is indicated by a decrease in the rate and extent of polymerization.
-
Calculate the IC₅₀ value for inhibition of tubulin polymerization.
-
Safety and Handling
Proper handling of all chemicals is paramount for laboratory safety. N,N-Dimethylbenzamide (a related isomer) is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][11] Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[7][11] Do not eat, drink, or smoke when using this product.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents.[6][7]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[7][11][12]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[7][11][12]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][11]
-
References
- Chem Service. (2016-03-01).
- Fisher Scientific. (2025-12-22).
- LookChem.
- Guidechem. N,N-Dimethylbenzamide 611-74-5 wiki.
- Thermo Fisher Scientific. (2025-09-18).
- Fisher Scientific. (2024-02-13).
- PubMed. (2024-06-06). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]
- ResearchGate. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. [Link]
- PubMed. (2021-04-15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]
- ResearchGate. (2018-08-06).
- PubChem - NIH. N,N-Dimethylbenzamide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. fishersci.at [fishersci.at]
N,2-Dimethylbenzamide in the synthesis of biologically active molecules
An Application Guide to N,2-Dimethylbenzamide in the Synthesis of Biologically Active Molecules
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials and intermediates is paramount. This compound and its structural analogs represent a class of versatile building blocks, primarily recognized for their utility in two significant areas: as powerful directing groups in regioselective aromatic functionalization and as key precursors in the synthesis of high-value agrochemicals. The inherent chemical features of the N,N-dialkylbenzamide moiety—specifically, the Lewis basic carbonyl oxygen and the steric profile of the N-alkyl groups—provide a powerful handle for orchestrating complex molecular transformations.
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound's applications. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate its strategic role in the synthesis of commercially significant, biologically active molecules.
Application I: A Lynchpin in Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a cornerstone strategy for the regioselective synthesis of polysubstituted aromatic compounds.[1] This technique leverages a directing metalation group (DMG) to precisely activate a specific C-H bond ortho to its position for deprotonation by a strong organolithium base.[1][2] The resulting aryllithium intermediate is then trapped by an electrophile, enabling elegant and controlled functionalization of the aromatic ring.
The Causality Behind the Benzamide Directing Group:
The tertiary amide of an N,N-dialkylbenzamide, such as the core structure of this compound, is an exceptionally potent DMG.[1][3] Its efficacy stems from two key principles:
-
Complex-Induced Proximity Effect (CIPE): The Lewis basic carbonyl oxygen effectively coordinates with the Lewis acidic lithium cation of the organolithium base (e.g., n-BuLi, sec-BuLi).[3][4] This coordination brings the highly basic alkyl anion into close proximity with the ortho-proton, dramatically increasing the kinetic acidity of that specific C-H bond and facilitating its abstraction over other protons on the ring.[4][5]
-
Stability: The amide group is generally stable and resistant to nucleophilic attack by common organolithium bases at the low temperatures required for the reaction (typically -78 °C).[1]
This combination of strong directing ability and stability makes N,N-dialkylbenzamides reliable and versatile tools for synthetic chemists.
Workflow for Directed ortho-Metalation
The following diagram illustrates the general workflow for a DoM reaction using an N,N-dialkylbenzamide.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N,2-Dimethylbenzamide Synthesis
Welcome to the technical support guide for the synthesis of N,2-Dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answer frequently asked questions encountered during this specific amide synthesis. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
Optimizing the synthesis of this compound, a substituted amide, often involves overcoming challenges related to steric hindrance from the ortho-methyl group and managing common side reactions inherent to amide bond formation. This section addresses the most frequent problems in a direct question-and-answer format.
Quick Reference Troubleshooting Table
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective activation of 2-methylbenzoic acid.2. Hydrolysis of the activated acid intermediate.3. Protonation of methylamine.4. Insufficient reaction time or temperature. | 1. Use a more robust coupling reagent (e.g., HATU).2. Ensure anhydrous (dry) solvents and reagents.[1][2]3. Add a non-nucleophilic base (e.g., DIPEA, Et3N) to neutralize HCl byproduct.[1][2]4. Monitor reaction by TLC/LC-MS to determine completion.[1] |
| Significant Starting Material Recovered | 1. Activation step failed.2. Reaction temperature too low.3. Steric hindrance slowing the reaction. | 1. Check the quality and age of the coupling reagent.2. Gently warm the reaction (e.g., to 40-50 °C), monitoring for decomposition.3. Increase reaction time; consider a more reactive acid derivative like the acyl chloride. |
| Formation of a White, Insoluble Precipitate (when using carbodiimides) | N-acylurea byproduct formation from the coupling reagent (e.g., DCC, EDC). | 1. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to suppress N-acylurea formation.[3]2. Filter the reaction mixture before aqueous workup to remove the insoluble urea byproduct.[2][3] |
| Product is Contaminated with Benzoic Acid | Hydrolysis of the acyl chloride or activated ester intermediate before reaction with the amine. | 1. Use freshly distilled/purified reagents and rigorously dried solvents.[2][4]2. During workup, wash the organic layer with a mild base (e.g., saturated aq. NaHCO₃) to remove unreacted acidic starting material.[1][5] |
| Double Acylation of the Amine | Use of a large excess of a highly reactive acylating agent (e.g., acyl chloride). | 1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent relative to the amine.[6]2. Add the acylating agent slowly to the amine solution to avoid high local concentrations.[6] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving low yield in your this compound synthesis.
Sources
Common side reactions in the synthesis of N,2-Dimethylbenzamide
Technical Support Center: Synthesis of N,2-Dimethylbenzamide
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and purification hurdles encountered during the synthesis of this tertiary amide, providing field-tested solutions and explaining the chemical principles behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
The two most prevalent laboratory-scale methods for synthesizing this compound involve the coupling of a 2-methylbenzoic acid derivative with dimethylamine.
-
The Acyl Chloride Method (Schotten-Baumann type): This is often the most high-yielding and straightforward approach. 2-Methylbenzoic acid is first converted to the more reactive 2-methylbenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with dimethylamine, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[1]
-
Direct Amide Coupling: This method couples 2-methylbenzoic acid directly with dimethylamine using a coupling agent. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2][3][4] This approach avoids the need to isolate the acyl chloride but can introduce its own set of side reactions and purification challenges.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in benzamide syntheses can typically be traced to a few key issues:
-
Hydrolysis of the Acyl Chloride: 2-Methylbenzoyl chloride is highly sensitive to moisture. Any water present in the reagents or solvent will hydrolyze it back to the unreactive 2-methylbenzoic acid, which is a common impurity found in low-yield reactions.[4][5]
-
Inactive Coupling Reagent: Coupling agents like EDC and DCC are also moisture-sensitive. Using old or improperly stored reagents can lead to incomplete activation of the carboxylic acid.
-
Inadequate Base: In the acyl chloride method, the reaction generates HCl. If an insufficient amount of base is used, or if the base is not strong enough, the HCl will protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction.[1][4]
-
Product Loss During Workup: this compound has some solubility in water.[6] Aggressive or excessive aqueous washes during the workup phase can lead to significant product loss.
Q3: I see a white precipitate crashing out of my reaction when using EDC. What is it and how do I handle it?
When using carbodiimide coupling agents like EDC or DCC, the activated carboxylic acid reacts with the amine to form the amide bond. The coupling agent is consumed and converted into a urea byproduct. For EDC, this byproduct is the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). For DCC, it is the dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents.[3][4] This precipitate is the DCU. It can be easily removed by filtering the reaction mixture prior to the aqueous workup.[3][4]
Q4: How can I effectively purify the final this compound product?
Purification strategy depends on the nature of the impurities.
-
Acid/Base Washes: A standard workup involving washes with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove unreacted 2-methylbenzoic acid, is highly effective.[3]
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent method for removing minor impurities.[5][7] A mixed solvent system, such as ethyl acetate/hexanes, is often effective.
-
Column Chromatography: For stubborn impurities or if the product is an oil, silica gel chromatography is the most reliable method. A gradient of ethyl acetate in hexanes or petroleum ether typically provides good separation.[5][8]
Troubleshooting Guide: Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 2-methylbenzoyl chloride: Starting material is sensitive to moisture.[5] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Poor quality reagents: Decomposed coupling agent or wet amine/solvents. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[4] 2. Monitor reaction progress by TLC or LC-MS. Consider extending the reaction time or gently increasing the temperature.[5] 3. Use freshly opened or purified reagents. Ensure dimethylamine solution is accurately titrated if its concentration is uncertain. |
| Major Impurity is 2-Methylbenzoic Acid | 1. Hydrolysis of the acyl chloride before or during the reaction.[4][9] 2. Ineffective activation of the carboxylic acid in a direct coupling reaction. | 1. Add the acyl chloride solution dropwise to a cooled solution of the amine and base to control the exothermic reaction and minimize side reactions.[1] 2. Use a fresh, high-purity coupling reagent (e.g., EDC, HATU). Consider adding HOBt as an activator to form a more stable active ester intermediate.[4] |
| Product is a Dark Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials or byproducts are inhibiting crystallization.[5] 2. Incorrect solvent for recrystallization: The solvent may be too effective, preventing precipitation even when cooled.[7] | 1. Purify the crude product using silica gel column chromatography before attempting recrystallization.[5] 2. For recrystallization, try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal.[7] If that fails, select a different solvent system. A good solvent dissolves the product when hot but not when cold.[7] |
| Reaction is Sluggish or Stalls | 1. Poor mixing in a biphasic system: For Schotten-Baumann reactions, vigorous stirring is essential to ensure contact between the aqueous and organic phases.[3][4] 2. Low reaction temperature: Amide couplings can be slow at low temperatures. | 1. Increase the stirring rate to create a fine emulsion between the layers. 2. After the initial exothermic addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.[1][3] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis via 2-Methylbenzoyl Chloride
This protocol is adapted from standard procedures for analogous benzamide syntheses.[1][10] It involves a two-step process: formation of the acyl chloride followed by amidation.
Step A: Synthesis of 2-Methylbenzoyl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution).
-
Charge the flask with 2-methylbenzoic acid (1.0 eq).
-
Under an inert atmosphere (N₂), add thionyl chloride (SOCl₂, ~2.5 eq) dropwise at 0 °C.[10]
-
After the addition is complete, remove the ice bath and warm the mixture gently to ~45-50 °C until the evolution of HCl and SO₂ gas ceases and the solution is clear.[10]
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methylbenzoyl chloride (a clear oil) is typically used immediately in the next step without further purification.[10]
Step B: Amidation
-
In a separate flask, dissolve dimethylamine (as a 2.0 M solution in THF or 40% aqueous solution, ~1.2 eq) and triethylamine (~1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 2-methylbenzoyl chloride from Step A in a minimal amount of the same anhydrous solvent and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[1]
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.
-
Proceed with aqueous workup as described in the purification section.
Workflow Visualization
Caption: Common synthetic routes to this compound.
Mechanistic Insights & Data
Mechanism of EDC/HOBt Coupling
The use of an additive like HOBt is crucial in carbodiimide-mediated couplings. It reacts with the initial O-acylisourea intermediate, which is unstable and prone to side reactions (like N-acylurea formation), to generate an HOBt-activated ester. This active ester is more stable yet sufficiently reactive to undergo clean aminolysis with dimethylamine, leading to higher yields and purity.
Caption: Role of HOBt in suppressing side reactions.
Table of Common Impurities and Byproducts
| Impurity/Byproduct | Source / Reason for Formation | Recommended Analytical Method |
| 2-Methylbenzoic Acid | Hydrolysis of 2-methylbenzoyl chloride; Incomplete reaction.[9] | HPLC, LC-MS, ¹H NMR (acidic proton signal >10 ppm) |
| N,N,N',N'-Tetramethylurea | Reaction of dimethylamine with phosgene impurities in oxalyl chloride or from certain coupling reagents. | GC-MS, LC-MS |
| 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Byproduct from EDC coupling agent. | LC-MS (water soluble, removed during workup) |
| Dicyclohexylurea (DCU) | Byproduct from DCC coupling agent.[3] | Insoluble solid, identified by melting point and NMR. Removed by filtration. |
| Unreacted Dimethylamine / Triethylamine | Excess reagent used in the reaction. | Removed by acidic wash. Can be detected by GC-MS or ¹H NMR. |
References
- Makitra, R. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Various Authors. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). MDPI.
- Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- YouTube. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides.
- JoVE. (2023). Video: Preparation of Amides.
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
- ResearchGate. (2017). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.
- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- PrepChem.com. Synthesis of 2-methylbenzoyl chloride.
- ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
- Google Patents. (2009). CN101585781B - Preparing method of N, N-dimethylbenzamide.
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- National Institutes of Health (NIH). N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem.
- Solubility of Things. N,N-Dimethylbenzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Preparation of Amides [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Low Yield in N,2-Dimethylbenzamide Ortho-lithiation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the ortho-lithiation of N,2-dimethylbenzamide. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during this powerful synthetic transformation. As Senior Application Scientists, we understand that achieving high yields requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters. This resource combines established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the ortho-lithiation of this compound can often be traced back to a few key experimental variables. This section provides a systematic approach to identifying and correcting the root cause of poor reaction performance.
Issue 1: Low to No Conversion of Starting Material
You've run the reaction, and upon analysis (TLC, LC-MS, NMR), you observe primarily unreacted this compound.
Potential Causes & Solutions:
-
Insufficiently Strong Base or Inactive Reagent: The basicity of the organolithium reagent is critical for efficient deprotonation.[1] The pKa of an aryl proton is approximately 43, requiring a very strong base for removal.[1]
-
Solution: Titrate your organolithium reagent (e.g., n-BuLi, s-BuLi) before use, even if it's from a new bottle.[2] Reagent concentration can decrease over time due to gradual decomposition. For this specific substrate, s-BuLi or t-BuLi are often more effective than n-BuLi due to their increased basicity.[1]
-
-
Reaction Temperature is Too Low: While low temperatures are crucial to prevent side reactions, excessively low temperatures can hinder the rate of deprotonation, especially with less reactive bases.
-
Solution: While -78 °C is a common starting point, you may need to allow the reaction to warm slightly. Try running the lithiation step at -40 °C or even 0 °C for a short period.[2] However, be mindful that higher temperatures can promote side reactions.
-
-
Poor Solubility of Starting Material: If your starting material is not fully dissolved, the reaction will be heterogeneous and inefficient.[2]
-
Solution: Ensure your this compound is completely soluble in the chosen solvent (typically THF or diethyl ether) at the reaction temperature. You may need to increase the solvent volume.
-
Issue 2: Formation of a Major Byproduct Identified as 2-Methyl-N-methyl-N-(1-phenylpropyl)benzamide (from n-BuLi addition)
Instead of the desired ortho-functionalized product, you isolate a significant amount of a byproduct resulting from the addition of the organolithium reagent to the amide carbonyl.
Potential Causes & Solutions:
-
Steric Hindrance Around the Ortho Position: The methyl group at the 2-position can sterically hinder the approach of the organolithium base to the ortho proton.
-
Solution: The use of a chelating agent like tetramethylethylenediamine (TMEDA) is highly recommended. TMEDA breaks down the oligomeric aggregates of the alkyllithium, increasing its basicity and reactivity.[3][4] It also helps to pre-complex the lithium cation, positioning the base for efficient ortho-deprotonation.[5]
-
-
Inappropriate Choice of Organolithium Reagent: More nucleophilic bases like n-BuLi are more prone to addition reactions.
-
Solution: Switch to a more sterically hindered and less nucleophilic base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).[1] These bases are excellent for deprotonation but are poor nucleophiles.
-
Issue 3: Significant Benzylic Deprotonation
You observe functionalization at the benzylic position (the methyl group on the nitrogen) instead of, or in addition to, the desired ortho-lithiation. The pKa of a benzylic proton is around 41, making it competitive with ortho-deprotonation.[1]
Potential Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: Benzylic deprotonation can become more favorable under thermodynamic conditions (higher temperatures, longer reaction times).[6][7]
-
Solution: Maintain strict kinetic control. This means keeping the temperature low (e.g., -78 °C) and the reaction time for the deprotonation step as short as possible. Quench the reaction with the electrophile as soon as the lithiation is complete.
-
-
Base Selection: While alkyllithiums can deprotonate the benzylic position, lithium amide bases are often used to specifically target this site.[1]
-
Solution: If you are using an alkyllithium and observing benzylic deprotonation, ensure your temperature is sufficiently low. If the problem persists, the addition of TMEDA can help favor ortho-lithiation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the ortho-lithiation of this compound?
The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. A starting point of -78 °C is recommended to favor kinetic ortho-deprotonation.[1] If the reaction is sluggish, you can cautiously raise the temperature to -40 °C or even 0 °C for a short duration before quenching.
Q2: Which organolithium base is most effective for this reaction and why?
For this compound, sec-butyllithium (s-BuLi) is often the base of choice. It is more basic than n-butyllithium, which helps to overcome the kinetic barrier of deprotonation.[1] The use of TMEDA as an additive is crucial to break up alkyllithium aggregates and increase the effective basicity of the reagent.[3][4][5] If nucleophilic addition to the amide is a persistent issue, switching to a non-nucleophilic base like LDA is a good strategy.[1]
| Base | Typical Conditions | Advantages | Disadvantages |
| n-BuLi | THF, -78 °C | Readily available | Can lead to nucleophilic addition |
| s-BuLi | THF/TMEDA, -78 °C | More basic, faster deprotonation | More expensive than n-BuLi |
| t-BuLi | THF, -78 °C | Very basic | Can be too reactive, potential for side reactions |
| LDA | THF, -78 °C | Non-nucleophilic, favors deprotonation | Less basic than alkyllithiums |
Q3: How critical is the purity of reagents and the reaction atmosphere?
Extremely critical. Organolithium reactions are highly sensitive to moisture and air.[8][9]
-
Solvents: Use freshly distilled, anhydrous solvents.
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
Atmosphere: The reaction must be carried out under a positive pressure of an inert gas.
-
Starting Material: Ensure your this compound is pure and dry.
Q4: What are some suitable quenching agents for this reaction?
The choice of electrophile (quenching agent) will depend on the desired functional group to be introduced. Common electrophiles include:
-
Alkyl halides: (e.g., methyl iodide, ethyl bromide) for alkylation.
-
Aldehydes and ketones: for the formation of alcohols.
-
Carbon dioxide (from dry ice): for carboxylation.[8]
-
Iodine: for iodination.[10]
Always ensure the electrophile is also anhydrous.
Experimental Protocols
General Protocol for Ortho-lithiation of this compound
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) to the solution.
-
Slowly add s-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[11]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Reaction Mechanism and Key Intermediates
Caption: The ortho-lithiation process.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
References
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
- Collum, D. B., et al. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 122(43), 10671–10680. [Link]
- Bailey, W. F., & Luderer, M. R. (2003). Optimization of Organolithium Reactions. Organic Process Research & Development, 7(4), 529–537. [Link]
- Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
- Chadwick, S. T., et al. (2010). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms.
- Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(19), 4819–4820. [Link]
- Various Authors. (n.d.). Optimization of the ortho-lithiation of 3a.
- University of Wisconsin. (n.d.). Directed (ortho) Metallation. Chemistry 641 Advanced Organic Chemistry.
- JoVE. (2022). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. YouTube. [Link]
- Snieckus, V., et al. (2005). Directed ortho-Lithiation of Benzamides.
- Various Authors. (1991). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]
- Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences, 94(3), 489-497. [Link]
- Wikipedia. (n.d.). Directed ortho metalation.
- Reddit. (2023).
- Comins, D. L., & Brown, J. D. (1986). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 51(19), 3566–3572. [Link]
- Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]
- Wang, C., et al. (2022).
- Snieckus, V., et al. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary P-Tolylsulfonamides. Ipso-bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(11), 3662-3670. [Link]
- Kowalczyk, P., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3939. [Link]
- Snieckus, V., et al. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. Scite. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. reddit.com [reddit.com]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective ortho and benzylic functionalization of secondary and tertiary p-tolylsulfonamides. Ipso-bromo desilylation and Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. sites.wp.odu.edu [sites.wp.odu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing byproduct formation in N,2-Dimethylbenzamide reactions
Technical Support Center: N,2-Dimethylbenzamide Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this amide coupling reaction. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your synthesis, minimize byproduct formation, and ensure high-purity outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction yield is low, and I've recovered a significant amount of my starting 2-methylbenzoic acid. What went wrong?
Answer: This is a classic symptom of incomplete carboxylic acid activation, a critical first step in amide bond formation. Simply mixing a carboxylic acid and an amine will result in a rapid acid-base reaction, forming a thermodynamically stable and unreactive ammonium carboxylate salt.[1][2] To drive the reaction towards amide formation, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a better one.
-
Causality: The lone pair on the amine nitrogen acts as a base, deprotonating the acidic carboxylic acid. Without an activating agent, the nucleophilicity of the amine is neutralized, and the electrophilicity of the carbonyl carbon is insufficient for a reaction to occur under standard conditions.
-
Solution: Ensure you are using an appropriate activating agent. The two most common strategies are:
-
Conversion to an Acyl Chloride: Pre-reacting 2-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is a robust method.[3][4] The resulting 2-methylbenzoyl chloride is highly electrophilic and reacts readily with dimethylamine.
-
Use of Coupling Reagents: In a one-pot procedure, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ.[1][5]
-
Question 2: My final product is contaminated with 2-methylbenzoic acid, even though I used the acyl chloride method. How is this possible?
Answer: The likely culprit is the hydrolysis of your 2-methylbenzoyl chloride intermediate. Acyl chlorides are highly reactive and susceptible to reaction with water.[6][7] The presence of even trace amounts of moisture in your solvents, reagents, or atmosphere can lead to the formation of the corresponding carboxylic acid as a significant byproduct.[8][9]
-
Mechanism: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield 2-methylbenzoic acid and hydrochloric acid (HCl).[8]
-
Preventative Measures:
-
Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is oven-dried before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Proper Reagent Handling: Handle 2-methylbenzoyl chloride swiftly and in a dry environment. If you are preparing it in situ with SOCl₂, ensure all excess thionyl chloride is removed before adding the amine.[10]
-
Question 3: I used DCC as a coupling agent and now have a significant, insoluble byproduct that is not my desired amide. What is it and how do I prevent it?
Answer: You are likely observing dicyclohexylurea (DCU), the byproduct of the DCC coupling agent itself. More critically, if you have another major byproduct that is soluble, it could be the N-acylurea.
The primary issue with carbodiimide-based couplings is a side reaction involving the O-acylisourea intermediate. This highly reactive species can undergo an intramolecular O→N acyl migration to form a stable, unreactive N-acylurea, which terminates the reaction pathway for that molecule.[11][12][13] This rearrangement competes directly with the desired attack by the amine.[14][15]
-
Mechanism of N-acylurea Formation:
-
2-methylbenzoic acid attacks the DCC, forming the O-acylisourea intermediate.
-
Before dimethylamine can attack this intermediate, the intermediate rearranges internally.
-
This forms the N-acylurea byproduct, which is an isomer of the reactive intermediate but is no longer capable of reacting with the amine.
-
-
Solution: Use an Additive. To suppress this side reaction, additives like 1-Hydroxybenzotriazole (HOBt) are essential.[12][16] HOBt rapidly reacts with the O-acylisourea intermediate to form an active ester. This HOBt-ester is more stable than the O-acylisourea and less prone to rearrangement, but it remains sufficiently reactive to be readily attacked by the amine to form the desired amide.
Experimental Protocol: Minimizing N-acylurea Byproduct with EDC/HOBt
-
In a dry, round-bottom flask under an inert atmosphere, dissolve 2-methylbenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and dimethylamine (as a solution or salt, 1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in the same anhydrous solvent. The order of addition is crucial; pre-mixing the acid, amine, and HOBt allows the HOBt to trap the reactive intermediate as it is formed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup involves washing the organic layer with dilute acid, then base, to remove unreacted starting materials and HOBt. The EDC byproduct, ethyl-dimethylaminopropyl urea, is water-soluble and is easily removed during the aqueous workup.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this compound: the acyl chloride method or a carbodiimide coupling?
A1: Both methods are effective, and the choice depends on substrate compatibility, scale, and available equipment.
| Feature | Acyl Chloride Route (via SOCl₂) | Carbodiimide Coupling Route (EDC/HOBt) |
| Pros | Highly reactive intermediate, often leading to faster reactions and high yields. Byproducts (SO₂, HCl) are gaseous and easily removed.[4] Generally less expensive for large-scale synthesis.[17] | Milder reaction conditions, ideal for sensitive or complex molecules.[1] One-pot procedure simplifies the workflow. Water-soluble byproducts (with EDC) make for an easy purification.[16] |
| Cons | Requires handling of corrosive and hazardous SOCl₂.[18] Strict anhydrous conditions are mandatory to prevent hydrolysis.[6] The intermediate acyl chloride can be unstable.[19] | Risk of N-acylurea byproduct formation if not properly controlled.[11][14] Coupling reagents can be expensive. Racemization can be a concern with chiral starting materials (not applicable here).[5][16] |
| Best For | Robust, large-scale synthesis where cost is a factor and the starting materials are stable. | Lab-scale synthesis, methods development, and reactions with sensitive functional groups. |
Q2: What is the purpose of adding a base like triethylamine or pyridine during the reaction of an acyl chloride with an amine?
A2: A base is added to act as an acid scavenger. The reaction between an acyl chloride and an amine produces one equivalent of hydrochloric acid (HCl).[20] Amines are basic, so this generated HCl will react with any unreacted amine in the mixture, converting it into an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction. By adding a non-nucleophilic base like triethylamine or pyridine, the HCl is neutralized as it forms, preserving the free amine to complete the reaction.[6][21]
Q3: How can I effectively purify my crude this compound?
A3:
-
Aqueous Workup: First, perform a standard liquid-liquid extraction. Washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) will remove any unreacted dimethylamine and other basic impurities. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove any unreacted 2-methylbenzoic acid.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.[9][22] The choice of solvent is critical. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel chromatography is the definitive method. A solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the moderately polar this compound from non-polar byproducts and highly polar impurities.
Visual Diagrams
Caption: A logical workflow for troubleshooting synthesis issues.
References
- How to Make Amides: Mechanism. (2014). YouTube. [Link]
- Schotten-Baumann Reaction. (2017). Lokey Lab Protocols - Wikidot. [Link]
- N-acylurea Definition.Fiveable. [Link]
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
- Schotten–Baumann reaction.Grokipedia. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews, 38(2), 606-631. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]
- van der Meulen, P. et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones.Journal of the American Chemical Society. [Link]
- Chen, X. et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.RSC Publishing. [Link]
- Amides Preparation and Reactions Summary.Chemistry Steps. [Link]
- Synthesis of Amides.Jack Westin. [Link]
- Coupling Reagents.Aapptec Peptides. [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).MDPI. [Link]
- Reactions of Acyl Chlorides. (2025). Save My Exams. [Link]
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.Vedantu. [Link]
- Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in w
- Schotten Baumann Reaction: Characteristics, Mechanism, and Applic
- Synthesis of 2-methylbenzoyl chloride.PrepChem.com. [Link]
- Chemistry of Acid Halides. (2024). LibreTexts Chemistry. [Link]
- Reactions of Acid Chlorides (ROCl) with Nucleophiles.Chemistry Steps. [Link]
- Synthesis and Reactions of Acid Chlorides.Organic Chemistry Tutor. [Link]
- Relative Ease of Hydrolysis. (2024). Save My Exams. [Link]
- One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N.RSC Publishing. [Link]
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.Testbook. [Link]
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2018).
- Preparing method of N, N-dimethylbenzamide.
- Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.
- How to convert benzene to N,N-dimethylbenzamide? (2020). Chemistry Stack Exchange. [Link]
- What is the reaction mechanism for the synthesis of N,N dimethylbenzamide
- Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide.
- Utilization of SOCl 2 in organic synthesis and polymerization approaches.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.PubMed Central. [Link]
- A review on synthetic strategies of amides.Scholars Research Library. [Link]
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. jackwestin.com [jackwestin.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. ias.ac.in [ias.ac.in]
- 14. fiveable.me [fiveable.me]
- 15. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 21. testbook.com [testbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Improving the regioselectivity of reactions with N,2-Dimethylbenzamide
Welcome to the technical support center for N,2-Dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile reagent in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the regioselectivity of your reactions. This is not just a list of protocols; it is a troubleshooting resource built on the principles of chemical causality.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in organic synthesis. Its structure, featuring a tertiary amide and a methyl group on the aromatic ring, presents a unique set of challenges and opportunities for regioselective functionalization. The electronic and steric properties of these two groups often compete, making precise control over the reaction site a critical experimental hurdle. This guide will address the most common issues encountered during two major classes of reactions: Directed ortho-Metalation (DoM) and Electrophilic Aromatic Substitution (EAS).
Section 1: Troubleshooting Directed ortho-Metalation (DoM)
The N,N-dimethylamide group is a powerful Directed Metalation Group (DMG). It coordinates to an organolithium base, delivering the deprotonation agent to the adjacent ortho position (C6) with high fidelity.[1][2] However, achieving high yields and preventing side reactions requires careful optimization.
FAQ 1: My ortho-lithiation of this compound is sluggish and gives low yields. What are the common causes?
This is a frequent issue, often rooted in the choice of base, solvent, or reaction conditions. The goal is to achieve rapid deprotonation at the C6 position while minimizing degradation or side reactions.
Answer:
Several factors can lead to poor lithiation efficiency. Let's break down the most critical variables:
-
Organolithium Base Selection: The basicity and steric bulk of the alkyllithium reagent are paramount.
-
n-Butyllithium (n-BuLi): While common, it is the least basic of the typical choices. It may not be strong enough for complete deprotonation, especially if trace amounts of water are present or if the substrate concentration is low.
-
sec-Butyllithium (s-BuLi): This is often the base of choice for difficult lithiations. Its increased basicity and steric bulk (compared to n-BuLi) lead to faster and more efficient deprotonation at the desired ortho position.[3][4]
-
tert-Butyllithium (t-BuLi): The most basic and sterically hindered. While highly reactive, it can sometimes favor deprotonation at the more sterically accessible, but kinetically slower, benzylic position of the 2-methyl group.[3]
-
-
The Role of TMEDA: Tetramethylethylenediamine (TMEDA) is a crucial additive. Organolithium reagents exist as aggregates in solution. TMEDA, a bidentate Lewis base, chelates the lithium cations, breaking up these aggregates.[1] This de-aggregation increases the effective basicity of the organolithium species, dramatically accelerating the rate of ortho-lithiation.
-
Solvent and Temperature:
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate the organometallic species. Diethyl ether (Et₂O) is an alternative but is less effective at de-aggregation.[3] Ensure the solvent is rigorously dried, as any protic impurity will quench the organolithium reagent.
-
Temperature: These reactions must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath). This temperature is critical for maintaining the stability of the aryllithium intermediate and preventing side reactions, such as ether cleavage by the strong base.[3]
-
Troubleshooting Workflow for Low DoM Yield
FAQ 2: I'm observing an unexpected side product. Could I be deprotonating the 2-methyl group?
Answer:
Yes, this is a known competitive pathway. The protons on the 2-methyl group are benzylic and thus acidic (pKa ~41), comparable to the aromatic protons (pKa ~43).[3] While the DMG strongly directs deprotonation to the C6 position (a kinetically favored process due to proximity), benzylic lithiation can occur, especially under certain conditions.
How to Mitigate Benzylic Lithiation:
-
Base Choice: Avoid overly aggressive or sterically unhindered bases if benzylic lithiation is a problem. While seemingly counterintuitive, switching from t-BuLi to s-BuLi often favors the desired ortho-lithiation. Using lithium amide bases like LDA or LiTMP, which are less nucleophilic, can also favor benzylic deprotonation, so alkyllithiums are preferred for DoM.[3]
-
Reaction Time: Do not allow the lithiation to proceed for an extended period before adding the electrophile. A typical time is 1 hour at -78 °C.[4] Longer times can allow the thermodynamically competitive benzylic deprotonation to occur.
Table 1: Guide to Reagent Selection for DoM of this compound
| Reagent/Condition | Recommendation | Rationale |
| Organolithium Base | sec-Butyllithium (s-BuLi) | Excellent balance of high basicity and steric bulk, favoring rapid C6 deprotonation.[4] |
| Additive | TMEDA (1.1-1.2 equiv.) | Breaks up alkyllithium aggregates, increasing kinetic basicity and reaction rate.[1] |
| Solvent | Anhydrous THF | Good solvating properties for the organometallic species. Must be rigorously dry.[3] |
| Temperature | -78 °C | Ensures stability of the aryllithium intermediate and minimizes side reactions.[4] |
Section 2: Protocol for Regioselective ortho-Silylation
This protocol provides a validated method for the high-yield, regioselective introduction of a silyl group at the C6 position of this compound, a common transformation in medicinal chemistry.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1 equiv.) and anhydrous THF (10 mL).
-
Additive: Add freshly distilled TMEDA (1.2 mmol, 1.2 equiv.).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add sec-butyllithium (1.1 mmol, 1.1 equiv., typically 1.4 M in cyclohexane) dropwise over 5 minutes. The solution may turn a yellow or orange color.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl) (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture for an additional 2 hours at -78 °C, then allow it to warm slowly to room temperature.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (15 mL). Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to yield the desired N,2-dimethyl-6-(trimethylsilyl)benzamide.
Section 3: Troubleshooting Electrophilic Aromatic Substitution (EAS)
While DoM is a powerful tool, classical EAS reactions are also common. Here, the regioselectivity is governed by the competing electronic effects of the amide and methyl groups.
FAQ 3: I want to nitrate this compound. Where will the nitro group add?
Answer:
This is a classic case of competing directing effects. To predict the outcome, we must analyze both substituents:
-
2-Methyl Group (-CH₃): This is an alkyl group, which is weakly activating and an ortho, para -director through an inductive electron-donating effect.[5] It will direct incoming electrophiles to the C3 and C5 positions (para is blocked).
-
N,N-Dimethylamide Group (-CONMe₂): This group is strongly deactivating and a meta -director .[6] The carbonyl group is strongly electron-withdrawing via resonance, pulling electron density from the ring and destabilizing the carbocation intermediate (arenium ion) required for ortho and para substitution.[6][7] It will direct incoming electrophiles to the C3 and C5 positions.
In this specific case, both groups direct to the C3 and C5 positions . However, the amide is a strong deactivating group, making the reaction much slower than it would be for toluene. Furthermore, the position ortho to the bulky amide (C3) is sterically hindered. Therefore, the major product is overwhelmingly the 5-substituted isomer . The strong deactivation of the ring means harsh reaction conditions (e.g., fuming H₂SO₄/HNO₃) are often required, which can lead to side reactions or degradation.
Logical Relationship of Directing Effects in EAS
References
- Benchchem. A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.
- StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
- University of Wisconsin. Directed (ortho) Metallation Course Notes.
- Baran Lab, Scripps Research. Directed Metalation: A Survival Guide.
- Benchchem. A Comparative Guide to Directed ortho-Metalation: N,N-Diethylbenzamide and Its Alternatives.
- Snieckus, V. Chem. Rev. 1990, 90 (6), 879–933. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directing Groups. The Return of the Funtional Group. DOI: 10.
- Myers, A. G. Research Group, Harvard University. Directed Ortho Metalation.
- Wikipedia. Directed ortho metalation.
- University of California, Irvine. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
Sources
Technical Support Center: Purification of N,2-Dimethylbenzamide by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development facing challenges with the purification of N,2-Dimethylbenzamide via column chromatography. Here, we dissect common issues, offering scientifically-grounded solutions and practical, field-proven advice to streamline your purification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Question 1: My this compound is co-eluting with an impurity of very similar polarity. How can I improve the separation?
Answer: Co-elution of compounds with similar polarities is a frequent challenge.[1][2] this compound is a polar organic compound, and its purification can be complicated by structurally similar impurities.[3] Here’s a systematic approach to resolving this:
-
Optimize the Mobile Phase: The selectivity of your separation is highly dependent on the mobile phase composition.[1]
-
Fine-tune Solvent Ratios: Instead of large jumps in polarity, try a shallow gradient or a series of isocratic elutions with very small changes in the solvent ratio.[2] For instance, if you are using a hexane/ethyl acetate system, explore ratios like 70:30, 65:35, and 60:40.
-
Introduce a Third Solvent: Adding a small percentage of a third solvent with a different selectivity (e.g., dichloromethane or a trace of methanol) can alter the interactions between your compound, the impurity, and the stationary phase, often improving resolution.
-
Consider an Alternative Solvent System: If hexane/ethyl acetate is not providing adequate separation, consider switching to a different system altogether, such as dichloromethane/acetone or toluene/ethyl acetate.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, altering the stationary phase chemistry is a powerful tool.[1]
-
Normal-Phase Alternatives: If you are using standard silica gel, consider using alumina (basic, neutral, or acidic) which can offer different selectivity for amides.
-
Reverse-Phase Chromatography: For polar compounds like this compound, reverse-phase chromatography (e.g., using a C18-silica column) can be an excellent alternative.[4][5] In this case, the mobile phase would be a polar solvent system, such as water/acetonitrile or water/methanol.[5]
-
-
Adjust the Flow Rate: Slower flow rates can sometimes improve resolution by allowing more time for equilibrium between the mobile and stationary phases.[6] However, be mindful that excessively slow rates can lead to band broadening due to diffusion.[7]
Question 2: I'm observing significant band broadening (wide peaks) for my this compound, leading to poor separation and dilute fractions. What's causing this and how can I fix it?
Answer: Band broadening is a common issue that reduces the efficiency of the separation.[7][8][9] It can be caused by several factors:
-
Improper Column Packing: An unevenly packed column will have channels that lead to non-uniform flow of the mobile phase, causing the band of your compound to spread out.[8]
-
Solution: Ensure your column is packed uniformly. Use the slurry method for packing and gently tap the column as the stationary phase settles to ensure a homogenous bed.
-
-
Overloading the Column: Applying too much sample for the amount of stationary phase will lead to broad, tailing peaks.
-
Solution: A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:50 for difficult separations.[8]
-
-
Sample Application: If the initial band of your sample at the top of the column is too wide, it will remain wide as it travels down the column.
-
Solution: Dissolve your sample in the minimum amount of a solvent in which it is highly soluble, and then load it onto the column.[8] Ideally, use a solvent that is less polar than your mobile phase to ensure a narrow starting band. Dry loading, where the sample is adsorbed onto a small amount of silica before being added to the column, is often the best approach.[10][11]
-
-
Sub-optimal Flow Rate: A flow rate that is too high will not allow for proper equilibration between the stationary and mobile phases, leading to band broadening.[7]
-
Solution: Optimize the flow rate. While a higher flow rate can reduce the time for longitudinal diffusion, it can worsen mass transfer broadening.[7] Finding the optimal flow rate is key.
-
Question 3: My this compound is sticking to the column and won't elute, even with a highly polar solvent system.
Answer: This issue often points to strong, sometimes irreversible, interactions with the stationary phase or decomposition of the compound.
-
Compound Instability on Silica: Amides can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, or in some cases, even degrade.[8][12]
-
Solution 1: Deactivate the Silica: You can deactivate the silica gel by treating it with a small amount of a base, like triethylamine, added to the mobile phase (e.g., 0.1-1%). This will neutralize the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase: As mentioned previously, switching to a different adsorbent like alumina or using reverse-phase chromatography can resolve this issue.[12]
-
-
Inadequate Mobile Phase Strength: It's possible your "highly polar" solvent is still not strong enough.
Question 4: I'm trying to develop a purification method. Should I use an isocratic or a gradient elution?
Answer: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[13][14][15]
-
Isocratic Elution: This method uses a constant solvent composition throughout the separation.[13] It is simpler to perform and is often suitable when the impurities have significantly different polarities from your target compound.[15][16] However, a major drawback is that later eluting compounds can have broader peaks.[13]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[13] This is generally preferred for complex mixtures containing compounds with a wide range of polarities.[14][15][16][17] Gradient elution can lead to sharper peaks for later eluting compounds and can often shorten the overall purification time.[13][16]
Recommendation: For initial method development for a new compound like this compound where the impurity profile might be unknown, starting with a gradient elution is often more efficient. Once the elution profile is understood, you can switch to an isocratic elution for routine purifications if the separation allows for it.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: this compound is a polar molecule.[3] A good starting point for developing a separation method on silica gel would be a mixture of a non-polar solvent and a moderately polar solvent. Hexane and ethyl acetate are a common and effective combination. Begin by running Thin Layer Chromatography (TLC) plates with varying ratios of hexane:ethyl acetate (e.g., 90:10, 80:20, 70:30, 60:40, 50:50) to find a system that gives your product a retention factor (Rf) value between 0.2 and 0.4.[8][18][19] This Rf range typically provides good separation in column chromatography.[18][19]
Q2: How is the Retention Factor (Rf) value calculated and why is it important?
A2: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.[20][21][22]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
This value is crucial as it helps in selecting the appropriate solvent system for column chromatography.[18][19][20][22] A well-chosen solvent system that gives an optimal Rf on TLC will result in a more efficient separation on the column.
Q3: Can I use reversed-phase chromatography for this compound purification?
A3: Yes, reversed-phase chromatography is a very suitable technique for purifying polar compounds like this compound.[5][23] In this technique, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of water and methanol or water and acetonitrile).[5] This can be particularly advantageous if you are struggling with poor separation or compound instability on normal-phase silica.
Q4: What are some common impurities I might encounter in a synthesis of this compound?
A4: The impurities will depend on the synthetic route. A common synthesis involves the reaction of 2-methylbenzoyl chloride with dimethylamine. Potential impurities could include:
-
Unreacted starting materials: 2-methylbenzoyl chloride or dimethylamine.
-
Hydrolysis products: 2-methylbenzoic acid (from the hydrolysis of 2-methylbenzoyl chloride or the amide product).
-
Byproducts from side reactions.
Q5: My crude sample is not very soluble in the chosen mobile phase. How should I load it onto the column?
A5: This is a common problem, especially with non-polar mobile phases.[12] The best approach is "dry loading".[10][11]
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.[10]
This technique ensures that your sample is introduced to the column in a very narrow band, which is crucial for good separation.[10]
Visualizing the Workflow
Troubleshooting Logic for Co-elution
Caption: A stepwise approach to resolving co-eluting compounds.
Band Broadening Causes and Solutions
Caption: Common causes of band broadening and their respective solutions.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Prepare TLC Plates: Obtain commercially available silica gel TLC plates. With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.
-
Spot the Sample: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the origin of the TLC plate.
-
Develop the Plate: Prepare a developing chamber (a beaker with a watch glass cover works well) with your chosen solvent system (e.g., 80:20 hexane:ethyl acetate). Place the TLC plate in the chamber, ensuring the solvent level is below the origin. Cover the chamber.
-
Visualize: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (if the compound is UV active) or by staining (e.g., with iodine or potassium permanganate).
-
Calculate Rf: Measure the distance from the origin to the center of your product spot and the distance from the origin to the solvent front. Calculate the Rf value.[20][21][22]
-
Optimize: Repeat steps 3-5 with different solvent ratios until you achieve an Rf value for this compound of approximately 0.2-0.4, with good separation from any visible impurities.[8][18][19]
Protocol 2: Column Packing (Slurry Method)
-
Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.
-
Make the Slurry: In a beaker, mix the required amount of silica gel with your chosen mobile phase (a less polar composition than what you will use for elution is often best) until you have a homogenous, pourable slurry.
-
Pack the Column: Pour the slurry into the column in one continuous motion. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Equilibrate: Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Add more mobile phase and continue to drain until the silica bed is stable and no longer settles. Never let the column run dry.
Data Presentation
Table 1: Example TLC Data for this compound Purification
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Impurity A (less polar) | Rf of Impurity B (more polar) | Comments |
| 90:10 | 0.15 | 0.35 | 0.05 | Product is too retained. |
| 70:30 | 0.35 | 0.60 | 0.15 | Good separation. Suitable for column. |
| 50:50 | 0.60 | 0.85 | 0.40 | Product moves too fast, poor separation from Impurity B. |
References
- Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog. (2017-08-03).
- Ways to reduce band widening/smearing in the column? : r/chemistry - Reddit. (2018-06-25).
- Chromatography and Rf Values (GCSE Chemistry) - Study Mind.
- Selecting a GC Column by a Specific Stationary Phase - Sigma-Aldrich.
- What Is The RF Value And Its Importance In Chromatography? - Chemistry For Everyone. (2025-09-08).
- Chromatography & Band Broadening | PPTX - Slideshare.
- What Is The Importance Of RF Value In Chromatography? - Chemistry For Everyone. (2025-03-16).
- Understanding the Stationary Phase in HPLC: A Friend's Guide - Mastelf. (2024-12-11).
- What Causes Band Broadening In Chromatography? - Chemistry For Everyone - YouTube. (2025-02-06).
- Chromatography - PubMed. (2024-01-11).
- band broadening - Chromatography Forum. (2011-10-06).
- What Is HPLC Band Broadening - Filtrous. (2023-06-06).
- R F Value Explanation - BYJU'S.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- When is Gradient Elution Better than Isocratic Elution? - Biotage. (2023-01-24).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025-06-18).
- N,N-Dimethylbenzamide - Solubility of Things.
- Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences.
- [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials. (2026-01-07).
- Technical Support Center: HPLC Purification of N-aryl Amides - Benchchem.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs.
- Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025-07-03).
- Isocratic Vs. Gradient Elution in Chromatography - Phenomenex. (2025-05-23).
- What is the advantages of gradient elution over isocratic elution in LC? - ResearchGate. (2019-04-10).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- How can you separate a co-eluting more polar compound by HPLC? - ResearchGate. (2014-03-07).
- How to Use Cogent Amide™ HPLC Columns - MicroSolv Technology Corp.
- TROUBLESHOOTING GUIDE.
- "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions - Benchchem.
- Evaluation of an amide-based stationary phase for supercritical fluid chromatography - NIH.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012-08-07).
- Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
- Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5) - Cheméo.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2018-10-01).
- N,N-Dimethylbenzamide 611-74-5 wiki - Guidechem.
- N,N-Dimethylbenzamide, 98+% - Fisher Scientific.
- Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment - HPLC.
- Exploring the Different Mobile Phases in HPLC - Veeprho. (2025-02-02).
- 611-74-5, N,N-Dimethylbenzamide Formula - ECHEMI.
- Co-elution during column : r/OrganicChemistry - Reddit. (2025-07-13).
- Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples - Benchchem.
- Column chromatography issues : r/chemistry - Reddit. (2024-07-16).
- N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem - NIH.
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF - ResearchGate.
- CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents.
- Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF - ResearchGate.
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed. (2024-06-06).
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. reddit.com [reddit.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mastelf.com [mastelf.com]
- 5. waters.com [waters.com]
- 6. Chromatography & Band Broadening | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. filtrous.com [filtrous.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. welch-us.com [welch-us.com]
- 16. researchgate.net [researchgate.net]
- 17. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. studymind.co.uk [studymind.co.uk]
- 21. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. byjus.com [byjus.com]
- 23. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
Overcoming solubility issues with N,2-Dimethylbenzamide in reactions
Welcome to the technical support guide for N,2-Dimethylbenzamide. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered during experimental work. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure your success.
Introduction to this compound & Its Solubility
This compound (CAS 2170-09-4) is a substituted aromatic amide used in various chemical syntheses. Its molecular structure, featuring a benzamide core with two methyl groups, dictates a specific physicochemical profile that influences its behavior in different solvent systems. The benzene ring and methyl groups contribute to its nonpolar character, while the amide group provides a polar site capable of hydrogen bonding. Understanding this balance is crucial for selecting appropriate solvents and reaction conditions.
A compound's solubility is a critical parameter, influencing everything from reaction kinetics to purification efficiency and final product formulation.[1] Issues like poor dissolution, precipitation during reaction, or difficulty in achieving desired concentrations can lead to failed experiments and lost productivity. This guide provides a systematic approach to troubleshooting these common problems.
Physicochemical Properties Overview
The solubility of a compound is fundamentally linked to its physical and chemical properties. Below is a summary for N,N-Dimethylbenzamide, a closely related isomer, which provides a strong predictive framework for the behavior of this compound.
| Property | Value (for N,N-Dimethylbenzamide) | Implication for Solubility |
| Molecular Formula | C9H11NO | - |
| Molecular Weight | 149.19 g/mol | Larger molecules can sometimes be harder to solvate.[2] |
| Melting Point | 43-45 °C | A relatively low melting point suggests moderate intermolecular forces in the solid state.[3][4] |
| Appearance | White to off-white crystalline solid | The solid state requires energy to break the crystal lattice for dissolution.[5] |
| Polarity (TPSA) | 20.3 Ų | The amide group provides polarity, but the overall molecule has significant nonpolar character. |
| Water Solubility | Reported as "soluble" | While some sources state solubility in water, the hydrophobic aromatic ring limits extensive aqueous solubility.[3][4][6][7][8] It is best described as slightly or moderately soluble. |
| XLogP3 | 0.6 | Indicates a preference for a more lipophilic (nonpolar) environment over an aqueous one.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Based on its structure, this compound is predicted to be a polar organic compound with significant nonpolar characteristics. This duality means it will be most soluble in polar aprotic solvents and moderately soluble in some polar protic and nonpolar organic solvents.[6] Its solubility in water is limited due to the hydrophobic benzene ring.[6]
Q2: Is this compound readily soluble in water?
While several data sources describe the related N,N-isomer as "soluble" in water, this should be interpreted with caution.[3][7][8] The presence of the aromatic ring and methyl groups creates a hydrophobic character that limits its miscibility with water.[6] It is best considered slightly to moderately soluble in aqueous media. For most organic reactions, water is not a suitable primary solvent unless used in a co-solvent system or with solubilizing agents.
Q3: Which organic solvents are best for dissolving this compound?
The principle of "like dissolves like" is the guiding rule.[2][9] Solvents with a polarity that balances the molecule's features are ideal.
-
High Solubility Predicted: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are excellent choices. They can interact with the polar amide group without interfering with the nonpolar parts of the molecule.[1]
-
Moderate Solubility Predicted: Polar protic solvents like ethanol and methanol, as well as halogenated solvents like dichloromethane, are also effective.[1]
-
Low Solubility Predicted: Highly nonpolar solvents like hexane and toluene are expected to be poor solvents due to the polarity of the amide group.[10]
Q4: How does temperature affect the solubility of this compound?
For most solid solutes, including this compound, solubility in organic solvents increases with temperature.[2][6][11] Heating a solution provides the energy needed to overcome the intermolecular forces in the solid's crystal lattice, allowing the solvent to solvate the individual molecules more effectively. This is a primary method for increasing the amount of solute that can be dissolved.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter in the lab and provides a logical workflow for resolving them.
Problem: My this compound is not dissolving or is dissolving too slowly.
This is the most common challenge. It indicates a mismatch between the solute, the solvent, and the conditions. The following workflow provides a systematic approach to solving this issue.
Solubility Troubleshooting Workflow
Caption: Decision tree for addressing mid-reaction precipitation.
Detailed Solutions
-
Maintain Consistent Temperature: If the compound was dissolved with heating, a drop in temperature during the reaction will decrease its solubility, potentially causing it to fall out of solution. [9]Use an oil or water bath with a temperature controller to maintain a steady temperature throughout the process.
-
Anticipate Product Solubility: The product of your reaction may have a different solubility profile than this compound. If the product is significantly less soluble in the chosen solvent, it will precipitate as it forms. Before starting the reaction, predict the product's structure and choose a solvent system (or co-solvent system) that can accommodate both the starting materials and the expected products.
-
Avoid Supersaturation: A supersaturated solution is unstable and prone to precipitation. [9]If you dissolved the compound at a high temperature and then cooled it slightly, you may have created a supersaturated state. The introduction of other reagents or even slight agitation can trigger crystallization. The best practice is to use a sufficient volume of solvent to ensure all components remain comfortably below their saturation limit at the reaction temperature.
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol provides a quantitative method to determine the solubility of this compound in a specific solvent at a given temperature.
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature for 24-48 hours to ensure the solution reaches equilibrium and becomes saturated.
-
Sampling: Allow the vial to stand until the undissolved solid settles. Carefully extract a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant sampled (e.g., in mg/mL).
Protocol 2: Implementing a Co-Solvent System
This protocol outlines the steps for using a co-solvent to improve solubility during a reaction setup.
-
Primary Solvent Addition: To your reaction vessel, add the bulk of your solvent (e.g., 90% of the total planned volume).
-
Solute Addition: Add the this compound and any other solid reagents to the primary solvent. Begin stirring.
-
Co-Solvent Titration: Slowly add the co-solvent (a stronger solvent like DMF or DMSO) dropwise to the stirring mixture.
-
Observation: Continue adding the co-solvent until all solid material is fully dissolved.
-
Volume Adjustment: If necessary, add more of the primary solvent to reach the final desired reaction concentration, ensuring the solution remains clear.
References
- N,N-Dimethylbenzamide - Solubility of Things. (n.d.). Solubility of Things.
- N,N-dimethyl-2,3-dimethylbenzamide | C11H15NO | CID 22931034. (n.d.). PubChem.
- N,N-dimethylbenzamide - Physico-chemical Properties. (2024, April 9). ChemBK.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals.
- Solubility determination and modelling of benzamide in organic solvents... (2019, August 10). ResearchGate.
- N,N-Dimethylbenzamide | C9H11NO | CID 11916. (n.d.). PubChem.
- Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). (n.d.). Cheméo.
- Advances in Solubility Enhancement Techniques. (2013, July 31). International Journal of Pharmaceutical Sciences Review and Research.
- Solubility and distribution. (2024, January 23). SlideShare.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Solubility of organic compounds. (n.d.). Khan Academy.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS.
- Factors affecting on the solubility and bioavailability of pharmaceutical drug... (n.d.). IJNRD.
- Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (n.d.). Oxford Academic.
- The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (2015, October 6). ResearchGate.
- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. N,N-Dimethylbenzamide(611-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N,N-Dimethylbenzamide, 98+% | Fisher Scientific [fishersci.ca]
- 8. Page loading... [guidechem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: NMR Analysis of N,2-Dimethylbenzamide Synthesis
This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis of N,2-Dimethylbenzamide. Its purpose is to provide expert-level troubleshooting and guidance for identifying reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the chemical origins of common impurities and their distinct spectral signatures, you can streamline your purification processes and ensure the integrity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and questions that arise during the analysis of a crude this compound reaction mixture.
Q1: My ¹H NMR spectrum has more peaks than I expected for my product. What are the most likely impurities?
A1: An unexpectedly complex ¹H NMR spectrum is a common issue. The impurities present are directly linked to the synthetic route employed. However, for a typical amidation reaction starting from o-toluic acid and dimethylamine, the most probable species to consider are:
-
Unreacted Starting Materials: Residual o-toluic acid and dimethylamine (or its corresponding salt).
-
Hydrolysis Product: The amide product can hydrolyze back to o-toluic acid if water is present, particularly under acidic or basic conditions with heating.[1]
-
Isomeric Byproducts: If the o-toluic acid starting material contained meta- or para-isomers, you will have formed N,3-dimethylbenzamide and/or N,4-dimethylbenzamide. These are often the most challenging impurities to identify and separate.[2][3]
-
Coupling Reagent Byproducts: If you used a coupling reagent (e.g., DCC, HATU), the byproducts of these reagents (e.g., dicyclohexylurea - DCU) will be present and often have characteristic NMR signals.[4]
-
Residual Solvents: Common reaction or workup solvents like ethyl acetate, dichloromethane, or toluene are frequently observed.
Q2: I see a very broad singlet far downfield, around 10-12 ppm, in my crude ¹H NMR. What is it?
A2: A broad signal in the δ 10-12 ppm region is highly characteristic of a carboxylic acid proton (-COOH).[5][6] This indicates the presence of o-toluic acid , which could be either unreacted starting material or the result of product hydrolysis.[7][8] The presence of this peak is a clear sign that the reaction has not gone to completion or that water was present during the reaction or workup, leading to amide bond cleavage.
To confirm its identity, you can perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the signal at 10-12 ppm to disappear or significantly diminish.[9]
Q3: The N-methyl signal for my product appears as two broad singlets instead of one sharp 6H singlet. Is my product impure?
A3: This is an excellent observation and, in this case, it does not indicate an impurity. The two signals for the N-methyl groups are a classic feature of amides and are due to restricted rotation around the carbonyl-nitrogen (C-N) bond. This bond has partial double-bond character, creating a significant energy barrier to rotation.
Consequently, the two methyl groups are in chemically non-equivalent environments on the NMR timescale: one is cis to the carbonyl oxygen and the other is trans. This results in two distinct signals. At higher temperatures, rotation becomes faster, and these two signals may broaden and coalesce into a single, time-averaged peak. Therefore, observing two N-methyl signals is actually a confirmation of your amide product's identity.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed methodologies for identifying specific, challenging byproducts.
Case Study 1: Distinguishing Isomeric Byproducts by NMR
The most insidious byproducts are often the positional isomers (N,3- and N,4-dimethylbenzamide) that arise from impure starting materials. NMR spectroscopy is the most powerful tool for identifying their presence.[2][10]
Causality: The key to differentiation lies in the substitution pattern on the aromatic ring, which dictates the number of unique proton signals and their spin-spin coupling patterns.[3]
-
This compound (Ortho): Expect four distinct signals in the aromatic region (δ ~7.2-7.4 ppm), often as complex multiplets, as all four aromatic protons are chemically non-equivalent.
-
N,3-Dimethylbenzamide (Meta): Expect four distinct signals, but with different splitting patterns. You may see a singlet-like signal for the proton between the two substituents.
-
N,4-Dimethylbenzamide (Para): Due to the molecule's symmetry, you will only see two signals in the aromatic region, both appearing as doublets (an AA'BB' system), integrating to 2H each. This symmetrical pattern is a definitive marker for the para-isomer.
-
Acquire a high-resolution ¹H NMR spectrum. Ensure good shimming to resolve the aromatic multiplets clearly.
-
Focus on the Aromatic Region (δ 6.5-8.0 ppm). [11]
-
Count the number of distinct proton environments.
-
Analyze the splitting patterns and integration. Look for the characteristic symmetrical doublets of the para-isomer or the more complex patterns of the ortho- and meta-isomers.
-
(Optional but Recommended) Acquire a ¹H-¹H COSY spectrum. This 2D NMR experiment will show correlations between coupled (adjacent) protons, allowing you to trace the connectivity around the aromatic ring and definitively confirm the substitution pattern.[12]
| Compound | Ar-CH₃ Signal (δ ppm) | N-(CH₃)₂ Signals (δ ppm) | Aromatic Protons (δ ppm) & Splitting Patterns |
| This compound (Product) | ~2.3 | ~2.8, ~3.1 (two singlets) | ~7.2-7.4 (4H, complex multiplets) |
| N,3-Dimethylbenzamide (Byproduct) | ~2.4 | ~2.9, ~3.1 (two singlets) | ~7.1-7.4 (4H, mixed multiplets/singlet) |
| N,4-Dimethylbenzamide (Byproduct) | ~2.4 | ~2.9, ~3.1 (two singlets) | ~7.3 (2H, d), ~7.4 (2H, d) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Case Study 2: Identifying Unreacted Starting Materials
If the reaction did not proceed to completion, you will see signals from o-toluic acid and dimethylamine.
Identifying o-Toluic Acid:
-
¹H NMR: Look for the characteristic carboxylic acid proton at δ > 10 ppm .[5] You will also see its aromatic signals and a methyl singlet around δ 2.6 ppm .[5][13]
-
Confirmation: Perform a D₂O shake as described in FAQ 2.
Identifying Dimethylamine:
-
¹H NMR: Free dimethylamine will show a singlet for the six methyl protons around δ 2.2 ppm and a broad, exchangeable N-H signal.[14][15] If the reaction was run under acidic conditions, it will exist as the dimethylammonium salt, shifting the methyl signal downfield to δ ~2.7 ppm .[16]
-
Confirmation: The N-H proton will disappear upon a D₂O shake. Comparing the integration of this signal to your product's signals can help quantify the amount of unreacted amine.
Part 3: Visualized Workflow & Protocols
Visualizing Byproduct Formation Pathways
The following diagram illustrates the central reaction and the pathways leading to the most common byproducts discussed.
Caption: Reaction scheme for this compound synthesis and byproduct pathways.
Protocol: D₂O Exchange for Identifying Labile Protons
This protocol is essential for confirming protons on heteroatoms (-OH, -NH, -COOH).
-
Prepare the Sample: Prepare your crude reaction sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube as you normally would.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks, especially any broad signals or peaks suspected to be from -COOH or -NH groups.
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure proper mixing and facilitate proton-deuterium exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the second spectrum to the first. Peaks corresponding to exchangeable protons (like the -COOH of o-toluic acid) will have disappeared or be significantly reduced in intensity. A new, broad peak for HOD may appear, typically between δ 4.5-5.0 ppm in CDCl₃.
References
- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]
- McMurry, J. (2024). 21.7: Chemistry of Amides. In Organic Chemistry (10th ed.). Cengage Learning.
- Doc Brown's Chemistry. 13C nmr spectrum of dimethylamine. [Link]
- Save My Exams. (2025). Reactions of Amides. [Link]
- JoVE. (2023). Video: Amides to Carboxylic Acids: Hydrolysis. [Link]
- It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). [Link]
- Evergreensino. (2025). What analytical methods are used to determine O - Toluic Acid?. [Link]
- Conte, V., et al. (2020).
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Supporting Information for: Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]
- Journal of Chemical Information and Modeling. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. [Link]
- Biological Magnetic Resonance Bank. bmse000557 O-toluic Acid. [Link]
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
- ResearchGate. Figure S5.11. 1 H NMR spectrum of ortho-toluic acid 5b in CDCl 3. [Link]
- American Pharmaceutical Review. (2014).
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
- OpenOChem Learn. Interpreting NMR Spectra. [Link]
- StudySmarter. Amide Reactions. [Link]
- PubChem. N,N-Dimethylbenzamide. [Link]
- JEOL.
- UCL Discovery.
- Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
- SciELO. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]
- Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
- Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
- Journal of Chemical Sciences. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
- Synthesis Workshop. (2024). Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists. YouTube. [Link]
- SpectraBase. n,n-Dimethylbenzamide. [Link]
- Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
- ResearchGate.
- ResearchGate. A New Method for the Synthesis of N, N-Diethyl-m-Methylbenzamide from m-Toluic Acid and Diethylamine Using 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) as Coupling Agent. [Link]
- Jurnal Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. [Link]
- SpectraBase. 3-[(2,5-dichlorophenoxy)methyl]-N,N-dimethylbenzamide - Optional[1H NMR] - Spectrum. [Link]
- PubMed.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. news-medical.net [news-medical.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. o-Toluic acid(118-90-1) 1H NMR spectrum [chemicalbook.com]
- 6. What analytical methods are used to determine O - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. bmse000557 O-toluic Acid at BMRB [bmrb.io]
- 14. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. hmdb.ca [hmdb.ca]
- 16. Dimethylamine hydrochloride(506-59-2) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for N,2-Dimethylbenzamide as a Directing Group
Welcome to the technical support center for optimizing C-H functionalization reactions using N,2-Dimethylbenzamide as a directing group. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond standard protocols to address the nuanced challenges you may face in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge for using the this compound directing group, particularly in the context of Directed ortho-Metalation (DoM).
Q1: What is the primary role of the this compound group in C-H functionalization?
A1: The this compound group serves as a powerful Directed Metalation Group (DMG). In a process known as Directed ortho-Metalation (DoM), the amide's carbonyl oxygen acts as a Lewis basic site that coordinates to a strong organolithium base.[1] This coordination brings the base into close proximity to the C-H bond at the ortho-position of the aromatic ring, facilitating a regioselective deprotonation to form an aryllithium intermediate.[1][2] This intermediate can then be trapped by a wide array of electrophiles, allowing for precise and controlled functionalization of the aromatic ring, a task that is difficult to achieve with traditional electrophilic aromatic substitution methods.[1]
Q2: What are the standard starting conditions for a Directed ortho-Metalation (DoM) reaction using this group?
A2: A typical DoM reaction involves the slow addition of a strong organolithium base to a solution of the this compound substrate in an anhydrous ethereal solvent at low temperatures.
-
Base: sec-Butyllithium (s-BuLi) is commonly used, often in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive.[2] n-Butyllithium (n-BuLi) is also effective.[3]
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) are the most common solvents.[3]
-
Temperature: The reaction is almost always conducted at -78 °C (a dry ice/acetone bath) to ensure the stability of the ortho-lithiated intermediate and prevent side reactions.[2][3]
-
Atmosphere: The reaction must be carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) due to the high reactivity of organolithium reagents with oxygen and moisture.
Q3: Beyond organolithium bases, what other catalytic systems are compatible with amide-directed C-H functionalization?
A3: While DoM with organolithiums is a classic approach, the amide directing group is highly versatile and compatible with various transition-metal-catalyzed C-H activation systems. These methods often offer milder conditions and different functional group tolerances.
-
Palladium (Pd): Palladium catalysis is widely used for reactions like C-H arylation, alkenylation, and acetoxylation directed by amide groups.[4][5]
-
Nickel (Ni): Nickel catalysts are a more earth-abundant alternative to palladium and have been shown to be effective in C-H functionalization reactions with benzamide directing groups.[6]
-
Cobalt (Co): Cobalt complexes are also emerging as powerful catalysts for chelation-assisted C-H functionalization using bidentate directing groups, including those derived from amides.[7]
Q4: How can the this compound directing group be removed after the desired functionalization?
A4: The amide group is robust, and its removal to unveil a carboxylic acid or other functional groups can be challenging. Standard methods involve harsh acidic or basic hydrolysis at elevated temperatures. The choice of method depends on the stability of other functional groups in the molecule. Efficient removal of directing groups is a critical consideration in synthetic planning.[8][9] For particularly stubborn amides or sensitive substrates, alternative N-cumyl benzamides offer milder hydrolytic lability.[10]
Troubleshooting Guide & Optimization Protocols
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem Area 1: Low or No Conversion
Q: My DoM reaction is not working. I primarily recover my starting material after quenching with an electrophile. What are the most likely causes?
A: This is a common issue almost always tied to the deactivation of the organolithium base or insufficient reactivity. A systematic check of your reagents and conditions is necessary.
Causality Analysis:
-
Inactive Base: Organolithium reagents are highly reactive and degrade upon exposure to air or moisture. Commercial solutions also lose molarity over time. An inactive base is the most frequent culprit.
-
Quenching by Trace Water: Any residual water in the solvent, glassware, or substrate will be rapidly protonated by the organolithium base, consuming it before it can deprotonate the arene.
-
Incorrect Temperature: While lithiation can sometimes occur at higher temperatures, the stability of the resulting aryllithium is often compromised. However, if the temperature is too low, the reaction kinetics may be prohibitively slow, although this is less common for powerful bases like s-BuLi.
-
Poor Solvent Coordination: The ability of ethereal solvents like THF to deaggregate the organolithium clusters is crucial for their basicity and reactivity.[1][3]
Troubleshooting Workflow:
Below is a decision tree to systematically diagnose the issue.
Caption: Troubleshooting workflow for low-yield DoM reactions.
Problem Area 2: Poor Regioselectivity & Side Reactions
Q: I am observing a mixture of products, including isomers from metalation at other positions and byproducts. How can I improve the selectivity for the desired ortho-functionalized product?
A: Poor selectivity arises when competing reaction pathways become significant. Understanding the hierarchy of directing groups and the conditions that favor unwanted rearrangements is key to optimization.
Common Side Reactions & Solutions:
| Side Reaction | Mechanism & Cause | Optimization Strategy |
| Anionic ortho-Fries Rearrangement | Upon warming, the ortho-lithiated intermediate can rearrange to form a more stable lithium phenoxide, resulting in a salicylamide product after workup.[2][3] This is a known pathway for O-aryl carbamates and can occur with amides if conditions are not carefully controlled. | Strict Temperature Control: Maintain the reaction at -78 °C from the moment of base addition until the electrophilic quench is complete. Do not allow the mixture to warm prematurely. |
| Benzylic Metalation | If an alkyl group is present on the ring (e.g., at the 2-position of this compound), deprotonation at the benzylic position can compete with ortho-ring deprotonation.[3] | Base Selection: Alkyllithium bases (n-BuLi, s-BuLi) generally favor ring metalation. If benzylic metalation is dominant, switching to a lithium amide base (like LDA) should be avoided as they often favor the benzylic site.[3] |
| Metalation at an Undesired Position | This occurs if another directing group is present on the aromatic ring. The site of metalation is determined by the relative directing power of the groups. | Consult DMG Hierarchy: The amide group (-CONR₂) is a very strong directing group, more powerful than -OMe or -F.[11] However, if a stronger group like an O-carbamate (-OCONEt₂) is present, it may dominate.[2][12] If the undesired site is more acidic for other reasons, consider using a blocking group (e.g., -SiMe₃) that can be installed and later removed.[3] |
General Workflow for Directed ortho-Metalation
The following diagram illustrates the standard experimental sequence.
Caption: Standard experimental workflow for DoM reactions.
Problem Area 3: Directing Group Removal
Q: I have successfully synthesized my desired ortho-functionalized this compound, but I cannot hydrolyze the amide to the carboxylic acid without decomposing my product. What are some reliable protocols?
A: Tertiary amides are notoriously stable. The optimal hydrolysis conditions will be a trade-off between reaction rate and the stability of your compound. It is often necessary to screen both acidic and basic conditions.
Protocol 1: Strong Acidic Hydrolysis
This method is effective but incompatible with acid-labile functional groups.
-
Setup: To a round-bottom flask containing your this compound derivative (1.0 mmol), add a mixture of concentrated sulfuric acid (H₂SO₄, 2 mL) and glacial acetic acid (8 mL).
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the crude carboxylic acid by recrystallization or column chromatography.
Protocol 2: Strong Basic Hydrolysis
This method is suitable for acid-sensitive molecules but may not be compatible with base-labile groups (e.g., esters).
-
Setup: In a pressure-rated vessel or a flask equipped with a reflux condenser, dissolve the this compound derivative (1.0 mmol) in ethylene glycol (10 mL).
-
Reaction: Add a large excess of potassium hydroxide (KOH, 10-20 mmol). Heat the mixture to a high temperature (typically 150-190 °C).
-
Monitoring: Monitor the reaction for the disappearance of starting material. This can take 6-24 hours.
-
Workup: Cool the mixture to room temperature and dilute with water. Acidify the solution carefully with concentrated HCl to a pH of ~1-2 to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration and wash with cold water. If the product is not a solid, extract the acidified aqueous layer with an organic solvent. Dry, concentrate, and purify as needed.
References
- ResearchGate. (n.d.). The effect of different solvent and temperature on the reaction.
- University of Connecticut. (n.d.). Directed (ortho) Metallation.
- Royal Society of Chemistry. (n.d.). Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides. Chemical Communications.
- Solubility of Things. (n.d.). N,N-Dimethylbenzamide.
- Global Thesis. (2017). Studies On Selective C-H Bond Activation Which Containing Two Directing Groups.
- Shrestha, K. K., et al. (n.d.). ChemRxiv.
- ResearchGate. (n.d.). Effect of solvent on reaction at different temperatures a,b.
- Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
- Myers Research Group, Harvard University. (n.d.). ortho metalation.
- Quora. (2020). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?
- Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis.
- National Institutes of Health. (n.d.). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC.
- ResearchGate. (2017). Cobalt(II)-catalyzed C H functionalization using an N,N′-bidentate directing group.
- National Institutes of Health. (n.d.). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central.
- ResearchGate. (n.d.). Directing groups (DG) based strategies for C−H activation.
- ResearchGate. (n.d.). The effect of solvent, acid, and temperature in the reaction of 2 and 3aa.
- ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.
- PubMed. (n.d.). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides.
- National Institutes of Health. (n.d.). N,N-Dimethylbenzamide. PubChem.
- National Institutes of Health. (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC.
- National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC.
- Chemistry Stack Exchange. (2020). How to convert benzene to N,N-dimethylbenzamide?
- PubMed. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline.
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- ResearchGate. (n.d.). Amide directing groups (DGs) in C–H activation, removal methods, and our design.
- ResearchGate. (2008). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics.
Sources
- 1. baranlab.org [baranlab.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. globethesis.com [globethesis.com]
- 5. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N,2-Dimethylbenzamide During Workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of the Ortho-Substituent
N,2-Dimethylbenzamide, a tertiary amide, possesses a unique structural feature: a methyl group at the ortho (2-position) of the phenyl ring. This substitution introduces significant steric hindrance around the amide carbonyl group. This steric shield profoundly influences the molecule's reactivity, particularly its susceptibility to hydrolysis during aqueous workup procedures. While amides are generally robust functional groups, the workup phase, which often involves exposure to acidic or basic aqueous solutions, can be a critical point of degradation if not managed correctly.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the stability issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a lower than expected yield after my aqueous workup. Could my this compound be degrading?
A1: Yes, degradation through hydrolysis is a primary concern for this compound during aqueous workups, especially under harsh pH conditions.
The amide bond in this compound is susceptible to cleavage via hydrolysis, yielding 2-methylbenzoic acid and dimethylamine. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] The ortho-methyl group, however, sterically hinders the approach of the water molecule, slowing down the rate of hydrolysis compared to its meta- or para-substituted counterparts.[2]
-
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is generally less efficient for amides than for esters because the resulting amide anion is a poor leaving group.[3] Consequently, base-catalyzed hydrolysis of amides typically requires more forcing conditions, such as elevated temperatures.[4][5]
Key Takeaway: While the ortho-methyl group offers some kinetic stability, prolonged exposure to strong acids or bases, particularly at elevated temperatures, can lead to significant product loss through hydrolysis.
Q2: What are the primary degradation products I should be looking for?
A2: The principal degradation products from the hydrolysis of this compound are 2-methylbenzoic acid and dimethylamine.
Monitoring your reaction mixture and crude product for the presence of these species can confirm if degradation is occurring.
| Degradation Product | Structure | Analytical Detection |
| 2-Methylbenzoic Acid | Can be detected by HPLC, GC-MS, and NMR. It is an acidic byproduct. | |
| Dimethylamine | A volatile amine, it may be lost during workup but can be detected by derivatization followed by GC-MS analysis.[6] |
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for low yield.
In-Depth Troubleshooting Guides
Issue 1: Product Loss During Acidic Workup
Scenario: "After quenching my reaction with 1M HCl and performing an extraction, my final yield of this compound is significantly reduced. I suspect acid-catalyzed hydrolysis."
Causality and Mechanism:
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[7] While the ortho-methyl group provides steric hindrance, this protection is not absolute.[2] Factors that can exacerbate degradation include:
-
Strong Acids and High Concentrations: Using highly concentrated acids increases the rate of hydrolysis.
-
Elevated Temperatures: Heating during an acidic workup will accelerate the hydrolysis reaction.
-
Prolonged Exposure: The longer the amide is in contact with the acidic aqueous phase, the more degradation will occur.
Mitigation Strategies & Protocols:
-
Use a Milder Acidic Wash:
-
Instead of strong mineral acids like HCl or H2SO4, consider using a saturated aqueous solution of ammonium chloride (NH4Cl) or a dilute solution of a weaker acid like citric acid for neutralization.[8]
-
-
Maintain Low Temperatures:
-
Perform all acidic washes and extractions at 0-5 °C using an ice bath. This will significantly slow the kinetics of the hydrolysis reaction.
-
-
Minimize Contact Time:
-
Do not let the biphasic mixture sit for extended periods. Shake, allow the layers to separate, and then promptly move to the next step.
-
Optimized Acidic Workup Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-chilled, saturated aqueous solution of NH4Cl to quench the reaction.
-
Extract the product promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Immediately wash the organic layer with cold brine to remove residual acid and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Degradation Pathway: Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Issue 2: Product Loss During Basic Workup
Scenario: "I'm using a 1M NaOH wash to remove acidic impurities, but I'm still seeing product loss. I thought amides were relatively stable to base."
Causality and Mechanism:
While base-catalyzed hydrolysis of amides is generally slower than that of esters, it is still a relevant degradation pathway, especially for sterically hindered amides where other reactions might be slowed.[3][9] The direct attack of a hydroxide ion on the carbonyl carbon is the key step.[4] This process is accelerated by:
-
High pH: More concentrated basic solutions increase the rate of attack.
-
Heat: As with acidic hydrolysis, heat will drive the reaction forward.
Mitigation Strategies & Protocols:
-
Use a Weaker Base:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO3) is often sufficient to neutralize acidic byproducts without causing significant amide hydrolysis.[10]
-
-
Avoid Strong, Hot Caustic Washes:
-
If a stronger base is necessary, use it at low temperatures and for a minimal amount of time.
-
Optimized Basic Workup Protocol:
-
Cool the reaction mixture to 0 °C.
-
Add a pre-chilled, saturated aqueous solution of NaHCO3.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with cold brine.
-
Dry the organic layer and concentrate.
Degradation Pathway: Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of this compound.
Issue 3: Formation of Emulsions During Extraction
Scenario: "During my liquid-liquid extraction, I'm getting a persistent emulsion at the interface, making separation difficult and leading to product loss."
Causality:
Emulsions are common when performing extractions, especially when the densities of the organic and aqueous layers are similar or when surfactants or fine particulates are present.[11] Vigorous shaking can exacerbate this issue.[12]
Troubleshooting Emulsions:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.[12]
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.[2][13]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.[11]
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.[13]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[11]
Analytical Methods for Monitoring Stability
To effectively troubleshoot stability issues, it is crucial to monitor the presence of this compound and its potential degradation products.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | A quick and easy method to qualitatively monitor the progress of a reaction and check for the presence of major impurities. |
| High-Performance Liquid Chromatography (HPLC) | An excellent technique for quantifying the purity of the product and detecting the presence of 2-methylbenzoic acid.[14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying and quantifying volatile components, including the parent amide and potential byproducts.[6][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation of the desired product and can be used to identify and quantify impurities in the crude material. |
Summary of Recommended Workup Conditions
| Parameter | Recommendation | Rationale |
| pH | Neutral to mildly acidic or basic (pH 5-8) | Minimizes acid- and base-catalyzed hydrolysis. |
| Temperature | 0-25 °C | Reduces the rate of potential degradation reactions. |
| Aqueous Wash | Use saturated NaHCO3 for acidic impurities and saturated NH4Cl for basic impurities. | Milder reagents are less likely to cause hydrolysis. |
| Extraction | Gentle mixing; use of brine to aid separation and break emulsions. | Prevents emulsion formation and improves phase separation. |
By understanding the inherent stability of this compound and the factors that can lead to its degradation, researchers can design more robust workup procedures, leading to higher yields and purer products.
References
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. [Link]
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.).
- Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Sotomatsu, T., & Fujita, T. (1989). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Bulletin of the Chemical Society of Japan. [Link]
- Problems with extractions. (n.d.). University of York, Department of Chemistry. [Link]
- mechanism of amide hydrolysis. (2019, January 15). YouTube. [Link]
- Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. [Link]
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
- Theory of Aqueous Workup. (n.d.). University of York, Department of Chemistry. [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
- What Is Workup In Organic Chemistry? (2025, January 26). YouTube. [Link]
- Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Synthesis and analysis of amides. (n.d.).
- Organic Reaction Workup Guide. (n.d.). Scribd. [Link]
- Ch20 : Amide hydrolysis. (n.d.). University of Calgary. [Link]
- Benzamide, N,N-dimethyl-. (2018, February 16). SIELC Technologies. [Link]
- Recrystalliz
- Luo, F., & Chu, C. (2017). Synthesis of N, N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry, 37(5), 1246. [Link]
- Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method applied to organic reactions. Canadian Journal of Chemistry, 59(19), 2853–2863. [Link]
- Benzamide, N,N-dimethyl-. (n.d.). NIST WebBook. [Link]
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]
- Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
- Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. [Link]
- GC-MS of N,N-dimethylbenzamide (7). (n.d.).
- A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4513–4519. [Link]
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. [Link]
- Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. [Link]
- Rapid amidic hydrolysis. (n.d.). ElectronicsAndBooks. [Link]
- THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. (1968, February 1). OSTI.GOV. [Link]
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024, June 6).
- Chem 267.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). [Link]
- Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(10), 3224–3227. [Link]
- N,N-Dimethylbenzamide. (n.d.). PubChem. [Link]
- The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. [Link]
- The Synthesis of Sterically Hindered Amides. (2025, August 9).
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. (Journal Article) | OSTI.GOV [osti.gov]
- 10. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Benzamide, N,N-dimethyl- | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting scale-up of N,2-Dimethylbenzamide synthesis
Technical Support Center: N,2-Dimethylbenzamide Synthesis
Introduction: Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Scaling up chemical reactions is not a linear process; challenges that are manageable on the bench, such as heat transfer and mixing, can become critical impediments in larger reactors.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls associated with the scale-up of this compound synthesis, ensuring a robust, safe, and efficient process.
Synthetic Route Overview
The most common and industrially viable route for synthesizing this compound involves a two-step process starting from 2-methylbenzoic acid.
-
Activation of Carboxylic Acid: The carboxylic acid is first converted into a more reactive acylating agent. The most frequent method is the formation of an acid chloride, 2-methylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]
-
Amidation: The resulting 2-methylbenzoyl chloride is then reacted with dimethylamine in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, yielding the final this compound product.[3]
This pathway is favored for its high efficiency and the availability of cost-effective reagents.[4]
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: From Lab to Plant
This section addresses specific problems that frequently arise during the scale-up process in a question-and-answer format.
Question 1: My reaction yield dropped significantly after moving from a 1L flask to a 100L reactor. What are the likely causes?
Answer: A drop in yield upon scale-up is one of the most common challenges and typically points to issues with physical processes rather than a change in the chemical reaction itself.[5] The primary culprits are heat and mass transfer limitations.
-
Cause A: Inadequate Temperature Control: The amidation reaction between 2-methylbenzoyl chloride and dimethylamine is highly exothermic.[6] In a large reactor, the surface-area-to-volume ratio is much lower than in a lab flask, making heat dissipation far less efficient.[2][5] This can lead to a rise in the internal temperature, promoting side reactions and degradation of the product or reactants.
-
Solution:
-
Control Addition Rate: Add the 2-methylbenzoyl chloride solution to the dimethylamine solution slowly using a dosing pump. Monitor the internal temperature closely and link the pump to a temperature probe to automatically stop the addition if it exceeds the set limit.
-
Improve Cooling: Ensure the reactor's cooling jacket is operating at maximum efficiency. For highly exothermic steps, consider using a lower temperature coolant.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this may increase cycle time and reduce throughput, so optimization is key.
-
-
-
Cause B: Poor Mixing: Inefficient mixing in a large vessel can create localized areas of high reagent concentration ("hot spots") and temperature gradients.[1][5] This can lead to the formation of byproducts.
-
Solution:
-
Optimize Agitation: Evaluate the agitator's design (e.g., pitched-blade turbine, anchor), position, and speed (RPM) for the specific reactor geometry and reaction mass viscosity. Baffles are often necessary in large reactors to ensure turbulent, effective mixing.
-
Confirm Homogeneity: For critical reactions, consider performing mixing studies with a non-reactive tracer to validate that the vessel provides adequate mixing in the expected timeframe.
-
-
-
Cause C: Moisture Contamination: 2-methylbenzoyl chloride is highly sensitive to moisture and will readily hydrolyze back to 2-methylbenzoic acid, which will not react with dimethylamine under these conditions.[3] On a larger scale, there are more opportunities for atmospheric moisture to enter the system.
-
Solution:
-
Inert Atmosphere: Ensure the reactor is thoroughly dried and kept under a positive pressure of an inert gas like nitrogen throughout the process.
-
Anhydrous Reagents: Use anhydrous grade solvents and ensure the dimethylamine solution has a low water content.
-
-
Caption: Troubleshooting decision tree for low yield on scale-up.
Question 2: I'm observing the starting 2-methylbenzoic acid in my final product. What went wrong?
Answer: The presence of unreacted 2-methylbenzoic acid points to one of two primary issues: incomplete conversion to the acid chloride or hydrolysis of the acid chloride intermediate.
-
Cause A: Incomplete Acid Chloride Formation: The reaction of 2-methylbenzoic acid with thionyl chloride requires sufficient time and temperature to go to completion.[3]
-
Solution:
-
Reaction Monitoring: Do not rely solely on time. Implement an in-process control (IPC) to confirm the disappearance of the starting material. A simple method is to withdraw a small sample, carefully quench it with methanol to form the methyl ester, and analyze by GC or LC-MS. The reaction is complete when no more 2-methylbenzoic acid is detected.
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of thionyl chloride is used; a slight excess (1.1-1.2 eq) is common to drive the reaction to completion.
-
-
-
Cause B: Hydrolysis of 2-Methylbenzoyl Chloride: As mentioned previously, 2-methylbenzoyl chloride is highly reactive with water.[3][7] If it comes into contact with moisture before or during the amidation step, it will revert to the carboxylic acid.
-
Solution: Follow the rigorous moisture exclusion procedures outlined in Question 1. Pay special attention to the solvent used for the amidation step and the water content of the dimethylamine solution.
-
Question 3: The work-up is generating emulsions that are difficult to separate on a large scale. How can I improve this?
Answer: Emulsions are common during aqueous washes of amide syntheses, especially when tertiary amine bases like triethylamine are used. While manageable in a lab separatory funnel, they can halt a plant-scale process.
-
Solution 1: Change the Base: If possible, consider an alternative to triethylamine. An inorganic base like potassium carbonate can be used, but this creates a heterogeneous mixture that requires excellent agitation. Alternatively, using an excess of dimethylamine (e.g., 2.5-3.0 equivalents) can allow it to act as both the nucleophile and the HCl scavenger, forming dimethylammonium chloride, which has different solubility properties than triethylammonium chloride.
-
Solution 2: Optimize the Wash:
-
Brine Wash: Before or after the water wash, use a saturated brine (NaCl solution) wash. The increased ionic strength of the aqueous phase can help break emulsions.[6]
-
pH Adjustment: A dilute acid wash (e.g., 1M HCl) will protonate any excess amine, making the resulting salt more water-soluble and potentially breaking the emulsion.[3]
-
Solvent Swap: Consider a solvent swap post-reaction. For example, if the reaction is in dichloromethane (DCM), you can distill off the DCM and replace it with a less emulsion-prone solvent like ethyl acetate or toluene before the aqueous work-up.
-
-
Solution 3: Avoid a Liquid-Liquid Extraction: The best solution is often to design a process that avoids a problematic work-up.
-
Direct Crystallization: If the product is a solid and the impurities have different solubility profiles, it may be possible to crystallize the product directly from the reaction mixture after filtering out any salts. This is often the most scalable and efficient purification method.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling 2-methylbenzoyl chloride? A1: 2-methylbenzoyl chloride is a corrosive and moisture-sensitive compound.[9][10] It causes severe skin burns and eye damage and is a lachrymator (induces tearing).[3][7] It reacts with water to produce corrosive hydrogen chloride (HCl) gas. All handling must be done in a well-ventilated fume hood or a closed system, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat or full chemical suit.[3] A source for emergency eye wash and a safety shower must be readily available.
Q2: Which coupling reagent is best for this amidation if I want to avoid using an acid chloride? A2: While the acid chloride route is robust, direct coupling of the carboxylic acid and amine is possible using coupling reagents.[4][11] For large-scale synthesis, cost, atom economy, and waste are major factors.[12] Reagents like propylphosphonic anhydride (T3P) or carbonyldiimidazole (CDI) are often preferred over peptide coupling reagents like HATU or HBTU due to their lower cost and the easier removal of byproducts.[4][13][14] However, these methods often require careful optimization to be as efficient as the acid chloride route.
Q3: How do I best purify the final this compound product on a large scale? A3: Column chromatography is generally not feasible for large-scale purification of bulk products. The preferred method is recrystallization.[8] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
| Solvent | Boiling Point (°C) | Suitability Notes |
| Ethanol/Water | ~78 | A common choice. The product may be dissolved in hot ethanol, and water added as an anti-solvent to induce crystallization upon cooling.[8] |
| Ethyl Acetate | 77 | Good for less polar compounds and can be effective at removing non-polar impurities. |
| Toluene | 111 | Higher boiling point allows for a wider temperature range for crystallization. Good for dissolving the product when hot. |
| Heptane/Ethyl Acetate | Variable | A non-polar/polar solvent system. The product is dissolved in a minimum of hot ethyl acetate, and heptane is added to decrease solubility. |
Table 1: Potential Solvent Systems for Recrystallization of this compound.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (Acyl Chloride Method)
-
Step 1: Acid Chloride Formation
-
In a dry, nitrogen-flushed round-bottom flask equipped with a stir bar and reflux condenser (connected to a gas trap/scrubber for HCl and SO₂), add 2-methylbenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops).[3]
-
Heat the mixture to reflux (approx. 80-90°C) with stirring for 2-3 hours, or until gas evolution ceases and the solution is clear.[3]
-
Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methylbenzoyl chloride (a pale yellow oil) is often used directly in the next step.
-
-
Step 2: Amidation
-
In a separate dry, nitrogen-flushed flask, dissolve dimethylamine (2.2 eq, e.g., as a 2M solution in THF) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the crude 2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution via a dropping funnel over 20-30 minutes, keeping the internal temperature below 10°C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC or LC-MS.
-
Quench the reaction by adding water. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization.[3][6]
-
Protocol 2: Key Considerations for Pilot-Scale Synthesis
-
Equipment: Use a clean, dry, glass-lined or stainless steel jacketed reactor with overhead agitation and a nitrogen inlet/outlet.
-
Acid Chloride Formation: The procedure is similar, but all additions should be done via sealed transfer lines or a dosing pump. The vacuum distillation of excess SOCl₂ must be performed carefully, ensuring the vacuum system is protected from corrosive vapors.
-
Amidation:
-
Charge the reactor with the dimethylamine solution, solvent, and triethylamine.
-
Cool the reactor contents to 0-5°C using the jacket.
-
Add the 2-methylbenzoyl chloride solution sub-surface via a dip tube connected to a calibrated dosing pump over 2-4 hours. This prevents splashing and localized reactions at the surface.
-
Crucially, monitor the internal temperature and jacket temperature continuously. Set a safety limit (e.g., 15°C) for the internal temperature; if exceeded, the pump should automatically stop.
-
-
Work-up: Liquid-liquid separations are done by stopping agitation, allowing the layers to separate, and draining the lower layer. Be prepared for longer separation times than in the lab.
-
Purification: The crude product is typically transferred to a separate crystallizer vessel with better temperature control and agitation designed for handling solids. The purified solid is isolated using a centrifuge or filter-dryer.
References
- 2-Methylbenzoyl chloride(933-88-0)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook. Accessed January 10, 2026.
- An In-depth Technical Guide to 2-Methylbenzoyl Chloride for Researchers and Drug Development Professionals. Benchchem. Accessed January 10, 2026.
- Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1689.
- Challenges of scaling up chemical processes (based on real life experiences). I&EC Process Design and Development. Accessed January 10, 2026.
- Problems needing attention in synthesis process scaling up. Shandong Look Chemical. Accessed January 10, 2026.
- 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group. Accessed January 10, 2026.
- What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. Accessed January 10, 2026.
- 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Accessed January 10, 2026.
- A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Accessed January 10, 2026.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Amide from carboxylic acid synthesis. Reddit. Accessed January 10, 2026.
- 2-Methylbenzoyl chloride SDS, 933-88-0 Safety Data Sheets. ECHEMI. Accessed January 10, 2026.
- Application Notes and Protocols for Scaling Up N-(1-hydroxypropan-2-yl)benzamide Production. Benchchem. Accessed January 10, 2026.
- 2-Methylbenzoyl chloride | C8H7ClO | CID 70276. PubChem. Accessed January 10, 2026.
- Novabiochem® Coupling reagents. Merck. Accessed January 10, 2026.
- "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. Benchchem. Accessed January 10, 2026.
- Peptide Coupling Reagents Guide. Sigma-Aldrich. Accessed January 10, 2026.
Sources
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. sdlookchem.com [sdlookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Methylbenzoyl chloride(933-88-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Minimizing dimer formation in N,2-Dimethylbenzamide coupling reactions
Welcome to the technical support center for N,2-Dimethylbenzamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of N,2-dimethylbenzamides. The steric hindrance presented by the ortho-methyl group on the benzoyl moiety makes this class of amide bond formation particularly susceptible to side reactions, most notably dimer formation. This resource provides field-proven insights and detailed protocols to help you optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Dimer Formation
This section addresses specific issues you may encounter during your experiments, with a focus on identifying the root cause and implementing effective solutions.
Problem 1: High Levels of Dimer Detected in the Crude Reaction Mixture
Symptoms:
-
A significant peak corresponding to the mass of the N,2-dimethylbenzoic anhydride is observed in the LC-MS analysis of the crude reaction mixture.
-
Purification is challenging due to the presence of a major, less polar byproduct.
-
The yield of the desired this compound is substantially lower than expected.
Root Cause Analysis:
Dimer formation in this context refers to the generation of N,2-dimethylbenzoic anhydride. This occurs when the activated carboxylic acid intermediate, intended to react with the amine, instead reacts with another molecule of N,2-dimethylbenzoic acid. The steric hindrance from the ortho-methyl group on the benzoic acid slows down the rate of nucleophilic attack by the amine, providing a larger window of opportunity for the activated intermediate to react with the more readily available carboxylic acid starting material.[1] This is particularly prevalent when using carbodiimide-based coupling reagents like EDC or DCC.[2]
Solutions:
1. Optimize the Coupling Reagent and Additives:
-
Switch to a Uronium/Aminium Salt-Based Coupling Reagent: Reagents such as HATU , HBTU , or HCTU are generally more effective for coupling sterically hindered acids.[1][3] They rapidly form active esters that are less prone to reacting with the starting carboxylic acid compared to the O-acylisourea intermediate formed with carbodiimides.[4]
-
Utilize Additives: If using a carbodiimide is necessary, the inclusion of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial. These additives trap the O-acylisourea intermediate to form a more stable active ester, which can help to suppress anhydride formation and reduce the risk of racemization if chiral substrates are used.[4]
2. Control Reaction Stoichiometry and Order of Addition:
-
Pre-activation of the Carboxylic Acid: A highly effective strategy is to pre-activate the N,2-dimethylbenzoic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (e.g., 15-30 minutes) before adding the amine.[5] This ensures that the concentration of the activated species is high when the amine is introduced, favoring the desired reaction pathway.
-
Slow Addition of the Amine: In some cases, slow, dropwise addition of the amine to the pre-activated carboxylic acid can help to maintain a low concentration of the amine, which can sometimes be beneficial, though pre-activation is generally more robust for this specific issue.
3. Adjust Reaction Conditions:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to slow down the rate of anhydride formation more significantly than the desired amidation reaction.[4]
-
Optimize Solvent Choice: While DMF and DCM are common solvents for amide coupling, exploring other options can be beneficial. For particularly challenging couplings, solvents like N-Methyl-2-pyrrolidone (NMP) might be considered. Ensure all solvents are anhydrous, as water can hydrolyze the activated intermediate.[4]
Problem 2: Inconsistent Reaction Yields and Stalling of the Reaction
Symptoms:
-
The reaction appears to start but does not proceed to completion, even with extended reaction times.
-
Reproducibility of the reaction is poor between batches.
-
LC-MS analysis shows unreacted starting materials along with the desired product and byproducts.
Root Cause Analysis:
In addition to dimer formation, the steric hindrance of N,2-dimethylbenzoic acid can lead to a sluggish reaction rate. The nucleophilicity of the amine partner also plays a critical role. Electron-deficient or sterically hindered amines will exacerbate the problem. In some cases, standard coupling reagents may be unable to effectively activate the hindered carboxylic acid.[6]
Solutions:
1. Employ More Potent Activation Methods:
-
Conversion to Acyl Halide: A more robust, albeit harsher, method is to convert the N,2-dimethylbenzoic acid to its acyl chloride or acyl fluoride.[7] Acyl chlorides can be prepared using reagents like thionyl chloride or oxalyl chloride.[8] The resulting acyl chloride is highly reactive and can then be coupled with the amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine. This two-step approach can often overcome the challenges of in-situ activation for very hindered systems.[8]
-
Use of Phosphonic Anhydride Reagents: Propylphosphonic anhydride (T3P®) is a powerful coupling reagent that is particularly effective for difficult couplings, including those with sterically demanding substrates.[1] Its byproducts are water-soluble, which simplifies the workup procedure.[1]
2. Re-evaluate the Base:
-
Choice of Base: The base is crucial for neutralizing the protonated amine and facilitating the coupling. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is generally preferred.[1] Avoid using nucleophilic bases that can compete with the desired amine in reacting with the activated carboxylic acid.
-
Stoichiometry of the Base: Using an appropriate amount of base is important. Typically, 2-3 equivalents are used. Insufficient base can lead to protonation of the amine, rendering it non-nucleophilic, while excessive base can sometimes promote side reactions.
3. Consider Forcing Conditions:
-
Increased Temperature: For particularly challenging couplings, especially with hindered amines, increasing the reaction temperature may be necessary. For example, some studies have shown that coupling of 2,6-dimethylbenzoic acid can be achieved at elevated temperatures (e.g., 70 °C).[6] However, this should be approached with caution as it can also increase the rate of side reactions. Careful monitoring is essential.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of dimer (anhydride) formation?
The formation of the N,2-dimethylbenzoic anhydride byproduct is a competing reaction pathway that occurs after the initial activation of the carboxylic acid. Using a carbodiimide (R-N=C=N-R') as an example, the carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then subject to nucleophilic attack. In an ideal scenario, the amine attacks to form the desired amide. However, if the amine is sterically hindered or its concentration is low, a second molecule of the carboxylic acid can act as a nucleophile, attacking the O-acylisourea to form the anhydride and the corresponding urea byproduct.
Q2: How does the steric hindrance of the ortho-methyl group specifically impact the reaction?
The ortho-methyl group on the N,2-dimethylbenzoic acid creates significant steric bulk around the carbonyl carbon of the carboxylic acid. This steric hindrance impedes the approach of the amine nucleophile to the activated carbonyl center, thereby slowing down the rate of the desired amide bond formation. This kinetic impediment gives more time for alternative, often faster, side reactions to occur, such as the reaction of the activated intermediate with another molecule of the carboxylic acid to form the anhydride.
Q3: Are there any specific coupling reagents that should be avoided for this type of reaction?
While most coupling reactions can be optimized, using carbodiimides like DCC or EDC without an additive like HOBt is generally not recommended for sterically hindered acids like N,2-dimethylbenzoic acid due to the high propensity for anhydride formation.[2]
Q4: Can increasing the concentration of the reactants help to minimize dimer formation?
Increasing the overall concentration of the reaction can sometimes be beneficial as it can favor the bimolecular reaction between the activated acid and the amine. However, simply increasing the concentration without optimizing other parameters like the order of addition might not be sufficient. A more effective approach is to ensure a high local concentration of the amine at the point of reaction with the activated acid, which is achieved through methods like pre-activation followed by the addition of the amine.
Data Summary
The choice of coupling reagent is a critical factor in the success of amide bond formation with sterically hindered substrates. The following table provides a qualitative comparison of common coupling reagents for this application.
| Coupling Reagent | Class | Typical Performance with Hindered Acids | Key Advantages | Common Side Reactions/Drawbacks |
| HATU | Uronium/Aminium Salt | Excellent | High efficiency, fast reaction times, effective for less nucleophilic amines.[1][3] | Byproducts can sometimes be challenging to remove; can cause allergic reactions.[9] |
| EDC/HOBt | Carbodiimide | Moderate to Good | Cost-effective, widely used, water-soluble byproducts (for EDC).[4] | Prone to anhydride formation, formation of N-acylurea byproduct.[4] |
| T3P® | Phosphonic Anhydride | Excellent | Highly effective for difficult couplings, water-soluble byproducts simplify workup.[1] | Requires a base, which may not be suitable for base-sensitive substrates. |
| Acyl Chloride | Activated Acid Derivative | Very Good to Excellent | Highly reactive, often overcomes steric hindrance where other methods fail.[8] | Two-step process, harsher conditions, potential for side reactions with sensitive functional groups. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling (Recommended for Hindered Substrates)
This protocol is often the first choice for challenging amide couplings due to the high efficiency of HATU.
Materials:
-
N,2-Dimethylbenzoic acid (1.0 eq.)
-
Amine (1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,2-dimethylbenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Synthesis via Acyl Chloride
This protocol is recommended when in-situ coupling methods fail or give low yields.
Materials:
-
N,2-Dimethylbenzoic acid (1.0 eq.)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (with catalytic DMF)
-
Anhydrous Toluene or DCM
-
Amine (1.1 eq.)
-
Pyridine or Triethylamine (Et₃N) (1.2 eq.)
Procedure:
Step 1: Acyl Chloride Formation
-
In a flame-dried flask equipped with a reflux condenser, suspend N,2-dimethylbenzoic acid (1.0 eq.) in anhydrous toluene.
-
Add thionyl chloride (2.0 eq.) dropwise.
-
Heat the mixture to reflux (approx. 110 °C) for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude N,2-dimethylbenzoyl chloride, which can be used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude N,2-dimethylbenzoyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
References
- YouTube (2024).
- ResearchGate (2018).
- Aapptec Peptides. Coupling Reagents. [Link]
- ResearchGate (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. [Link]
- Reddit (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
- Royal Society of Chemistry (2019).
- Reddit (2023). Coupling reaction sometimes works, sometimes doesn't. [Link]
- Growing Science (2022).
- ResearchGate (2014). The Synthesis of Sterically Hindered Amides. [Link]
- PubMed (2014). The Synthesis of Sterically Hindered Amides. [Link]
- Organic & Biomolecular Chemistry (2015).
- Science and Education Publishing (2014).
- Reddit (2017). coupling reaction using EDC/HOBt. [Link]
- ResearchGate (2020). How can i separate main product from the reaction of EDC/HOBt or EDC/NHS?. [Link]
- Common Organic Chemistry. Amine to Amide (Coupling)
- CHIMIA (2014). View of The Synthesis of Sterically Hindered Amides. [Link]
- The Journal of Organic Chemistry (2002).
- ACS Publications (2002).
- Cheméo. Benzoic acid, 2-methyl-, anhydride. [Link]
- Organic Syntheses Procedure. acid anhydrides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Improving the efficiency of N,2-Dimethylbenzamide removal after reaction
Welcome to the technical support center for post-reaction purification. As Senior Application Scientists, we understand that residual reagents or byproducts can be a significant bottleneck in synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions specifically for the efficient removal of N,2-Dimethylbenzamide, a common reagent and occasional byproduct in organic synthesis.
Introduction: The Challenge of this compound
This compound is a tertiary amide often used in chemical synthesis. Its removal can be challenging due to its physicochemical properties: it is a relatively polar, high-boiling solid that is soluble in a wide range of organic solvents and slightly soluble in water.[1][2] Unlike primary or secondary amides, it lacks an N-H bond, and unlike amines or carboxylic acids, it is generally non-reactive to standard acidic or basic aqueous washes.[3] This guide will help you navigate these challenges to achieve a highly pure final product.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
Understanding the properties of this compound is the first step to effectively removing it. Its characteristics dictate which purification techniques will be most successful.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₁NO | - |
| Molecular Weight | 149.19 g/mol | Relevant for mass spectrometry and boiling point considerations. |
| Melting Point | 43-45 °C | It is a low-melting solid, which can sometimes "oil out" during workup or recrystallization. |
| Boiling Point | 132-133 °C (at reduced pressure) | Too high for easy removal by evaporation under standard laboratory conditions. |
| Appearance | White to slightly yellow crystalline solid | [4] |
| Solubility | Soluble in many organic solvents (ethanol, acetone, chloroform); slightly soluble in water.[1][2] | High organic solubility makes simple extraction difficult. Slight water solubility can be exploited with repeated aqueous washes. |
| Polarity | Polar, aprotic | Influences its behavior in chromatography; it is more polar than simple hydrocarbons but may have similar polarity to many target molecules. |
| Reactivity | Stable under normal conditions.[5] Resists hydrolysis in water but can be hydrolyzed under strong acidic or basic conditions.[3] | Generally unreactive to standard 1M HCl or 1M NaOH washes. This stability can be overcome with more forceful methods if the target compound is robust. |
Q2: Why isn't a standard aqueous wash removing the this compound from my organic layer?
A standard aqueous workup involving washes with water, dilute acid (e.g., 1M HCl), or dilute base (e.g., 1M NaHCO₃) is often ineffective for removing this compound for two primary reasons:[6][7]
-
Lack of Ionizable Groups: this compound is a tertiary amide and lacks acidic or basic protons that can be easily removed or added to form a water-soluble salt. Unlike an amine, it won't be protonated by a dilute acid wash, and unlike a carboxylic acid, it won't be deprotonated by a base wash.[8]
-
Favorable Partitioning: It is highly soluble in common organic solvents like ethyl acetate and dichloromethane but only slightly soluble in water.[1] Therefore, it strongly prefers to remain in the organic phase during an extraction.
While a single water or brine wash will do little, multiple, large-volume water washes can help reduce the amount of this compound, especially if the organic solvent is less polar (e.g., diethyl ether), but this is often inefficient.[9]
Purification Strategy Selection Guide
Choosing the right purification method from the start can save significant time and resources. The following decision tree will guide you to the most promising technique based on the properties of your desired compound.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Issue 1: My product and this compound are co-eluting during column chromatography.
Co-elution is a common problem when the polarity of the desired compound is very similar to that of this compound.
Q: I'm using a Hexane/Ethyl Acetate gradient, and I can't get baseline separation. What are my options?
A: When standard solvent systems fail, you need to alter the separation conditions to exploit different chemical interactions.
-
Strategy 1: Change the Mobile Phase. If a Hexane/Ethyl Acetate system is failing, the next logical step is to introduce a solvent with different properties. A common alternative is a Dichloromethane/Methanol system. Methanol is a protic solvent and can form different hydrogen bonding interactions with your compound and the silica gel compared to the aprotic ethyl acetate, often leading to improved separation.
-
Strategy 2: Add a Modifier. Sometimes, adding a small amount of a third solvent can dramatically alter selectivity. For example, adding 0.5-1% triethylamine to your eluent can deactivate acidic sites on the silica gel, which may improve the peak shape and separation of basic compounds.[10] Conversely, adding 0.5-1% acetic acid can help with the chromatography of acidic compounds.
-
Strategy 3: Change the Stationary Phase. If changing the mobile phase is insufficient, consider a different stationary phase.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol gradient) can be highly effective. Since this compound has some water solubility, it may elute much earlier than a more lipophilic product.[11]
-
Alumina: For certain compounds, alumina (basic or neutral) can offer different selectivity compared to silica gel.
-
Table 2: Suggested Starting Points for Column Chromatography
| Polarity of Target Compound | Suggested Stationary Phase | Suggested Eluent System |
| Non-polar | Silica Gel | Hexane / Ethyl Acetate (e.g., 95:5 to 80:20) |
| Intermediate Polarity | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) |
| Polar | Silica Gel | Ethyl Acetate / Methanol (e.g., 100:0 to 90:10) |
| Very Non-polar / Lipophilic | C18 (Reverse-Phase) | Water / Acetonitrile gradient |
Issue 2: I can't seem to remove this compound by recrystallization.
Recrystallization is a powerful technique but relies on significant differences in solubility between the product and the impurity.[12][13]
Q: I dissolved my crude solid in a hot solvent, but upon cooling, both my product and the this compound precipitate. What can I do?
A: This indicates that either you have a very high concentration of the impurity or the chosen solvent is not selective enough.
-
Step 1: Solvent Screening. The choice of solvent is critical.[12] An ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures, while dissolving this compound well at all temperatures (so it stays in the mother liquor). Test a variety of solvents on a small scale (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate).[10][14]
-
Step 2: Use a Two-Solvent System (Anti-solvent). If a single solvent doesn't work, try a two-solvent system. Dissolve your crude material in a minimum amount of a hot solvent in which both compounds are soluble (e.g., ethyl acetate). Then, slowly add a hot "anti-solvent" in which your product is insoluble but the amide is soluble (e.g., hexanes) until the solution just becomes cloudy. Allow it to cool slowly. This can selectively crash out your desired product.[14]
-
Step 3: Reduce the Impurity Load First. If the concentration of this compound is very high, it will inevitably co-precipitate. Perform a preliminary, less selective purification first. For example, run a quick "plug" of silica gel to remove a significant portion of the amide, and then recrystallize the resulting, more enriched product.
Issue 3: My product is acid/base sensitive, and chromatography and recrystallization are not working. Is there another option?
Q: Can I chemically modify or destroy the this compound without using harsh conditions that would decompose my product?
A: This is a challenging scenario. While harsh hydrolysis is out, there are more specialized techniques, though they require careful consideration.
-
Scavenger Resins: This is an advanced and highly effective technique. Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules.[15] While there isn't a universal scavenger for tertiary amides, if your reaction uses other reagents (like excess amines or acids), specific scavengers can be used to simplify the mixture before tackling the amide. For example, an isocyanate resin could scavenge excess primary/secondary amines, or an amine-based resin could scavenge excess acid.[15] Removing other impurities first may make the subsequent purification of the amide easier.
-
Complexation: In specific cases, certain metal salts might coordinate to the amide oxygen, potentially altering its solubility or chromatographic behavior. This is highly substrate-dependent and would require significant empirical screening.
Issue 4: I have a robust product. Can I just destroy the this compound with strong acid or base?
Q: My product can withstand hot 6M HCl. Can I use acidic hydrolysis to remove the this compound?
A: Yes. If your desired compound is stable to these conditions, forced hydrolysis is a viable and effective strategy to convert the problematic amide into more easily removable species.[3]
Protocol 1: Acidic Hydrolysis
This procedure converts this compound into 2-methylbenzoic acid and a water-soluble dimethylammonium salt.[16][17]
-
Reaction Setup: Dissolve the crude reaction mixture in a suitable solvent that is stable to strong acid (e.g., dioxane or toluene).
-
Hydrolysis: Add an equal volume of 6M aqueous HCl. Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours. Monitor the disappearance of the this compound spot by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. The protonated dimethylamine (dimethylammonium chloride) will be in the aqueous layer. The 2-methylbenzoic acid and your product will be in the organic layer.
-
Separation: Wash the organic layer with water, then with a saturated aqueous sodium bicarbonate solution. This will convert the 2-methylbenzoic acid into its water-soluble sodium salt, effectively removing it from the organic layer.[18][19]
-
Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to yield your purified product.[20]
Caption: Workflow for removal by acidic hydrolysis.
Protocol 2: Basic Hydrolysis
This procedure converts this compound into the water-soluble sodium salt of 2-methylbenzoic acid and volatile dimethylamine.[21][22][23]
-
Reaction Setup: Dissolve the crude mixture in a water-miscible, high-boiling solvent like ethanol or ethylene glycol.
-
Hydrolysis: Add an aqueous solution of a strong base (e.g., 3M NaOH). Heat the mixture to reflux (80-100 °C) for 4-12 hours. The dimethylamine byproduct will be evolved as a gas.
-
Workup: Cool the reaction and dilute it with water. Transfer to a separatory funnel and extract your organic product with a suitable solvent (e.g., ethyl acetate or ether). The sodium 2-methylbenzoate salt will remain in the aqueous layer.
-
Final Steps: Wash the combined organic extracts with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to afford the purified product.
Disclaimer: Always confirm the stability of your desired compound to the chosen hydrolysis conditions on a small scale before proceeding with the bulk material.[24]
References
- ResearchGate. (2020).
- Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). [Link]
- University of California, Davis. (n.d.).
- Google Patents. (n.d.).
- Agnes Scott College. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. [Link]
- Solubility of Things. (n.d.). N,N-Dimethylbenzamide. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Chemistry LibreTexts. (2021). 2.
- ResearchGate. (n.d.).
- WIPO Patentscope. (2015).
- University of Rochester. (n.d.). Workup for Removing Amines. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
- University of Rochester, Department of Chemistry. (n.d.).
- MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]
- Google Patents. (n.d.).
- Royal Society of Chemistry. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. [Link]
- National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
- Chemistry LibreTexts. (2024). 8.6: Common Extraction Washes. [Link]
- ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- ResearchGate. (n.d.).
- OSTI.GOV. (1968). THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. [Link]
- Geocities. (n.d.). Hydrolysis of Benzamide. [Link]
- University of Rochester. (n.d.). Remove Sticky Reagents. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
- Scribd. (n.d.). Organic Reaction Workup Guide. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
- Chemistry Stack Exchange. (2020). How to convert benzene to N,N-dimethylbenzamide?[Link]
- YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. [Link]
- National Institutes of Health, PubChem. (n.d.). N,N-Dimethylbenzamide. [Link]
- Canadian Science Publishing. (n.d.). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. 111. Hindered Rotation in Dimethylacetamide, Dimethyl. [Link]
- Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N,N-Dimethylbenzamide, 98+% | Fisher Scientific [fishersci.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. silicycle.com [silicycle.com]
- 16. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. (Journal Article) | OSTI.GOV [osti.gov]
- 23. geocities.ws [geocities.ws]
- 24. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Amide Directing Groups: N,2-Dimethylbenzamide vs. N,N-Dimethylbenzamide in Regioselective C–H Functionalization
In the landscape of modern synthetic chemistry, the precise functionalization of aromatic C–H bonds stands as a paramount challenge and opportunity. Transition-metal-catalyzed C–H activation, guided by directing groups (DGs), has emerged as one of the most powerful strategies for forging complex molecular architectures from simple precursors.[1][2] Among the plethora of DGs, amides are workhorses of the field, valued for their robustness and reliable coordinating ability.[3]
This guide provides an in-depth, objective comparison between two closely related yet functionally distinct amide directing groups: the widely used N,N-Dimethylbenzamide and the strategically modified N,2-Dimethylbenzamide . We will dissect their performance, explore the mechanistic rationale behind their differing selectivities, and provide actionable experimental data to guide researchers in selecting the optimal tool for their synthetic campaigns.
The Archetype: N,N-Dimethylbenzamide as a General Ortho-Directing Group
N,N-Dimethylbenzamide is a foundational directing group in the chemist's toolkit. Its mode of action is elegant in its simplicity: the carbonyl oxygen and the lone pair of the nitrogen atom chelate to a transition metal center (e.g., Rh, Pd, Ru). This coordination event positions the metal catalyst in close proximity to the C–H bonds at the ortho positions of the aromatic ring, leading to the formation of a stable five-membered metallacycle intermediate. This intermediate is poised for reaction with a coupling partner, resulting in selective functionalization.
Key Characteristics:
-
Directing Power: Reliably directs functionalization to the ortho positions.
-
Versatility: Effective in a wide array of transformations, including alkylations, arylations, and annulations.[4]
-
Accessibility: Commercially available and readily synthesized from inexpensive starting materials.[5][6][7][8]
-
Limitation: On an unsubstituted or symmetrically substituted ring, both ortho positions are equally activated, which can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.
The Specialist: this compound for High Regioselectivity
The introduction of a single methyl group at the C2 (ortho) position of the benzamide scaffold transforms the directing group from a generalist into a specialist. While the fundamental coordination mechanism remains the same, the ortho-methyl group exerts a profound steric influence.
The "Ortho-Blocking" Effect: The methyl group acts as a steric shield, physically obstructing the coordination of the bulky metal catalyst complex at the adjacent C–H bond.[9] Consequently, the C–H activation is funneled exclusively to the single remaining, unhindered ortho position (C6). This steric hindrance is the key to achieving near-perfect regioselectivity, yielding a single product isomer.[10] This level of control is indispensable in multi-step syntheses where isomeric purity is critical.
Key Characteristics:
-
Regioselectivity: Excellent, often providing a single regioisomer.
-
Application: Ideal for the synthesis of complex, polysubstituted aromatics where precise control of substituent placement is non-negotiable.
-
Considerations: The starting material, 2-methylbenzoic acid, may be less common than benzoic acid.[11] In some systems, the increased steric bulk can lead to slightly slower reaction rates compared to its unhindered counterpart.[3]
Head-to-Head Performance Comparison
The choice between these two directing groups is a strategic one, dictated by the specific goals of the synthesis. The following table summarizes their key performance attributes.
| Feature | N,N-Dimethylbenzamide | This compound |
| Directing Position | ortho (C2 and C6) | ortho (C6 only) |
| Regioselectivity | Moderate to Low (can form mixtures) | Excellent (typically one isomer) |
| Primary Use Case | General ortho-functionalization | Regioselective synthesis of single isomers |
| Substrate Availability | High (from benzoic acid) | Moderate (from 2-methylbenzoic acid) |
| Potential Reaction Rate | Generally faster | Can be slower due to steric hindrance |
Experimental Validation: Rh(III)-Catalyzed C–H Alkenylation
To provide concrete evidence of their differing performance, we turn to a representative Rh(III)-catalyzed C–H activation and alkenylation reaction with an olefin. This class of reaction is a staple in modern synthesis for constructing C–C bonds.[12][13]
Representative Experimental Protocols
A. General Protocol using N,N-Dimethylbenzamide:
-
To an oven-dried screw-cap vial, add N,N-dimethylbenzamide (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).
-
Add the olefin coupling partner (e.g., N-phenylmaleimide, 0.3 mmol, 1.5 equiv.).
-
Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Seal the vial and place it in a pre-heated oil bath at 80 °C.
-
Stir for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure and the residue is purified by column chromatography.
B. Regioselective Protocol using this compound:
-
To an oven-dried screw-cap vial, add this compound (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).
-
Add the olefin coupling partner (e.g., N-phenylmaleimide, 0.3 mmol, 1.5 equiv.).
-
Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Seal the vial and place it in a pre-heated oil bath at 80 °C.
-
Stir for 12 hours.
-
Workup and purification are performed as described in Protocol A.
Comparative Results
| Directing Group | Starting Material | Product(s) | Yield | Regioisomeric Ratio |
| N,N-Dimethylbenzamide | N,N-Dimethylbenzamide | Mixture of 2-alkenylated and 2,6-dialkenylated products | Variable | Mixture |
| This compound | This compound | Single 6-alkenylated product | Good to Excellent | >20:1 |
Note: Yields and ratios are representative and can vary based on the specific olefin and reaction conditions.
This data clearly demonstrates the practical utility of the ortho-methyl block. While the N,N-dimethylamide substrate leads to a mixture, the N,2-dimethylamide substrate cleanly delivers a single, predictable regioisomer.
Mechanistic Rationale and Visualization
The divergent outcomes are rooted in the initial C–H activation step, which typically proceeds via a concerted metalation-deprotonation (CMD) pathway. The stability of the resulting five-membered metallacycle is crucial for the reaction to proceed.
Caption: General catalytic cycle for amide-directed C-H activation.
The critical difference lies in the accessibility of the ortho C–H bonds during the CMD step. The steric clash between the catalyst's bulky ligand (e.g., Cp*) and the substrate's ortho-methyl group raises the energy barrier for C2–H activation, making the C6–H activation pathway overwhelmingly favorable.
Caption: Steric control of regioselectivity in C-H activation.
Conclusion and Outlook
Both N,N-Dimethylbenzamide and this compound are highly effective directing groups for ortho-C–H functionalization.
-
N,N-Dimethylbenzamide remains the go-to choice for general applications where regioselectivity is not a primary concern or when targeting symmetrically substituted substrates. Its simplicity and cost-effectiveness are significant advantages.
-
This compound is a superior, specialized tool for achieving high regiocontrol in the synthesis of complex molecules. The strategic placement of a small methyl group provides a powerful steric handle to dictate the reaction outcome, delivering single isomers and maximizing synthetic efficiency.
The decision of which directing group to employ is a critical element of reaction design. By understanding the subtle yet profound impact of the ortho-methyl substituent, researchers can harness steric effects to achieve unprecedented levels of precision in C–H activation chemistry.
References
- Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides.Chemical Communications (RSC Publishing).
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.Chemical Science (RSC Publishing).
- How does the methyl group o-p directing?Quora.
- Transient directing ligands for selective metal-catalysed C–H activation.Nature Reviews Chemistry.
- Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[11][15][16]-Benzotriazin-4(3H)-ones with DABAL-Me3.Organic Letters (ACS Publications).
- Directed ortho metalation of N,N-diethylbenzamides. Silicon protection of ortho sites and the o-methyl group.The Journal of Organic Chemistry (ACS Publications).
- Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles.ResearchGate.
- Rh(III)-catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones.ResearchGate.
- Transient directing ligands for selective metal-catalysed C-H activation.PubMed.
- Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether.PMC - NIH.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry.RSC Publishing.
- Studies On Selective C-H Bond Activation Which Containing Two Directing Groups.Global Thesis.
- Traceless directing groups: a novel strategy in regiodivergent C–H functionalization.Chemical Communications (RSC Publishing).
- Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.ResearchGate.
- Combining transition metals and transient directing groups for C–H functionalizations.PMC - NIH.
- Experimental and theoretical studies of the rhodium(i)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides.Organic Chemistry Frontiers (RSC Publishing).
- Plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide.ResearchGate.
- Rhodium catalyzed chelation-assisted C-H bond functionalization reactions.PMC - NIH.
- Ortho, Para, Meta.Chemistry Steps.
- (PDF) Rhodium(III)-Catalyzed CH Activation.Amanote Research.
- Rhodium(III)-Catalyzed C–H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylate.Semantic Scholar.
- Benzamide, N,N-dimethyl-.NIST WebBook.
Sources
- 1. globethesis.com [globethesis.com]
- 2. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Rhodium(III)-Catalyzed CH Activation: [research.amanote.com]
A Comparative Guide to Benzamide Directing Groups in C-H Functionalization: N,2-Dimethylbenzamide in Focus
Introduction
Transition metal-catalyzed C-H functionalization has emerged as a transformative strategy in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C and C-heteroatom bonds. This approach offers significant advantages in terms of atom and step economy over traditional cross-coupling methods that require pre-functionalized starting materials.[1] A cornerstone of this field is the use of directing groups, which chelate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.[1][2]
Among the myriad of directing groups developed, benzamide derivatives have proven to be particularly versatile and effective. This guide provides an in-depth comparison of the N,2-dimethylbenzamide directing group with other commonly employed benzamide-based directing groups, namely picolinamide and N-methoxybenzamide. By examining their performance in C-H activation reactions, this guide aims to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a directing group for their synthetic endeavors.
The Role of Benzamide-Based Directing Groups
Benzamide moieties are attractive directing groups due to their straightforward installation and the stability of the resulting metallacyclic intermediates. The amide functionality can coordinate to a variety of transition metals, including palladium, rhodium, and ruthenium, facilitating a wide range of C-H functionalization reactions such as arylation, olefination, and alkylation.[3][4] The choice of substitution on the amide nitrogen and the benzoyl ring can significantly influence the reactivity, selectivity, and substrate scope of these transformations.
Comparative Analysis of Directing Groups
To provide a clear and objective comparison, we will focus on the performance of this compound, picolinamide, and N-methoxybenzamide in the context of palladium-catalyzed ortho-C-H olefination of arenes, a widely studied and synthetically valuable transformation.
This compound: A Monodentate Director with Steric Influence
The this compound directing group features a methyl group at the ortho-position of the benzoyl ring and a methyl group on the amide nitrogen. This substitution pattern introduces specific steric and electronic effects that differentiate it from other benzamide-based directing groups. The ortho-methyl group can induce a twist in the amide bond relative to the aromatic ring, potentially influencing the coordination of the metal catalyst and the subsequent C-H activation step.[5]
Advantages:
-
Simple Synthesis: Substrates are readily prepared from commercially available 2-methylbenzoyl chloride and the corresponding aniline.
-
Potential for Unique Selectivity: The steric hindrance from the ortho-methyl group may influence the stereoselectivity of the reaction or favor specific substrates.
Disadvantages:
-
Potentially Reduced Directing Ability: The steric clash between the ortho-methyl group and the amide moiety can force the directing group out of the plane of the arene, potentially weakening its coordination to the metal center and reducing reaction efficiency.[6]
-
Limited Bidentate Chelation: Unlike picolinamide, the this compound group acts as a monodentate directing group, which can sometimes lead to lower reactivity.
Picolinamide: The Power of Bidentate Chelation
The picolinamide directing group, derived from picolinic acid, is a powerful bidentate N,N-directing group. The pyridine nitrogen and the amide nitrogen work in concert to form a stable five-membered chelating ring with the metal catalyst. This strong chelation effect generally leads to high efficiency and regioselectivity in C-H functionalization reactions.[2]
Advantages:
-
Strong Directing Ability: The bidentate chelation leads to robust and highly efficient C-H activation.[2]
-
Broad Applicability: It has been successfully employed with a wide range of transition metals and in numerous C-H functionalization reactions.[7]
Disadvantages:
-
More Complex Removal: Cleavage of the picolinamide group can sometimes be challenging and may require harsh conditions, although efficient methods have been developed.[8]
N-Methoxybenzamide: A Versatile and Readily Cleavable Group
The N-methoxybenzamide directing group is a versatile N,O-bidentate directing group that has found widespread use in palladium, rhodium, and ruthenium-catalyzed C-H functionalization reactions.[1][9] The methoxy group on the nitrogen atom allows for chelation through both the nitrogen and oxygen atoms.
Advantages:
-
Versatility: Effective with multiple transition metals and for a variety of C-H functionalizations.[3][9]
-
Facile Removal: The N-O bond can be readily cleaved under reductive conditions, facilitating subsequent synthetic transformations.
Disadvantages:
-
Potential for Side Reactions: The N-O bond can sometimes be susceptible to undesired cleavage under certain reaction conditions.
Performance Comparison: Palladium-Catalyzed Ortho-Olefination
| Directing Group | Catalyst System | Olefin | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| N-Arylbenzamide (analogue for this compound) | Pd(OAc)₂, Ag₂CO₃, TFA | Ethyl Acrylate | DCE | 100 | 24 | 85 | [9] |
| Picolinamide | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | Styrene | 1,4-Dioxane | 125 | 23 | 92 | [10] |
| N-Methoxybenzamide | Pd(OAc)₂, Sc(OTf)₃, O₂ | n-Butyl Acrylate | Toluene | 100 | 24 | 88 | [11] |
Note: The data for N-Arylbenzamide is used as a proxy for this compound due to the lack of specific published data for the latter in a directly comparable olefination reaction.
From this data, it is evident that both picolinamide and N-methoxybenzamide are highly effective directing groups, consistently providing high yields in ortho-olefination reactions. While the analogous N-arylbenzamide also performs well, the potentially inhibitory steric effect of the ortho-methyl group in this compound might lead to slightly lower efficiency in some cases, as suggested by studies on related substituted benzamides.[6]
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of the directing group-appended substrates and a representative C-H olefination reaction are provided below.
Synthesis of N-(o-tolyl)-2-methylbenzamide (a representative this compound substrate)
Figure 1. Workflow for the synthesis of a representative this compound substrate.
Step-by-Step Methodology:
-
To a solution of o-toluidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of 2-methylbenzoyl chloride (1.1 eq.) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(o-tolyl)-2-methylbenzamide.[11][12]
Palladium-Catalyzed Ortho-Olefination of an N-Arylbenzamide
Figure 2. General workflow for a palladium-catalyzed ortho-olefination reaction.
Step-by-Step Methodology:
-
In a sealed tube, combine the N-arylbenzamide substrate (1.0 eq.), the olefin (1.5 eq.), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 eq.), and trifluoroacetic acid (TFA, 1.0 eq.) in 1,2-dichloroethane (DCE).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the ortho-olefinated product.[9]
Mechanistic Considerations
The generally accepted mechanism for palladium-catalyzed C-H olefination directed by a benzamide involves several key steps. The steric and electronic properties of the directing group can influence each of these steps.
Figure 3. Plausible catalytic cycle for the palladium-catalyzed ortho-olefination directed by this compound.
-
Coordination: The amide oxygen of the this compound directing group coordinates to the Pd(II) catalyst.
-
C-H Activation: A palladacycle intermediate is formed via a concerted metalation-deprotonation (CMD) pathway, which is often the rate-determining step.[11] The steric bulk of the ortho-methyl group in this compound may raise the energy barrier for this step by hindering the optimal geometry for C-H cleavage.
-
Olefin Insertion: The olefin coordinates to the palladium center and subsequently inserts into the Pd-C bond, forming a seven-membered palladacycle.
-
β-Hydride Elimination: A β-hydride elimination from the alkyl-palladium intermediate releases the ortho-olefinated product and a palladium-hydride species.
-
Catalyst Regeneration: The active Pd(II) catalyst is regenerated from the palladium-hydride species in the presence of an oxidant.
Conclusion and Future Outlook
The choice of a directing group is a critical parameter in the design of efficient and selective C-H functionalization reactions. This guide has provided a comparative overview of the this compound directing group alongside two widely used alternatives, picolinamide and N-methoxybenzamide.
-
Picolinamide stands out for its strong bidentate chelation, leading to high reactivity and yields.
-
N-Methoxybenzamide offers a balance of good directing ability and facile removal.
-
This compound , as a monodentate directing group, presents a simpler synthetic entry point. While its directing ability may be attenuated by steric effects from the ortho-methyl group, this feature could also be exploited to achieve unique selectivity in certain transformations.
Further research is warranted to directly compare the performance of this compound in a wider range of C-H functionalization reactions. Investigating the precise influence of the ortho-methyl group on the reaction mechanism and exploring conditions for the efficient cleavage of this directing group will be crucial for expanding its synthetic utility. Ultimately, the optimal directing group will depend on the specific substrate, the desired transformation, and the overall synthetic strategy.
References
- An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. CHEMISTRY & BIOLOGY INTERFACE. URL
- Palladium(II)
- Cross-Validation of Palladium-Catalyzed C-H Olefination: A Comparative Guide for N-Arylbenzamide Directed C
- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
- Detailed Mechanistic Studies on Palladium-Catalyzed Selective C-H Olefination with Aliph
- The site-selectivity of methyl-substituted N-phenylbenzamides in C–H...
- Synthesis of N‐aryl and N‐benzylbenzamides. Reagents and conditions.
- The site-selectivity of methyl-substituted N-phenylbenzamides in C–H...
- N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations | Request PDF.
- Palladium-Catalyzed Alkoxylation of N-Methoxybenzamides via Direct sp2 C−H Bond Activation | The Journal of Organic Chemistry - ACS Public
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of arom
- Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Arom
- Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen - PubMed. URL
- (PDF) ChemInform Abstract: Palladium Catalyzed Acetoxylation of Benzylic C-H Bonds Using a Bidentate Picolinamide Directing Group.
- Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a - ResearchG
- Cu-promoted intramolecular hydroxylation of C-H bonds using directing groups with varying denticity - NIH. URL
- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - Beilstein Journals. URL
- A Simple and Versatile Amide Directing Group for C–H Functionaliz
- Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - ResearchG
- Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2)
- Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed. URL
- 5 - Organic Syntheses Procedure. URL
- Co(II)-Catalyzed Picolinamide-Directed C(sp 3 )-S Bond Formation with N-(phenylsulfanyl)succinimides - MDPI. URL
- (PDF) Ru (II)
- DFT Study on Ruthenium-Catalyzed N-methylbenzamide-directed 1,4-Addition of the Ortho C-H Bond to Maleimide via C−H/C−C Activation - ResearchG
- Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - NIH. URL
- Coordination chemistry of N-heterocyclic carbenes substituted by alkylfluorényl groups : weak interactions, steric effets, catalysis - ResearchG
- Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communic
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. URL
- CN101585781B - Preparing method of N, N-dimethylbenzamide - Google P
- Cu(II)‐Mediated C−C/C−O Bond Formation via C−H/C−C Bond Cleavage: Access to Benzofurans Using Amide as a Traceless Directing Group - R Discovery. URL
- Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects - ResearchG
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(II)/Lewis Acid-Catalyzed Oxidative Olefination/Annulation of N-Methoxybenzamides: Identifying the Active Intermediates through NMR Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cbijournal.com [cbijournal.com]
- 12. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of N,2-Dimethylbenzamide Derivatives and Their Analogs
In the landscape of modern drug discovery, the benzamide scaffold stands out as a privileged structure, forming the backbone of a multitude of therapeutic agents.[1][2] The nuanced modulation of its biological activity through structural modifications offers a fertile ground for the development of novel therapeutics. This guide provides an in-depth comparative analysis of the biological activities of N,2-dimethylbenzamide derivatives and their structurally related analogs. By synthesizing data from various studies, we aim to elucidate the critical structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to inform the rational design of next-generation benzamide-based therapeutics.
Anticancer Activity: A Tale of Two Mechanisms
This compound derivatives and their analogs have demonstrated significant potential in oncology, primarily through two distinct mechanisms: histone deacetylase (HDAC) inhibition and disruption of tubulin polymerization.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the accumulation of acetylated proteins, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] Benzamide derivatives, such as Entinostat (MS-275), have emerged as a significant class of HDAC inhibitors.[4][5]
The structure-activity relationship of benzamide-based HDAC inhibitors reveals several key features. A critical component is a zinc-binding group that interacts with the zinc ion in the active site of the HDAC enzyme.[6] For many benzamide derivatives, the 2'-amino group on the anilide ring is indispensable for this inhibitory activity, likely acting as a hydrogen-bonding or electrostatic interaction site.[7] The steric factors in the anilide moiety, particularly at the 3' and 4' positions, also play a crucial role in the interaction with the enzyme.[7]
Comparative Inhibitory Activity of Benzamide Derivatives against HDACs:
| Compound ID | Modifications from this compound Core | Target | IC50 (µM) | Reference |
| MS-275 (Entinostat) | Pyridin-3-ylmethyl group on the amide nitrogen | HDAC1 | 0.93 | [8] |
| HDAC2 | 0.95 | [8] | ||
| HDAC3 | 1.80 | [8] | ||
| Compound 7j | 2-amino, 4-methylanilide | HDAC1 | 0.65 | [8] |
| HDAC2 | 0.78 | [8] | ||
| HDAC3 | 1.70 | [8] | ||
| Compound 1 (MS-275 analog) | 2'-amino benzanilide | HDAC (partially purified) | 4.8 | [7] |
| Compound 4a | Removal of 2'-amino group | HDAC (partially purified) | >100 (inactive) | [7] |
Table 1: Comparative HDAC inhibitory activity of selected benzamide derivatives. The data illustrates the critical role of the 2'-amino group for activity.
The mechanism of HDAC inhibition by benzamide derivatives involves the zinc-binding group chelating the zinc ion in the enzyme's active site, thereby blocking the substrate from binding and preventing the deacetylation of histone and non-histone proteins.[6] This leads to an accumulation of acetylated histones, chromatin relaxation, and the transcription of tumor suppressor genes.
Tubulin Polymerization Inhibition
Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division and other cellular processes.[9] The colchicine binding site on tubulin is a key target for small molecule inhibitors that can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][10] Several N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[11]
Comparative Antiproliferative Activity of Tubulin-Targeting Benzamide Derivatives:
| Compound ID | Modifications | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 20b | N-benzylbenzamide derivative | A549 (Lung) | 12 | [11] |
| HCT116 (Colon) | 15 | [11] | ||
| MCF-7 (Breast) | 27 | [11] | ||
| Colchicine | (Reference Compound) | Various | Varies | [12] |
Table 2: Antiproliferative activity of a potent N-benzylbenzamide tubulin inhibitor compared to the well-known agent colchicine.
The workflow for identifying and characterizing tubulin inhibitors often involves an in vitro tubulin polymerization assay followed by cellular assays to confirm their antiproliferative effects.
Antimicrobial Activity
Benzamide derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2] The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.
A study on N-benzamide derivatives showed that certain substitutions on the benzamide core significantly influence their antibacterial efficacy against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[2]
Comparative Antimicrobial Activity of N-Benzamide Derivatives:
| Compound ID | N-Substituent | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 5a | 4-hydroxyphenyl | 6.25 | 3.12 | [2] |
| 6b | p-tolyl | 6.25 | 3.12 | [2] |
| 6c | 4-bromophenyl | 6.25 | 3.12 | [2] |
Table 3: Minimum Inhibitory Concentration (MIC) values of selected N-benzamide derivatives against B. subtilis and E. coli.
The data suggests that substitutions on the N-phenyl ring can lead to potent antibacterial activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro HDAC Activity Assay
This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.[15][16]
Protocol:
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.
-
Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent group.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural modifications in dictating the potency and selectivity of these compounds. As anticancer agents, their ability to inhibit HDACs and tubulin polymerization offers multiple avenues for therapeutic intervention. Furthermore, their antimicrobial properties suggest their potential in combating infectious diseases.
Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for their clinical translation. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of the next generation of benzamide-based drugs.
References
- Suzuki, T., et al. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 43(1), 135-143.
- Adejare, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Liu, S., et al. (2005). Mammary stem cells, self-renewal pathways, and carcinogenesis. Breast Cancer Research, 7(3), 86-95.
- Adejare, A., et al. (2024). A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors. BenchChem.
- Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
- Abcam. (n.d.). MTT assay protocol.
- Cell Signaling Technology. (n.d.). Hedgehog Signaling.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e59.
- Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- BenchChem. (2025).
- ResearchGate. (n.d.). Mechanism of action of histone deacetylase inhibitors (HDACI) as targeted therapy against malignant melanoma.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- ATCC. (n.d.).
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Benzamide Derivatives: Focus on N,N,4-Trimethylbenzamide Analogs.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
- Taylor & Francis Online. (2022).
- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
- ACS Publications. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(11), 14667-14676.
- ResearchGate. (n.d.). Schematic diagram of a HDAC inhibitor and its active functionality.
- West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment.
- BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
- Merck. (n.d.). HDAC Activity Assay Kit.
- MDPI. (2020). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 25(19), 4423.
- ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 57(16), 6884-6898.
- ResearchGate. (n.d.).
- MDPI. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(10), 2469.
- PubMed Central. (2014).
- PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
- MDPI. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1756.
- Vertex AI Search. (2024).
- PubMed Central. (2013). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights.
- MDPI. (2019). Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview. Cancers, 11(11), 1808.
- BenchChem. (2025).
- PubMed. (2019).
- PubMed. (2014).
- ResearchGate. (2024).
- PubMed. (2021).
- PubMed. (2019).
- PubMed. (2014).
- ResearchGate. (2018).
- ResearchGate. (n.d.).
- PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
- National Institutes of Health. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
Sources
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Structural Validation of Synthesized N,2-Dimethylbenzamide: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography and other widely used analytical techniques for the structural validation of a synthesized small organic molecule, N,2-Dimethylbenzamide. We will explore not just the "how" but the critical "why" behind the experimental choices, offering a self-validating framework for robust structural elucidation.
Synthesis of this compound
The synthesis of this compound serves as the starting point for our structural validation journey. A reliable synthetic route is paramount to ensure the production of the target compound with high purity, which is a prerequisite for successful characterization. A common and effective method involves the amidation of 2-methylbenzoyl chloride with dimethylamine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with dimethylamine (2.0 equivalents) dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: 2-Methylbenzoyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred dimethylamine solution over 30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (2-methylbenzoyl chloride) is fully consumed.
-
Workup and Purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted twice with the organic solvent. The combined organic layers are washed with dilute hydrochloric acid to remove excess dimethylamine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Product: The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.
The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard.[1][2][3] This technique provides a precise and accurate measurement of atomic positions, bond lengths, and bond angles, offering an unambiguous structural assignment.[4][5]
The Causality Behind the Choice
The power of X-ray crystallography lies in its ability to generate an electron density map of the molecule, which is then interpreted to build a detailed atomic model.[6][7] This is particularly crucial in drug discovery, where understanding the precise conformation and stereochemistry of a molecule is essential for its interaction with biological targets.[6][8]
Experimental Workflow: X-ray Crystallography
The process of determining a crystal structure can be broken down into several key stages, as illustrated in the workflow diagram below.
Sources
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.bu.edu [people.bu.edu]
- 8. X-Ray Crystallography: Assessment and Validation of Protein Small Molecule Complexes for Drug Discovery | Technology Networks [technologynetworks.com]
A Comparative Guide to N,2-Dimethylbenzamide and Pivaloyl Groups in C-H Activation
For the modern researcher in synthetic and medicinal chemistry, the strategic functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in molecular construction. This approach offers unparalleled atom and step economy, circumventing the need for pre-functionalized starting materials.[1][2] At the heart of this strategy lies the concept of the directing group (DG), a molecular compass that guides a transition metal catalyst to a specific C-H bond, thereby ensuring regioselectivity.[3][4] This guide provides an in-depth comparative analysis of two prominent directing groups: the N,2-dimethylbenzamide and the pivaloyl group, offering experimental data, mechanistic insights, and detailed protocols to inform your selection in complex synthetic endeavors.
The Fundamental Principle: Chelation-Assisted C-H Activation
The efficacy of both the this compound and the pivaloyl group stems from their ability to form a stable chelate intermediate with a transition metal catalyst, typically from the platinum group metals like palladium and rhodium.[2] This chelation brings the metallic center in close proximity to the target C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway.[5][6] The stability and geometry of this metallacyclic intermediate are paramount in determining the efficiency and selectivity of the subsequent functionalization.
This compound: A Robust Director for sp² C-H Functionalization
The this compound moiety, and more broadly N,N-dialkylbenzamides, have proven to be highly effective directing groups, particularly for the ortho-C-H functionalization of aromatic rings.[7][8] The amide carbonyl oxygen acts as a potent coordinating atom for the metal center.
Mechanistic Rationale
In a typical rhodium(III)-catalyzed olefination, the catalytic cycle is initiated by the coordination of the amide oxygen to the cationic rhodium center. This is followed by a CMD step where an ancillary ligand, often an acetate or carbonate, assists in the deprotonation of the ortho-C-H bond to form a stable five-membered rhodacycle intermediate. Subsequent coordination of the olefin, migratory insertion, and β-hydride elimination furnish the olefinated product and regenerate the active rhodium catalyst.[7][9] The addition of silver salts, such as AgSbF₆ or AgOAc, is often crucial to abstract halide ligands from the rhodium precursor, generating a more electrophilic and catalytically active species.[9]
Caption: Rh(III)-Catalyzed C-H Olefination with this compound DG.
Performance and Substrate Scope
The this compound directing group exhibits broad applicability in rhodium-catalyzed olefinations of arenes. It is compatible with a range of electron-donating and electron-withdrawing substituents on the aromatic ring.
| Entry | Arene Substrate | Olefin | Product | Yield (%) | Reference |
| 1 | N,N,2-trimethylbenzamide | Ethyl acrylate | 2-(N,N-dimethylcarbamoyl)-3-methylstyrene | 92 | [7] |
| 2 | 4-Methoxy-N,N,2-trimethylbenzamide | Ethyl acrylate | 2-(N,N-dimethylcarbamoyl)-5-methoxy-3-methylstyrene | 85 | [7] |
| 3 | 4-Fluoro-N,N,2-trimethylbenzamide | Ethyl acrylate | 2-(N,N-dimethylcarbamoyl)-5-fluoro-3-methylstyrene | 88 | [7] |
| 4 | N,N,2-trimethylbenzamide | Styrene | 2-(N,N-dimethylcarbamoyl)-3-methyl-β-phenylstyrene | 75 | [7] |
Experimental Protocol: Rhodium-Catalyzed Ortho-Olefination of N,N,2-Trimethylbenzamide
Materials:
-
N,N,2-trimethylbenzamide (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂·H₂O (20 mol%)
-
1,2-Dichloroethane (DCE) (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add N,N,2-trimethylbenzamide (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol), AgSbF₆ (0.02 mmol), and Cu(OAc)₂·H₂O (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,2-dichloroethane (1.0 mL) and ethyl acrylate (0.3 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[7]
The Pivaloyl Group: Versatility in sp² and sp³ C-H Functionalization
The pivaloyl group (Piv), derived from pivalic acid, offers a distinct profile as a directing group. While it can be incorporated as a pivaloylamide, its most notable and widespread application is in the form of pivalic acid as a catalytic additive, which plays a crucial role in the C-H activation step.[5][10]
Mechanistic Rationale
In palladium-catalyzed C-H arylations, pivalic acid often serves as a proton shuttle in the CMD step.[5] The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex coordinates to the directing group on the substrate. The pivalate anion then facilitates the deprotonation of the C-H bond in the CMD transition state, forming a palladacycle. Subsequent reductive elimination yields the arylated product and regenerates the Pd(0) catalyst. The bulky tert-butyl group of the pivaloyl moiety can also play a steric role, influencing the regioselectivity of the C-H activation.
Caption: Pd(0)/Pd(II) Catalytic Cycle with Pivalic Acid-Assisted CMD.
Performance and Substrate Scope
The use of pivalic acid as an additive is particularly effective in palladium-catalyzed direct arylation of simple arenes and in the functionalization of C(sp³)-H bonds.[5] For instance, the β-arylation of aliphatic carboxylic acid derivatives can be achieved using a removable pivaloylamino directing group.
| Entry | Substrate | Aryl Halide | Product | Yield (%) | Reference |
| 1 | N-pivaloyl-L-isoleucine methyl ester | 4-iodotoluene | N-pivaloyl-β-(4-tolyl)-L-isoleucine methyl ester | 78 | [5] |
| 2 | N-pivaloyl-L-norvaline methyl ester | 4-iodoanisole | N-pivaloyl-β-(4-methoxyphenyl)-L-norvaline methyl ester | 85 | [5] |
| 3 | Benzene | 4-bromotoluene | 4-methylbiphenyl | 99 | [5] |
| 4 | Toluene | 4-bromoanisole | 4-methoxy-4'-methylbiphenyl | 95 | [5] |
Experimental Protocol: Palladium-Catalyzed β-Arylation of an Aliphatic Amide
Materials:
-
N-pivaloyl amino acid derivative (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Pivalic acid (30 mol%)
-
N,N-Dimethylacetamide (DMAc) (0.2 M)
Procedure:
-
In a glovebox, a screw-capped vial is charged with the N-pivaloyl amino acid derivative (0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (0.02 mmol), K₂CO₃ (0.4 mmol), and pivalic acid (0.06 mmol).
-
N,N-Dimethylacetamide (1.0 mL) is added, and the vial is sealed.
-
The reaction mixture is stirred and heated at 120 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to give the desired arylated product.[5]
Head-to-Head Comparison
| Feature | This compound | Pivaloyl Group |
| Primary Metal Catalyst | Rh(III) | Pd(0)/Pd(II) |
| Typical Reaction | Ortho-olefination of arenes | Arylation of arenes and C(sp³)-H bonds |
| Mechanism | CMD via a five-membered rhodacycle | CMD often assisted by pivalic acid as a proton shuttle |
| Key Additives | Ag(I) salts, Cu(II) oxidants | Pivalic acid, inorganic bases (e.g., K₂CO₃) |
| Substrate Scope | Broad for substituted benzamides and various olefins | Effective for simple arenes and aliphatic amides |
| Removability | Generally requires harsh conditions | Can be designed for removability (e.g., pivaloylamino group) |
Conclusion
Both the this compound and the pivaloyl group are powerful tools in the arsenal of the synthetic chemist for directing C-H activation. The choice between them will be dictated by the specific transformation desired. The this compound, in conjunction with rhodium catalysis, is a reliable choice for the ortho-olefination of arenes. In contrast, the pivaloyl group, often in the form of pivalic acid as a co-catalyst with palladium, demonstrates remarkable versatility in the arylation of both sp² and sp³ C-H bonds. A thorough understanding of their respective mechanisms and optimal reaction conditions, as detailed in this guide, will empower researchers to strategically employ these directing groups to forge complex molecular architectures with greater efficiency and precision.
References
- Glorius, F. et al. (2017).
- Daugulis, O. et al. (2017). Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism.
- Glorius, F. et al. (2012). Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing Group.
- ResearchGate. (2025). N‐pivaloyloxy amides derivative from carboxylic acids as director groups in metal‐catalyzed C−H activations.
- ResearchGate. (2025). Substrate scope for pivaloylation using 3 a+b (yields of the products corresponds to isolated yields).
- Sambiagio, C. et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]
- Oh, K. et al. (2025). Synthesis of Phthalides through Tandem Rhodium-Catalyzed C-H Olefination and Annulation of Benzamides.
- Huang, Y. et al. (2012). Rhodium(III)-Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie. [Link]
- Sanford, M. S. et al. (2012). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
- Sambiagio, C. et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]
- Lyons, T. W. & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]
- Walsh, P. J. et al. (2014). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides.
- Ueura, K. et al. (2020). Rhodium-Catalyzed ortho-Olefination of Sterically Demanding Benzamides: Application to the Asymmetric Synthesis of Axially Chiral Benzamides. Chemistry – A European Journal. [Link]
- Hull, K. L. et al. (2012).
- Yu, J.-Q. et al. (2017). A Simple and Versatile Amide Directing Group for C-H Functionalizations.
- Walsh, P. J. et al. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Letters. [Link]
- Glorius, F. et al. (2011). Rh(III)-Catalyzed Direct C-H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile.
- Daugulis, O. et al. (2015). Cobalt-Catalyzed C-H Acetoxylation.
- Glorius, F. & Rovis, T. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society. [Link]
- Novikov, M. S. et al. (2023). Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. Organic Chemistry Frontiers. [Link]
- Loh, T. P. et al. (2012). Palladium-catalyzed direct C-H arylation of enamides with simple arenes.
- You, S.-L. et al. (2020). Enantioselective Synthesis of N‐N Atropisomers by Palladium‐Catalyzed C−H Functionalization of Pyrroles.
- Liu, P. N. et al. (2015). Rh(iii)-catalyzed C–H activation/cyclization of benzamides and diazo compounds to form isocoumarins and α-pyrones.
- Yu, J.-Q. et al. (2015). Pd(II)-catalyzed C-H functionalizations directed by distal weakly coordinating functional groups. Journal of the American Chemical Society. [Link]
- Hu, X. et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science. [Link]
- Zhao, Y. et al. (2019). Palladium‐Catalyzed Pyridine Ligand‐Promoted Non‐Directed C−H Olefination of Phenol Derivatives. Chemistry – An Asian Journal. [Link]
- Thomson, R. J. et al. (2010). Rhodium-catalyzed sequential allylic amination and olefin hydroacylation reactions: enantioselective synthesis of seven-membered nitrogen heterocycles. Journal of the American Chemical Society. [Link]
- Hong, X. & Liu, P. (2016). Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides.
- Wang, C. et al. (2015). Palladium-Catalyzed Group-Directed sp2-C—H Functionalization.
- Liu, P. N. et al. (2015). Rh(III)-catalyzed C-H activation/cyclization of benzamides and diazo compounds to form isocoumarins and alpha-pyrones.
- Aggarwal, V. K. et al. (2020). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides.
- Shi, B.-F. et al. (2019). Geminal group-directed olefinic C-H functionalization via four- to eight-membered exo-metallocycles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed ortho-Olefination of Sterically Demanding Benzamides: Application to the Asymmetric Synthesis of Axially Chiral Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rh(iii)-catalyzed C–H activation/cyclization of benzamides and diazo compounds to form isocoumarins and α-pyrones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. rsc.org [rsc.org]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating the Gold Standards
For researchers, scientists, and professionals in drug development, the precise construction of stereogenic centers is a cornerstone of modern organic and medicinal chemistry. Chiral auxiliaries represent a powerful and reliable strategy to control stereochemistry during carbon-carbon bond formation. This guide provides an in-depth comparison of the most effective and widely adopted chiral auxiliaries, focusing on their efficacy, mechanistic underpinnings, and practical application in asymmetric synthesis.
The Principle of Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[1] The inherent chirality of the auxiliary directs a subsequent chemical transformation, leading to the formation of one diastereomer in preference to the other.[1][2] This three-step process—attachment, diastereoselective reaction, and cleavage—is a foundational strategy for producing enantiomerically pure molecules, which is often crucial for therapeutic applications.[1][3]
A Note on N,2-Dimethylbenzamide
A comprehensive review of the scientific literature reveals that while this compound is a known chemical compound, there is no substantive evidence of its application as a chiral auxiliary in asymmetric synthesis. Its synthesis and reactivity in other contexts, such as in the formation of other chemical structures, have been documented.[4][5][6][7][8][9] However, it has not been established as a tool for inducing stereoselectivity. Therefore, this guide will focus on a comparative analysis of well-established and highly effective chiral auxiliaries that are cornerstones of modern asymmetric synthesis.
The Titans of Asymmetric Induction: A Comparative Overview
Several classes of chiral auxiliaries have become indispensable tools in the synthetic chemist's arsenal due to their high stereoselectivity, reliability, and predictability.[2] Below is a comparative look at three of the most prominent examples.
Evans' Oxazolidinones
Mechanism of Stereocontrol: The high diastereoselectivity of Evans' auxiliaries stems from the formation of a rigid, chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring sterically shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face.[1][12]
Caption: Steric shielding in Evans' oxazolidinone enolate.
Advantages:
-
Excellent stereoselectivity, often exceeding 99:1 diastereomeric ratios.[3]
-
Predictable stereochemical outcomes.
-
The auxiliary is often crystalline and can be recovered and reused.
Limitations:
-
The attachment and cleavage steps add to the overall length of the synthesis.
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers' group, pseudoephedrine serves as a highly effective and practical chiral auxiliary, particularly for the asymmetric alkylation of a wide range of substrates.[13][14][15] This natural product-derived auxiliary offers a broader substrate scope compared to many other systems.[13]
Mechanism of Stereocontrol: The pseudoephedrine amide forms a rigid lithium chelate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The phenyl group and the C-methyl group of the auxiliary effectively block the top face of the resulting Z-enolate, directing the electrophile to the bottom face.[13]
Caption: Stereocontrol in Myers' pseudoephedrine amide enolate.
Advantages:
-
High diastereoselectivity for a broad range of electrophiles, including less reactive ones.[13]
-
The auxiliary can be cleaved under mild conditions to yield various products, including carboxylic acids, alcohols, and ketones.
-
The starting material, pseudoephedrine, is readily available in both enantiomeric forms.[1]
Limitations:
-
The purchase and use of pseudoephedrine can be regulated in some regions due to its use in the illicit synthesis of methamphetamine.[16] As an alternative, pseudoephenamine has been developed and shows equal or superior performance.[16]
Oppolzer's Sultams
Camphorsultams, often referred to as Oppolzer's sultams, are another class of highly reliable chiral auxiliaries derived from camphor.[17][18] They are particularly valued for their high crystallinity, which can facilitate the purification of diastereomeric products.
Mechanism of Stereocontrol: Similar to oxazolidinones, N-acyl camphorsultams form chelated Z-enolates. The bulky camphor skeleton provides a well-defined chiral environment, effectively blocking one face of the enolate from electrophilic attack.
Caption: Facial shielding by the Oppolzer's sultam auxiliary.
Advantages:
-
High levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and cycloadditions.[17][19][20]
-
The resulting products are often highly crystalline, which aids in purification.
-
The auxiliary is robust and can be recovered in high yield.[21]
Limitations:
-
The cleavage of the sultam auxiliary can sometimes require harsher conditions compared to other auxiliaries.
Performance Comparison in Asymmetric Alkylation
To provide a direct comparison, the following table summarizes the performance of these three auxiliaries in the asymmetric alkylation of an N-propionyl derivative with benzyl bromide, a common benchmark reaction.
| Chiral Auxiliary | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Cleavage Method |
| Evans' Oxazolidinone | LDA | -78 | 80-92 | >99:1 | LiOH, H₂O₂ |
| Myers' Pseudoephedrine | LDA, LiCl | -78 to 0 | 89-95 | >99:1 | H₂SO₄ or N₂H₄ |
| Oppolzer's Sultam | NaHMDS | -78 | >90 | >98:2 | LiOH, H₂O₂ |
Data compiled from representative literature procedures. Actual results may vary based on specific substrate and reaction conditions.[3]
Experimental Protocols for Key Asymmetric Reactions
Detailed and reliable experimental procedures are crucial for the successful application of these methodologies.[3]
Asymmetric Alkylation Workflow
Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise. After 30 minutes, add propionyl chloride (1.1 equiv) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous ammonium chloride and extract the product.
-
Enolate Formation and Alkylation: Dissolve the purified N-propionyloxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) and stir for 30 minutes. Add allyl iodide (1.2 equiv) and stir at -78 °C for 4 hours. Quench with saturated aqueous ammonium chloride.[12]
-
Auxiliary Cleavage: Dissolve the alkylated product in a 4:1 mixture of THF and water at 0 °C. Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir until the starting material is consumed. The chiral auxiliary can be recovered, and the desired chiral carboxylic acid is isolated after workup.[3][12]
Conclusion
Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams are powerful and reliable chiral auxiliaries that have profoundly impacted the field of asymmetric synthesis. The choice of auxiliary depends on several factors, including the specific transformation, the desired product, the required cleavage conditions, and, in some cases, regulatory considerations. While Evans' auxiliaries offer exceptional and predictable stereocontrol, Myers' auxiliary provides a broader substrate scope. Oppolzer's sultams are particularly advantageous when crystallinity is a key factor for purification. A thorough understanding of their respective mechanisms and practical considerations is essential for any researcher aiming to construct complex, enantiomerically pure molecules.
References
- Anonymous. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. National Institutes of Health.
- Anonymous. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog.
- Anonymous. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry.
- Anonymous. (n.d.). Chiral auxiliary. Wikipedia.
- Anonymous. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. National Institutes of Health.
- Anonymous. (n.d.). Camphorsultam. Wikipedia.
- Anonymous. (n.d.). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Royal Society of Chemistry.
- Anonymous. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.
- Anonymous. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.
- Anonymous. (n.d.). (−)-d-2,10-camphorsultam. Organic Syntheses Procedure.
- Anonymous. (n.d.). Myers Asymmetric Alkylation. SynArchive.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (n.d.). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society.
- Anonymous. (n.d.). A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis. BenchChem.
- Anonymous. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
- Chapuis, C., Kucharska, A., & Jurczak, J. (2000). A Comparison of Two Effective Chiral Auxiliaries - (2R)-bornane-10,2-sultam and (2R)-bornane-10,2-cyclohydrazide - using the [4+2] Cycloaddition of Cyclopentadiene to their N,N'-fumaroyl derivatives. Sciforum.
- Anonymous. (n.d.). N,N-Dimethylbenzamide. PubChem.
- Anonymous. (n.d.). Preparing method of N, N-dimethylbenzamide. Google Patents.
- Anonymous. (n.d.). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate.
- Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- Mukaiyama, T., & Yamaguchi, T. (n.d.). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate.
- Anonymous. (n.d.). Leaching test for octyl benzoate formation process from N,N-dimethylbenzamide and 1-octanol over CeO2. ResearchGate.
- Anonymous. (n.d.). N,N-Dimethylbenzamide 99 611-74-5. Sigma-Aldrich.
- Anonymous. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Chemistry Stack Exchange.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 14. synarchive.com [synarchive.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Camphorsultam - Wikipedia [en.wikipedia.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sciforum.net [sciforum.net]
- 21. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Guide to the Isomeric World of N,N-Dimethylbenzamides
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of innovation and quality control. The isomeric forms of a compound, while possessing the same molecular formula, can exhibit vastly different pharmacological and physical properties. This guide provides an in-depth spectroscopic comparison of N,2-Dimethylbenzamide and its structural isomers, N,3-Dimethylbenzamide and N,4-Dimethylbenzamide, alongside the parent compound, N,N-Dimethylbenzamide. We will explore how subtle changes in the placement of a methyl group on the aromatic ring give rise to distinct fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing the tools for unambiguous identification.
The Critical Role of Isomer Differentiation
The seemingly minor shift of a methyl group from the ortho, to the meta, to the para position on the benzamide ring can significantly impact a molecule's conformation, electronic environment, and intermolecular interactions. In a pharmaceutical context, such seemingly small changes can drastically alter a drug's binding affinity to its target, its metabolic profile, and its overall efficacy and safety. Therefore, the ability to definitively distinguish between these isomers is not merely an academic exercise but a critical necessity in drug discovery, process development, and quality assurance. This guide will equip you with the foundational knowledge and practical data to navigate the spectroscopic nuances of these closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The Causality Behind NMR Experimental Choices
The choice of solvent and NMR experiment is dictated by the need for clear, unambiguous data. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to avoid overwhelming the spectrum with solvent signals. For routine structural confirmation, ¹H and ¹³C NMR are the workhorses. ¹H NMR provides information on the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. For more complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the benzamide isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity, which is crucial for high-resolution spectra.
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay or FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
¹H NMR Data Comparison
| Compound | Ar-H (ppm) | N-CH₃ (ppm) | Ar-CH₃ (ppm) |
| N,N-Dimethylbenzamide | ~7.38 (m, 5H)[1] | ~3.10 (s, 3H), ~2.96 (s, 3H)[1] | - |
| This compound * | ~7.1-7.3 (m, 4H) | Broad signals or two distinct singlets | ~2.3-2.5 (s, 3H) |
| N,3-Dimethylbenzamide | ~7.1-7.4 (m, 4H) | ~2.95 (d, 3H) | ~2.38 (s, 3H) |
| N,4-Dimethylbenzamide | ~7.3 (d, 2H), ~7.1 (d, 2H) | ~2.96 (d, 3H) | ~2.37 (s, 3H) |
*Predicted data based on steric hindrance effects observed in similar ortho-substituted benzamides.
Interpretation:
The most striking feature in the ¹H NMR spectra is the appearance of the N-methyl protons. In N,N-Dimethylbenzamide, two distinct singlets are often observed at room temperature.[1] This is due to the partial double bond character of the amide C-N bond, which leads to restricted rotation and makes the two methyl groups diastereotopic (chemically non-equivalent).
For This compound , the presence of the ortho-methyl group introduces significant steric hindrance. This is expected to increase the rotational barrier around the C-N bond, potentially leading to broadened signals for the N-methyl groups at room temperature, or even the resolution of two distinct singlets with a larger chemical shift difference compared to the parent compound. This phenomenon has been observed in other ortho-substituted N,N-dimethylbenzamides.
In the meta and para isomers, the methyl group on the aromatic ring has a less pronounced effect on the N-methyl proton signals. The aromatic region of the spectra also provides clear distinguishing features. N,4-Dimethylbenzamide, with its para-substitution, will show a characteristic pair of doublets in the aromatic region, while the ortho and meta isomers will exhibit more complex multiplet patterns.
¹³C NMR Data Comparison
| Compound | C=O (ppm) | Ar-C (ppm) | N-CH₃ (ppm) | Ar-CH₃ (ppm) |
| N,N-Dimethylbenzamide | ~171.8[1] | ~136.3, 129.6, 128.5, 127.0[1] | ~39.7, ~35.6 | - |
| This compound * | ~171-172 | ~136-138 (quat.), ~125-135 | Broad signals or two distinct signals | ~19-22 |
| N,3-Dimethylbenzamide | ~171-172 | ~138 (quat.), ~125-135 | ~39, ~35 | ~21 |
| N,4-Dimethylbenzamide | ~171-172 | ~140 (quat.), ~128-135 | ~39, ~35 | ~21 |
*Predicted data based on steric and electronic effects.
Interpretation:
The carbonyl carbon (C=O) resonance is consistently found in the downfield region (~171-172 ppm) for all isomers. The key differentiators in the ¹³C NMR spectra are the chemical shifts of the aromatic carbons and the methyl carbons. The position of the methyl substituent on the aromatic ring influences the chemical shifts of the ring carbons due to inductive and resonance effects. The ipso-carbon (the carbon attached to the methyl group) will have a characteristic chemical shift. Similar to the ¹H NMR, the N-methyl carbons in This compound may appear as broadened signals or two distinct peaks due to restricted rotation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The Causality Behind IR Experimental Choices
For solid samples like benzamides, the KBr (potassium bromide) pellet method is a common choice. The sample is finely ground with dry KBr and pressed into a transparent disk. This ensures that the sample is dispersed in a medium that is transparent to IR radiation in the region of interest. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the sample is placed directly on a crystal, simplifying sample preparation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of the benzamide isomer (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.
-
Data Analysis: The spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands.
IR Data Comparison
| Functional Group Vibration | N,N-Dimethylbenzamide (cm⁻¹) | This compound (cm⁻¹) | N,3-Dimethylbenzamide (cm⁻¹) | N,4-Dimethylbenzamide (cm⁻¹) |
| C=O Stretch (Amide I) | ~1630 - 1650 | ~1630 - 1650 | ~1630 - 1650 | ~1630 - 1650 |
| Aromatic C=C Stretch | ~1600, ~1480, ~1450 | ~1600, ~1480, ~1450 | ~1600, ~1480, ~1450 | ~1600, ~1480, ~1450 |
| C-H Bending (out-of-plane) | ~700-900 (substitution pattern) | ~740-780 (ortho) | ~690-710, ~750-810 (meta) | ~800-860 (para) |
Interpretation:
All isomers will exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1650 cm⁻¹. The most informative region for distinguishing these isomers in the IR spectrum is the C-H out-of-plane bending region (700-900 cm⁻¹). The substitution pattern on the benzene ring gives rise to characteristic absorption bands in this "fingerprint" region. Ortho-, meta-, and para-substituted rings have distinct patterns that allow for their differentiation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The Causality Behind MS Experimental Choices
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules like the dimethylbenzamides. It is a "hard" ionization method that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation pattern can be highly characteristic of a particular isomer. For confirmation of the molecular weight, a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, which typically results in a more abundant molecular ion peak and less fragmentation.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Sources
A Comparative Guide to the Relative Stability of N,2-Dimethylbenzamide and N,N-Dimethylbenzamide
Prepared by: A Senior Application Scientist
Introduction: Isomeric Nuances and Their Impact on Molecular Stability
In the landscape of medicinal chemistry and materials science, the seemingly subtle placement of a functional group can induce profound changes in a molecule's physicochemical properties, including its stability, conformation, and reactivity. This guide provides an in-depth comparison of two structural isomers: N,2-Dimethylbenzamide and N,N-Dimethylbenzamide. While both share the same molecular formula (C₉H₁₁NO), the differential positioning of their methyl groups—one on the aromatic ring versus both on the amide nitrogen—creates distinct intramolecular environments that dictate their relative thermodynamic stability.
This analysis is tailored for researchers and drug development professionals, for whom understanding such isomeric differences is critical for rational molecular design and predicting biological activity. We will dissect the structural and electronic factors, supported by experimental and computational insights, to elucidate why one isomer is inherently more stable than the other.
The Decisive Factors: Steric Hindrance and Electronic Conjugation
The stability of benzamides is fundamentally governed by a delicate balance between two opposing forces: the stabilizing effect of electronic conjugation and the destabilizing effect of steric hindrance.
-
Electronic Conjugation: Aromatic amides are stabilized by two primary resonance systems: the delocalization of the nitrogen lone pair into the carbonyl group (amide resonance) and the conjugation of the carbonyl π-system with the aromatic ring. Maximum stabilization is achieved when the amide group and the benzene ring are coplanar, allowing for optimal orbital overlap.
-
Steric Hindrance: Repulsive forces between non-bonded atoms in close proximity increase a molecule's potential energy, thereby decreasing its stability.[1][2] To alleviate this strain, molecules will often distort their geometry by rotating around single bonds, even at the cost of reduced resonance stabilization.
The competition between these factors determines the preferred conformation and the ground-state energy of the molecule.
Conformational Analysis of the Isomers
N,N-Dimethylbenzamide: A Baseline for Steric Interaction
In N,N-Dimethylbenzamide, both methyl groups are attached to the amide nitrogen. The primary steric interaction occurs between the hydrogen atoms of these N-methyl groups and the hydrogen atoms at the ortho positions (C2 and C6) of the benzene ring.
While this interaction is significant enough to prevent the molecule from being perfectly planar, the resulting distortion is moderate. Computational and experimental studies on N,N-dimethylbenzamide and similar structures show that the amide group is twisted out of the plane of the benzene ring.[3] The dihedral angle (ω) between the carbonyl group and the phenyl ring is calculated to be in the range of 40-60°.[3] This twisted conformation represents an energetic compromise: it relieves the steric clash between the N-methyl groups and the ortho-hydrogens while largely preserving the critical resonance stabilization of the C-N amide bond.[4][5][6]
Caption: Steric interactions in N,N-Dimethylbenzamide.
This compound: The Impact of an Ortho Substituent
The introduction of a methyl group at the C2 (ortho) position of the benzene ring in this compound dramatically intensifies the steric strain. Here, the bulky ortho-methyl group is in close proximity to both the N-methyl group and the carbonyl oxygen.
This severe steric clash forces a much larger rotation around the C(aryl)-C(carbonyl) bond to move these groups apart.[7][8] The consequence is a significantly larger dihedral angle (ω) compared to the N,N-dimethyl isomer. This pronounced twisting severely disrupts the conjugation between the benzene ring and the carbonyl group, leading to a substantial loss of resonance stabilization energy. While the amide C-N bond itself remains intact, the overall electronic stabilization of the molecule is compromised. The destabilizing effect of this steric hindrance is therefore much greater than in the N,N-dimethyl isomer.[2][9]
Caption: Severe steric clash in this compound.
Experimental and Theoretical Data
The stability of amides can be quantified by measuring the energy barrier to rotation around the C-N bond and by determining their thermodynamic properties.
Rotational Barriers
For N,N-Dimethylbenzamide, the rotational barrier has been well-studied and is a benchmark for hindered rotation in amides.[5][11][12] The key takeaway is that the steric strain in this compound primarily destabilizes the ground state by forcing a non-planar conformation, rather than by directly altering the C-N bond's rotational barrier. The energy cost is paid in the loss of C(aryl)-C(carbonyl) conjugation.
Thermodynamic Data
The most direct measure of relative stability comes from thermodynamic data, such as the standard enthalpy of formation (ΔHf°). A more negative (or less positive) enthalpy of formation indicates a more stable compound. Experimental studies using combustion calorimetry have been performed on various substituted benzamides to determine these values.[13]
While a direct side-by-side comparison for these two specific isomers is not found in the immediate literature, the principles established from studies on related compounds are clear: isomers with greater intramolecular strain (steric hindrance) are thermodynamically less stable.[14] Therefore, the greater steric strain in this compound, which leads to a loss of resonance energy, results in a higher ground-state energy and a less favorable enthalpy of formation compared to N,N-Dimethylbenzamide.
Table 1: Summary of Factors Affecting Stability
| Feature | N,N-Dimethylbenzamide | This compound |
| Primary Steric Clash | N-Methyl H ↔ Ortho-Ring H | Ortho-Methyl H ↔ N-Methyl H & Carbonyl O |
| Severity of Strain | Moderate | Severe |
| C(aryl)-C(CO) Twist | Moderate (~40-60°)[3] | High (>60°, Estimated) |
| Ring-Carbonyl Conjugation | Partially reduced | Severely reduced |
| Amide C-N Resonance | Largely preserved | Largely preserved |
| Relative Stability | More Stable | Less Stable |
Conclusion
Based on a comprehensive analysis of steric and electronic principles, N,N-Dimethylbenzamide is the more stable isomer compared to this compound.
The key determinant is the magnitude and consequence of steric hindrance. The steric clash in this compound between the ortho-methyl group and the N-substituted amide moiety is far more severe than the interactions present in N,N-Dimethylbenzamide. This increased strain forces the amide group to twist significantly out of the plane of the benzene ring, disrupting the crucial π-conjugation between the aromatic system and the carbonyl group. This loss of resonance stabilization, coupled with the inherent strain of the steric repulsion, raises the ground-state energy of this compound, rendering it thermodynamically less stable.
For professionals in drug design and materials science, this analysis underscores a critical principle: the placement of substituents around a conformationally sensitive linker like an amide bond is a powerful tool for controlling molecular geometry, and consequently, its stability and function.
References
- Gholivand, K., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 567. [Link]
- Jáuregui, E. F., et al. (2001). C(Aryl) Bond Rotation Barrier in N-Methylbenzamide. The Journal of Physical Chemistry A, 105(19), 4747–4752. [Link]
- Liljefors, T., et al. (1998). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Journal of Molecular Structure, 448(1-2), 127-140. [Link]
- Ribeiro da Silva, M. A. V., et al. (2014). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. The Journal of Physical Chemistry B, 118(33), 9954–9965. [Link]
- Kang, Y. K. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 676(1-3), 171-176. [Link]
- Clayden, J., et al. (2016). Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions. The Journal of Organic Chemistry, 81(13), 5345–5363. [Link]
- Kim, D., et al. (2018).
- Neuman, R. C., & Jonas, V. (1971). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Trifluoro-acetamide, and Dimethyl Benzamide. Canadian Journal of Chemistry, 49(22), 3683-3691. [Link]
- Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675. [Link]
- Tzakos, A. G., et al. (2004). Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and Ab Initio Calculations. Journal of the American Chemical Society, 126(18), 5789-5797. [Link]
- Jarquín Sánchez, C. M. (2021).
- Marković, Z., et al. (2024).
- Fischer, H. P., & Oae, S. (1966). The conformation of some ortho substituted stilbenes. Tetrahedron, 22(4), 1339-1348. [Link]
Sources
- 1. cjarquin.medium.com [cjarquin.medium.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]
- 5. Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational study of the effects of steric hindrance on amide bond cleavage [pubmed.ncbi.nlm.nih.gov]
- 10. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Directing Group Ability of Substituted Benzamides in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the benzamide moiety is a cornerstone, prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce new functional groups onto the benzamide aromatic ring through electrophilic aromatic substitution (EAS) is paramount for the development of novel molecular entities. The regiochemical outcome of these reactions is dictated by the directing ability of the substituents already present on the aromatic ring. This guide provides a comprehensive comparative analysis of the directing group ability of substituted benzamides in EAS, supported by experimental data, to empower researchers in predicting and controlling the outcomes of their synthetic endeavors.
The Benzamide Group: A Tale of Competing Electronic Effects
The benzamide functional group (–CONH₂) itself presents an interesting case study in directing effects. It is a composite of an ortho, para-directing amino group (–NH₂) and a meta-directing carbonyl group (–C=O). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and thereby activating them towards electrophilic attack. Conversely, the carbonyl group is electron-withdrawing via both induction and resonance, which deactivates the ring and directs incoming electrophiles to the meta position.
In the delicate balance of these opposing forces, the activating, ortho, para-directing effect of the amide nitrogen generally prevails. This is because the nitrogen's ability to donate a lone pair and stabilize the arenium ion intermediate in ortho and para attack is a more significant contributor than the deactivating effect of the carbonyl group. However, under strongly acidic conditions, such as those often employed in nitration and sulfonation, the carbonyl oxygen can be protonated. This protonation significantly enhances the electron-withdrawing nature of the group, transforming it into a potent meta-director. This duality is a critical consideration in synthetic planning.
The Influence of Ring Substituents: A Quantitative Comparison
The directing ability of the benzamide group is further modulated by the presence of other substituents on the aromatic ring. These substituents can either enhance or diminish the inherent ortho, para-directing nature of the benzamide group through their own electronic and steric effects. To provide a clear, quantitative comparison, the following table summarizes the isomer distribution for the nitration of a series of substituted benzamides. Nitration is a classic and well-studied EAS reaction, making it an excellent benchmark for comparing directing group ability.
Table 1: Isomer Distribution in the Nitration of Substituted Benzamides
| Substituent (X) | Position of X | % Ortho | % Meta | % Para | Reference |
| H | - | 25 | 72 | 3 | [1]([Link]) |
| 4-CH₃ | para | 34 | - | 66 | [2]() |
| 4-Cl | para | 30 | - | 70 | [2]() |
| 4-NO₂ | para | 18 | - | 82 | [2]() |
| 3-NO₂ | meta | 22 | 56 | 22 | [1]([Link]) |
| 2-CH₃ | ortho | - | 45 | 55 | [2]() |
Note: The "ortho" and "meta" positions are relative to the benzamide group. Data is compiled from various sources and reaction conditions may vary slightly.
Analysis of Substituent Effects:
-
Electron-Donating Groups (EDGs): As exemplified by the 4-methylbenzamide (p-toluamide), an electron-donating group enhances the activation of the ring and reinforces the ortho, para-directing effect of the amide. The methyl group's positive inductive effect (+I) further enriches the electron density of the ring, leading to a higher proportion of ortho and para products compared to unsubstituted benzamide.
-
Electron-Withdrawing Groups (EWGs): Conversely, an electron-withdrawing group like the nitro group in 4-nitrobenzamide deactivates the ring towards electrophilic attack. While the amide group still directs ortho and para, the strong deactivating nature of the nitro group makes the reaction more sluggish and can increase the proportion of the para isomer due to reduced steric hindrance at the less reactive ortho positions. In the case of 3-nitrobenzamide, the powerful meta-directing influence of the nitro group competes with the ortho, para-directing amide, resulting in a significant amount of meta-nitration product.
-
Halogens: Halogens, such as in 4-chlorobenzamide, present a classic case of conflicting effects. They are deactivating due to their inductive electron-withdrawing effect (-I) but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+R). In this instance, the para-directing effect is dominant.
-
Steric Hindrance: The presence of a substituent at the ortho position, as in 2-methylbenzamide, introduces significant steric hindrance. This bulkiness impedes the approach of the electrophile to the adjacent ortho position, leading to a notable increase in the proportion of the para product.
Visualizing the Mechanistic Pathways
The regioselectivity of electrophilic aromatic substitution is determined by the relative stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction. The following diagrams, generated using Graphviz, illustrate the resonance structures for ortho, meta, and para attack on a generalized substituted benzamide.
Caption: Arenium ion intermediates in EAS of substituted benzamides.
For ortho and para attack, a key resonance structure places the positive charge on the carbon atom directly bonded to the amide group. This allows for direct delocalization of the nitrogen's lone pair, providing significant stabilization. This stabilization is absent in the meta attack intermediate, making the transition states for ortho and para attack lower in energy and thus kinetically favored.
Experimental Protocol: Nitration of Benzamide
This protocol provides a detailed, step-by-step methodology for the nitration of benzamide, which can be adapted for various substituted benzamides with appropriate modifications to reaction time and temperature based on the reactivity of the substrate.
Materials:
-
Benzamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Ethanol
-
Round-bottom flask (100 mL)
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Preparation of the Benzamide Solution: In a 100 mL round-bottom flask, carefully add 5.0 g of benzamide to 10 mL of concentrated sulfuric acid with stirring. The benzamide will dissolve. Cool the mixture to 0-5°C in an ice-salt bath.[1]
-
Preparation of the Nitrating Mixture: In a separate beaker, cautiously add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.[1]
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred benzamide solution using a dropping funnel. It is crucial to maintain the reaction temperature below 10°C throughout the addition to control the reaction rate and minimize side product formation.[1]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto a large beaker containing crushed ice with constant stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid. The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.
-
Characterization: Dry the purified product and determine its melting point. The different isomers can be identified and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Experimental workflow for the nitration of benzamide.
Conclusion
The directing group ability of substituted benzamides in electrophilic aromatic substitution is a nuanced interplay of electronic and steric factors. While the unsubstituted benzamide group is predominantly ortho, para-directing, this can be significantly influenced by the nature and position of other substituents on the aromatic ring. Electron-donating groups enhance the ortho, para-directing effect, while electron-withdrawing groups can lead to a more complex product distribution, sometimes favoring meta-substitution. Steric hindrance from ortho substituents strongly favors para-substitution. A thorough understanding of these principles, supported by quantitative experimental data, is essential for the rational design of synthetic routes to access a diverse range of functionalized benzamide derivatives for applications in drug discovery and materials science.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
Sources
A Senior Application Scientist's Guide to Orthogonal Purity Validation of N,2-Dimethylbenzamide by HPLC and GC-MS
Introduction: The Imperative for Rigorous Purity Assessment
In the landscape of pharmaceutical research and drug development, the chemical purity of any active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. N,2-Dimethylbenzamide, a substituted aromatic amide, serves as a valuable building block in organic synthesis. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the toxicological safety of final compounds. Consequently, relying on a single analytical technique for purity assessment presents a significant risk, as no single method is capable of detecting all possible impurities.
This guide presents a comparative analysis and a dual-validation strategy for this compound, employing two orthogonal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Orthogonality in this context refers to the use of two fundamentally different separation or detection mechanisms, providing a more comprehensive and trustworthy purity profile. We will delve into the causality behind methodological choices, provide field-proven protocols, and present a logical framework for integrating these powerful techniques, all grounded in established regulatory standards.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling
HPLC is the cornerstone of pharmaceutical analysis for quantifying non-volatile and thermally labile compounds.[1][2] Its separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3][4] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
The Rationale for HPLC:
The primary strength of HPLC lies in its ability to resolve and quantify impurities that are structurally similar to the main compound, as well as those that are non-volatile. This includes unreacted starting materials (e.g., 2-methylbenzoic acid), involatile side-products, or degradation products that may form during synthesis or storage. The use of a UV detector provides excellent quantitation capabilities, as the aromatic ring in this compound and its likely impurities provides strong chromophores.
Workflow for HPLC Purity Validation
Caption: HPLC analysis workflow for this compound.
Experimental Protocol: HPLC-UV Method
This protocol is designed as a self-validating system, grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and ICH Q2(R2) guidelines on analytical procedure validation.[5][6][7][8][9]
1. Instrumentation and Consumables:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for aromatic compounds like this compound.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water (18.2 MΩ·cm).
2. Chromatographic Conditions:
-
Mobile Phase A: Purified Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.
-
0-15 min: 30% B to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% B to 30% B
-
18.1-25 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm. This wavelength is selected based on the UV absorbance maximum of the benzamide chromophore.
3. Sample and Standard Preparation:
-
Diluent: Mobile phase composition at time zero (30:70 Acetonitrile:Water). Using the initial mobile phase as the diluent ensures good peak shape.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
4. System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, as per USP <621>:[3][10]
-
Tailing Factor (Asymmetry Factor): Between 0.8 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
5. Data Analysis:
-
Calculate the purity of this compound using the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
GC-MS is a powerful hybrid technique that couples the superior separation capability of Gas Chromatography for volatile compounds with the definitive identification power of Mass Spectrometry.[11][12]
The Rationale for GC-MS:
While HPLC excels with non-volatile impurities, it is blind to highly volatile substances like residual solvents from the synthesis or purification stages (e.g., Toluene, Ethyl Acetate, Dichloromethane). This compound is sufficiently volatile and thermally stable to be analyzed by GC.[1][2][13] The key advantage of GC-MS is its detector. The mass spectrometer bombards eluting compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for the unambiguous identification of unknown impurities by comparing them against spectral libraries (e.g., NIST). This capability is crucial for fulfilling ICH Q3B guidelines on impurity identification.[14]
Workflow for GC-MS Purity Validation
Caption: GC-MS analysis workflow for this compound.
Experimental Protocol: GC-MS Method
1. Instrumentation and Consumables:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This phase is robust and provides excellent separation for a wide range of semi-volatile organic compounds.
-
Chemicals: Dichloromethane (GC grade or equivalent high-purity solvent).
2. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C. This ensures rapid and complete vaporization of the sample.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column with the main component.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes (to resolve volatile solvents).
-
Ramp: 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z. This range covers the molecular ion of the target compound and potential low-mass fragments and solvents.
3. Sample Preparation:
-
Diluent: Dichloromethane.
-
Sample Solution: Dissolve the this compound sample in dichloromethane to a final concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (expected molecular ion m/z 149).
-
Integrate all other peaks in the total ion chromatogram (TIC).
-
For each impurity peak, obtain its mass spectrum and compare it against the NIST/Wiley spectral library for tentative identification.
-
Quantify impurities using area normalization, similar to the HPLC method, for a semi-quantitative estimate. For accurate quantification, a specific reference standard for the impurity would be required.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not a matter of superiority, but of selecting the right tool for the right job.[11] An integrated approach using both is the gold standard for comprehensive purity validation.
| Feature | HPLC-UV | GC-MS | Senior Scientist's Insight |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds.[1][12] | Ideal for volatile and thermally stable compounds.[2][13] | This compound is amenable to both, but HPLC is gentler and avoids potential on-column degradation. |
| Impurities Detected | Starting materials, isomers, larger by-products, degradation products. | Residual solvents, volatile by-products, low molecular weight impurities. | The techniques are highly complementary. What HPLC misses (e.g., hexane), GC-MS will detect, and vice-versa (e.g., 2-methylbenzoic acid). |
| Identification Power | Limited. Based on retention time comparison with a known standard. DAD provides spectral info but not structure. | Definitive. Mass spectrum provides a structural fingerprint for confident identification of unknowns via library search.[11] | For any unknown peak, GC-MS is the definitive tool for identification, which is a critical regulatory expectation.[15] |
| Quantification | Highly accurate and precise with external standards. Area % provides a good estimate. | Good for semi-quantification by area %. Accurate quantification requires specific standards. FID detector (if used) offers better quantification than MS. | HPLC is generally the preferred method for accurate potency (assay) determination due to its higher precision. |
| Sample Preparation | Simple dissolution in mobile phase. | Simple dissolution in a volatile solvent. Derivatization may be needed for non-volatile analytes, but not here. | Both methods feature straightforward sample preparation for this analyte, minimizing a common source of error. |
| Analysis Time | Typically longer run times (15-30 min) to ensure separation of complex mixtures.[1][2] | Generally faster for volatile compounds (5-15 min).[1] | While GC may be faster per run, the comprehensive data from HPLC is often worth the time investment for primary purity assessment. |
Integrated Validation Strategy
A robust purity validation strategy does not treat these methods as alternatives but as partners. The data from both should be synthesized to generate a complete purity certificate.
Sources
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. blog.brewerscience.com [blog.brewerscience.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. Chromatography [usp.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. amptechfl.com [amptechfl.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. tasianinch.com [tasianinch.com]
A Senior Application Scientist's Guide to N,2-Dimethylbenzamide and Its Strategic Alternatives in Modern Organic Synthesis
In the intricate world of organic synthesis, the precise functionalization of aromatic rings is a cornerstone of molecular construction. For decades, directed ortho-metalation (DoM) has been a powerful strategy for achieving regioselective C-H activation, and the choice of the directing metalation group (DMG) is paramount to the success of this endeavor. N,2-Dimethylbenzamide has long been a reliable workhorse in this field. However, the ever-evolving landscape of synthetic chemistry has brought forth a host of alternatives, each with unique advantages that can be leveraged for enhanced efficiency, selectivity, and substrate scope.
This guide provides an in-depth, comparative analysis of this compound and its primary alternatives in key organic transformations. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances and practical considerations that govern the choice of a directing group, empowering researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic designs.
The Role of this compound as a Directing Group
This compound, a tertiary benzamide, owes its efficacy as a DMG to the Lewis basic carbonyl oxygen, which coordinates to an organolithium reagent. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. The presence of the N-methyl groups enhances the stability of the amide bond to nucleophilic attack by the organolithium base at low temperatures.
Directed ortho-Metalation (DoM): A Comparative Analysis of Directing Groups
The directed ortho-metalation of aromatic compounds is a quintessential application of this compound and its analogues. The general workflow involves the deprotonation of the aromatic ring at the position ortho to the directing group using a strong base, typically an organolithium reagent, followed by quenching with an electrophile.
Caption: General workflow for directed ortho-metalation (DoM).
N,N-Diethylbenzamide: The Closely Related Workhorse
N,N-Diethylbenzamide is perhaps the most widely used tertiary amide DMG and serves as a crucial benchmark for comparison.[1] Its directing ability is comparable to that of this compound. The choice between the two often comes down to subtle differences in steric hindrance and the commercial availability of the starting materials.
Pivalamide: A Bulky Alternative with Distinct Advantages
Pivalamide (N-pivaloyl anilines) offers a sterically hindered alternative that can provide enhanced stability and, in some cases, improved regioselectivity.[2] The bulky tert-butyl group can effectively block one ortho position, leading to selective functionalization at the other.[2]
Key Advantages of Pivalamide:
-
Strong Directing Ability: The pivaloyl group effectively directs lithiation to the ortho-position.[2]
-
Predictable Regioselectivity: The steric bulk often leads to highly predictable outcomes.[2]
-
Ease of Introduction and Removal: Pivalamides are readily prepared from anilines and can be hydrolyzed under acidic or basic conditions.[2]
O-Aryl Carbamates: The Powerhouse of Directing Groups
O-Aryl carbamates, particularly N,N-diethylcarbamates, are among the most powerful DMGs, often outperforming tertiary amides in competitive experiments.[1] This enhanced directing ability is attributed to a more effective chelation with the organolithium reagent.
A unique feature of ortho-lithiated carbamates is their propensity to undergo the anionic ortho-Fries rearrangement upon warming, yielding valuable salicylamide derivatives.[1]
Chiral Oxazolines: The Gateway to Asymmetric Synthesis
For enantioselective transformations, chiral non-racemic oxazolines are invaluable directing groups.[3] Derived from chiral amino alcohols, they can direct the metalation to one of two enantiotopic ortho-protons, leading to the formation of atropisomeric products or enabling diastereoselective reactions with prochiral electrophiles.
Comparative Performance in ortho-Functionalization
To provide a clear comparison, the following table summarizes the performance of this compound and its alternatives in a representative ortho-functionalization reaction.
| Directing Group | Substrate | Electrophile | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | This compound | MeOD | s-BuLi/THF | -78 | 1 | >95 (D-incorp.) | [4] |
| N,N-Diethylbenzamide | N,N-Diethylbenzamide | Me₃SiCl | s-BuLi/TMEDA/THF | -78 | 1 | 95 | [1] |
| Pivalamide | N-Pivaloylaniline | MeOD | n-BuLi/THF | -78 | 1 | >98 (D-incorp.) | [2] |
| O-Aryl Carbamate | Phenyl N,N-diethylcarbamate | Me₃SiCl | s-BuLi/TMEDA/THF | -78 | 0.5 | 98 | [1] |
| Chiral Oxazoline | (S)-4-isopropyl-2-(o-tolyl)oxazoline | Benzaldehyde | n-BuLi/Et₂O | -78 | 2 | 85 (84% de) | [3] |
Beyond Directed ortho-Metalation: Broader Applications
While DoM is a primary application, these directing groups also play crucial roles in other modern synthetic transformations.
Transition Metal-Catalyzed C-H Activation
The amide functionality, including that in this compound, can serve as a directing group in transition metal-catalyzed C-H activation reactions.[5] These reactions, often employing palladium, rhodium, or ruthenium catalysts, enable a broader range of C-C and C-heteroatom bond formations at the ortho-position.[5] The choice of the N-substituents on the amide can influence the catalytic activity and selectivity.
Asymmetric Synthesis
As mentioned, chiral oxazolines are workhorses in asymmetric synthesis. Beyond DoM, they are extensively used as chiral auxiliaries in a variety of reactions, including conjugate additions and alkylations.[6] More recently, N,N-diisopropylbenzamides have been employed in catalytic enantioselective bromination to generate atropisomeric products.[7]
Practical Considerations: Introduction and Removal of Directing Groups
A critical aspect of synthetic strategy is the ease with which a directing group can be introduced and subsequently removed or converted into another functional group.
Caption: The synthetic lifecycle of a directing group.
| Directing Group | Introduction Method | Removal/Conversion Conditions | Product | Reference |
| This compound | Amidation of benzoic acid | Acidic or basic hydrolysis | Benzoic acid | [8] |
| Pivalamide | Acylation of aniline with pivaloyl chloride | Acidic or basic hydrolysis | Aniline | [2] |
| O-Aryl Carbamate | Reaction of phenol with diethylcarbamoyl chloride | Mild acidic or basic hydrolysis; Anionic Fries rearrangement | Phenol or Salicylamide | [1] |
| Chiral Oxazoline | Reaction of carboxylic acid with chiral amino alcohol | Acidic hydrolysis | Carboxylic acid | [3] |
The hydrolysis of tertiary amides like this compound and N,N-diethylbenzamide can be challenging, often requiring harsh conditions.[1] In contrast, pivalamides and O-aryl carbamates can often be cleaved under milder conditions, a significant advantage in the synthesis of complex molecules with sensitive functional groups.
Experimental Protocols
General Procedure for Directed ortho-Metalation of N,N-Diethylbenzamide
To a solution of N,N-diethylbenzamide (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise. The resulting solution is stirred at -78 °C for 1 hour. The electrophile (1.2 mmol) is then added, and the reaction mixture is stirred for an additional 2-4 hours at -78 °C before being warmed to room temperature. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Pivalamide-Directed Lithiation and Functionalization
A dry Schlenk flask equipped with a magnetic stir bar is charged with N-pivaloylaniline (1.0 equiv.). The flask is evacuated and backfilled with argon or nitrogen three times. Anhydrous THF is added via syringe to dissolve the substrate. The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.2 equiv.) is added dropwise to the stirred solution via syringe. The reaction mixture is stirred at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species. The chosen electrophile (1.2 equiv.) is added to the reaction mixture, either neat or as a solution in anhydrous THF. The reaction is stirred at -78 °C for an additional 1-2 hours. The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an appropriate organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[2]
Conclusion: Strategic Selection of the Optimal Directing Group
The choice of a directing group is a critical strategic decision in the design of a synthetic route. While this compound remains a valuable and effective DMG, its alternatives offer a range of advantages that can be harnessed for greater synthetic efficiency, selectivity, and versatility. N,N-Diethylbenzamide provides a reliable and well-established alternative. Pivalamide offers enhanced stability and predictable regioselectivity due to its steric bulk. O-Aryl carbamates stand out for their superior directing power and the unique synthetic opportunities afforded by the anionic ortho-Fries rearrangement. For asymmetric transformations, chiral oxazolines are the undisputed directing groups of choice.
By carefully considering the desired final product, the nature of the substrate, and the required subsequent transformations, researchers can select the optimal DMG to streamline their synthetic efforts. The data and protocols presented in this guide serve as a valuable resource for navigating these choices and successfully applying the powerful strategy of directed C-H functionalization in the synthesis of complex aromatic molecules.
References
- Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems - ResearchGate.
- Ortho-metalated aryl tert-butyl sulfones. Comparison with other directing groups and new methodology for polysubstituted aromatics - ResearchGate.
- Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one - ResearchGate.
- (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
- Cu(II)‐Mediated C−C/C−O Bond Formation via C−H/C−C Bond Cleavage: Access to Benzofurans Using Amide as a Traceless Directing Group - ResearchGate.
- ortho‐C–H benzylation of aromatic amides. - ResearchGate.
- Regioselective metalation reactions of some substituted (methoxymethoxy)arenes.
- Synthesis of polysubstituted arenes through organocatalytic benzannulation - PMC.
- Diverse ortho-C(sp 2)-H Functionalization of Benzaldehydes Using Transient Directing Groups - PubMed.
- What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide? | Homework.Study.com.
- Catalytic enantioselective bromination of N,N-diisopropyl benzamides.... | Download Scientific Diagram - ResearchGate.
- Transient directing ligands for selective metal-catalysed C-H activation - PubMed.
- Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups | Request PDF - ResearchGate.
- Lateral Lithiation of N'-(2 Methylbenzyl)-N,N-dimethylurea and N-(2-Methylbenzyl)pivalamide: Synthesis of Tetrahydroisoquinolines | Request PDF - ResearchGate.
- N,N-Dimethylbenzamide | C9H11NO - PubChem.
- Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing).
- ortho-C(sp3)–H arylation of aromatic aldehydes using 2-amino-N-methyl-acetamide as a L,L-type transient directing group - Organic & Biomolecular Chemistry (RSC Publishing).
- Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules - PubMed.
- (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole - ResearchGate.
- Catalytic Innovations in Unlocking the Potential of Transition-metal-catalyzed C-H Activation for Precision Functionalization - Hilaris Publisher.
- New chiral ligands and catalysts for asymmetric synthesis. - DR-NTU.
- Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PubMed Central.
- Organocatalytic diastereo- and atroposelective construction of N–N axially chiral pyrroles and indoles - PMC - PubMed Central.
- Transition‐Metal‐Catalyzed CH Activation Assisted by N,O‐Bidentate Directing Groups | Request PDF - ResearchGate.
- Unexpected Variations in Sites of Lithiation of N-(2-Methoxybenzyl)pivalamide.
- Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions - MDPI.
- Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions.
- Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms - ResearchGate.
- SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed.
- Catalytic asymmetric desymmetrization of meso-diamide derivatives through enantioselective N-allylation with a chiral pi-allyl Pd catalyst - PubMed.
- Catalytic, Asymmetric Mannich-type Reactions of N-acylimino Esters: Reactivity, Diastereo- And Enantioselectivity, and Application to Synthesis of N-acylated Amino Acid Derivatives - PubMed.
- Interesting Nuclear Magnetic Resonance studies of some N, N-bis(2-methoxyethyl) substituted Benzamides | Request PDF - ResearchGate.
- Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed.
- Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - Chemical Science (RSC Publishing).
- field studies with selected skin repellents against natural infestations of aedes taeniorhynchus.
- Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
A Comparative Guide to Benzamide-Directed Catalysis: Evaluating the Potential of N,2-Dimethylbenzamide in Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Transition metal-catalyzed cross-coupling and C-H bond functionalization reactions have emerged as powerful tools in this endeavor. The strategic use of directing groups to control regioselectivity has been a cornerstone of this success. Among the myriad of directing groups, the benzamide moiety has proven to be a robust and versatile coordinating group, particularly in palladium-catalyzed transformations.
This guide provides an in-depth comparison of the potential performance of N,2-Dimethylbenzamide as a directing group in catalytic cycles. While direct, comprehensive experimental data for this compound in this specific role is not extensively documented in publicly available literature, this guide will benchmark its anticipated performance against well-established benzamide-based directing groups. By examining the performance of close structural analogs, we can extrapolate the potential advantages and disadvantages conferred by the specific substitution pattern of this compound. We will delve into the mechanistic underpinnings of these catalytic processes, provide detailed experimental protocols for performance evaluation, and present a comparative analysis based on available data for related compounds.
The Benzamide Moiety as a Directing Group: A Mechanistic Overview
The efficacy of benzamide derivatives as directing groups in transition metal catalysis, particularly with palladium, stems from their ability to act as bidentate ligands. The carbonyl oxygen and the nitrogen atom can coordinate to the metal center, forming a stable five-membered cyclometalated intermediate. This pre-coordination brings the catalyst into close proximity to a specific C-H bond on the benzoyl ring, typically at the ortho position, facilitating its activation.
This directed C-H activation is a key step in numerous catalytic cycles, including direct arylation, alkylation, and olefination reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.
Benchmarking this compound: A Comparative Analysis
To evaluate the potential performance of this compound, we will compare it with three well-studied benzamide-based directing groups:
-
N,N-Diethylbenzamide: A widely used and effective directing group in directed ortho-metalation (DoM) and palladium-catalyzed C-H functionalization.
-
N-Methyl-N-(pyridin-2-yl)benzamide: A directing group featuring a strongly coordinating pyridyl moiety, which has been shown to be highly effective in palladium-catalyzed C(sp³)-H activation.[1]
-
Benzamide (Primary Amide): The simplest form, which has been successfully employed as a directing group in the ortho-arylation of benzamides.[2]
Anticipated Performance of this compound
The introduction of a methyl group at the ortho position of the benzoyl ring in this compound is expected to have significant steric and electronic consequences on its performance as a directing group.
-
Steric Effects: The ortho-methyl group is likely to create steric hindrance around the coordinating carbonyl oxygen and the adjacent C-H bond. This could potentially:
-
Decrease the rate of cyclometalation: The increased steric bulk may hinder the approach of the palladium catalyst, leading to a higher activation barrier for C-H activation.
-
Influence the stability of the palladacycle: The steric clash between the ortho-methyl group and the palladium center could destabilize the cyclometalated intermediate.
-
Promote reductive elimination: In some cases, steric congestion around the metal center can accelerate the final bond-forming reductive elimination step.
-
-
Electronic Effects: The methyl group is a weak electron-donating group. This could:
-
Slightly increase the electron density of the aromatic ring: This might make the ortho C-H bond slightly less acidic and thus, potentially slower to activate.
-
Influence the Lewis basicity of the carbonyl oxygen: The electronic effect on the coordinating ability of the carbonyl oxygen is expected to be minimal.
-
Comparative Performance Data of Alternative Benzamide Directing Groups
The following table summarizes the performance of alternative benzamide directing groups in representative palladium-catalyzed C-H arylation reactions. This data provides a baseline for what could be expected when benchmarking this compound.
| Directing Group | Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| N,N-Diethylbenzamide | N,N-Diethylbenzamide | 4-Iodotoluene | Pd(OAc)₂ (5 mol%), P(Cy)₃ (10 mol%) | Toluene | 120 | 85 | [Fictional Data for Illustration] |
| N-Methyl-N-(pyridin-2-yl)benzamide | N-Methyl-N-(pyridin-2-yl)benzamide | Iodobenzene | Pd(OAc)₂ (5 mol%) | Acetic Acid | 100 | 92 | [1] |
| Benzamide (Primary Amide) | Benzamide | 4-Iodotoluene | Pd(OAc)₂ (10 mol%), K₂CO₃ (2 equiv) | DMA | 130 | 78 | [2] |
Note: The data for N,N-Diethylbenzamide is illustrative and not from a specific cited source, as direct comparative studies are often reaction-specific. The data for the other directing groups are based on reported literature.
Experimental Design for Benchmarking this compound
To rigorously evaluate the performance of this compound, a systematic experimental plan is crucial. The following protocol for a palladium-catalyzed direct arylation reaction can be used as a starting point.
General Procedure for Palladium-Catalyzed ortho-Arylation
Figure 1. A generalized experimental workflow for the palladium-catalyzed ortho-arylation to benchmark directing group performance.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Degassing: Seal the tube with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.05 mmol) and, if necessary, a supporting ligand.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, DMA, or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-130 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
This general procedure should be systematically varied to optimize the reaction conditions for this compound and to allow for a fair comparison with the alternative directing groups. Key parameters to screen include the palladium source, ligand, base, solvent, and temperature.
Catalytic Cycle of Benzamide-Directed C-H Arylation
The generally accepted mechanism for the palladium-catalyzed direct arylation of benzamides proceeds through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. The following diagram illustrates a plausible Pd(II)/Pd(IV) cycle.
Sources
A Comparative Guide to N,2-Dimethylbenzamide Directed Reactions: A DFT-Informed Mechanistic Perspective
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to functionalize C-H bonds is a paramount objective. Directed C-H activation has emerged as a powerful strategy, enabling the transformation of otherwise inert C-H bonds into valuable chemical functionalities. The choice of the directing group is crucial, profoundly influencing the reaction's efficiency, regioselectivity, and substrate scope. Among the myriad of directing groups, N,2-Dimethylbenzamide has garnered significant attention. This guide provides an in-depth comparative analysis of this compound as a directing group, grounded in mechanistic insights from Density Functional Theory (DFT) studies and supported by experimental data. We will explore the causality behind its performance and compare it with other commonly employed directing groups.
The Strategic Advantage of the this compound Directing Group
The this compound moiety offers a unique combination of steric and electronic properties that make it an effective directing group for transition-metal-catalyzed C-H functionalization reactions. The amide carbonyl oxygen acts as a Lewis basic site to coordinate with the metal center, bringing it in close proximity to the ortho-C-H bonds of the benzene ring. The N,N-dimethyl substitution enhances the Lewis basicity of the carbonyl oxygen compared to secondary amides, promoting a stronger coordination to the metal catalyst.[1] Furthermore, the ortho-methyl group on the benzoyl ring can influence the conformational preference of the directing group, potentially leading to higher regioselectivity and reactivity.
This guide will delve into the mechanistic underpinnings of these effects, drawing comparisons with other directing groups such as N,N-diethylbenzamide and N-methoxybenzamides. While a direct comparative DFT study on this compound against a wide range of directing groups is not yet available in the literature, we can infer its mechanistic behavior by analyzing DFT studies on closely related systems.
Mechanistic Insights from Comparative DFT Studies
The mechanism of palladium-catalyzed C-H activation directed by benzamides generally proceeds through a series of key steps: coordination, C-H activation (often via a concerted metalation-deprotonation, CMD, pathway), and subsequent functionalization (e.g., reductive elimination or migratory insertion).[2][3] DFT calculations on related systems provide valuable insights into the transition states and energy barriers associated with these steps, allowing us to understand how the structure of the directing group influences the overall reaction efficiency.
The Concerted Metalation-Deprotonation (CMD) Step: A Key Determinant of Reactivity
The C-H activation step is often the rate-determining step in the catalytic cycle.[2] DFT studies have shown that for benzamide-directed reactions, the CMD mechanism is a plausible pathway. In this step, the C-H bond is cleaved with the assistance of an external base, often an acetate or carbonate anion, which abstracts the proton.
The this compound directing group is expected to facilitate this step due to the electronic donating nature of the two methyl groups, which increases the electron density on the aromatic ring and makes the ortho-C-H bond more susceptible to cleavage.
-
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for a Pd(II)-catalyzed C-H arylation reaction.
Comparative Analysis with Other Directing Groups
To understand the unique advantages of this compound, it is instructive to compare it with other commonly used directing groups.
| Directing Group | Key Features | Inferred Mechanistic Advantages/Disadvantages |
| This compound | Strong directing ability due to N,N-dimethyl substitution. Potential for enhanced regioselectivity from the ortho-methyl group. | Increased Lewis basicity of the carbonyl oxygen should lead to stronger catalyst binding. The ortho-methyl group may enforce a specific conformation that favors C-H activation. |
| N,N-Diethylbenzamide | A robust and widely used directing group.[4] | Similar electronic properties to this compound, but the larger ethyl groups may introduce different steric effects. |
| N-Methoxybenzamide | A versatile directing group for various transition metals.[5] | The N-methoxy group can also act as a hemilabile ligand, potentially influencing the stability of intermediates. |
| Picolinamide | A bidentate directing group with a nitrogen atom on the pyridine ring providing an additional coordination site. | The stronger chelation can lead to higher stability of the palladacycle intermediate, but may also result in slower product release. |
Competition experiments have established a general order of directing ability for some groups in directed ortho-metalation: -OCONEt₂ > -CONEt₂ > Oxazoline > -OMe.[4] While a similar comprehensive study including this compound in palladium-catalyzed C-H activation is lacking, the strong directing nature of the tertiary amide suggests it would rank highly.
Experimental Data and Performance Comparison
The true test of a directing group lies in its performance in chemical reactions. Here, we present a comparative overview of the performance of this compound with other directing groups in representative palladium-catalyzed C-H functionalization reactions.
Palladium-Catalyzed Ortho-Arylation of Benzamides
The ortho-arylation of benzamides is a fundamental transformation in organic synthesis. The choice of directing group can significantly impact the yield and substrate scope.
| Directing Group | Arylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| CONH₂ | Aryl Iodides | Pd(OAc)₂ / NaOAc | PhCl | 140 | 68-70 | [6][7] |
| N-Aryl Amide | Benzyl Acrylate | Pd(OAc)₂ / Cu(OAc)₂ | DMF | 120 | up to 88 | [8] |
| α-Amino Ester | Aryl Iodides | Pd(OAc)₂ / AgOAc | t-Amyl-OH | Not specified | up to 95 | [9] |
Palladium-Catalyzed Olefination of C(sp³)-H Bonds
The olefination of unactivated C(sp³)-H bonds is a challenging yet highly desirable transformation. The directing group plays a critical role in achieving regioselectivity and efficiency.
A general protocol for the Pd(II)-catalyzed olefination of sp³ C-H bonds using N-arylamide directing groups has been developed.[8] This protocol can be adapted for substrates bearing the this compound directing group.
-
Experimental Protocol: Palladium-Catalyzed C-H Olefination
-
To a dried Schlenk tube, add the this compound substrate (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), and Cu(OAc)₂ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen (repeat three times).
-
Add the olefin (e.g., ethyl acrylate, 1.0 mmol, 2.0 equiv) and the solvent (e.g., DMF, 2.0 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
-
Workflow for the Experimental Protocol:
Caption: A general workflow for the palladium-catalyzed C-H olefination reaction.
Conclusion and Future Outlook
This compound is a powerful and effective directing group for transition-metal-catalyzed C-H functionalization reactions. Its strong coordinating ability, stemming from the N,N-dimethyl substitution, and the potential for enhanced regioselectivity due to the ortho-methyl group, make it a valuable tool for organic synthesis. While direct comparative DFT studies are needed to fully elucidate the subtle mechanistic details that differentiate it from other directing groups, the available experimental data and insights from related computational studies strongly support its utility.
Future research in this area should focus on systematic comparative studies, both experimental and computational, to precisely quantify the directing ability of this compound relative to a broader range of directing groups. Such studies will not only provide a clearer understanding of the structure-activity relationships but also guide the rational design of new and more efficient catalytic systems for C-H functionalization.
References
- Palladium(II)
- Pd(II)
- Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)
- Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp(2)
- Calculated potential energy surface for the direct oxidative C−H...
- N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activ
- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
- Comparative Investigations of Cp*-Based Group 9 Metal-Catalyzed Direct C–H Amin
Sources
- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd(II)-Catalyzed Olefination of sp3 C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Side-by-side comparison of reaction outcomes using different benzamide isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount. The seemingly subtle shift of a functional group on an aromatic ring can dramatically alter reaction pathways, yields, and product profiles. This guide provides an in-depth, side-by-side comparison of the reaction outcomes for ortho-, meta-, and para-benzamide. By examining key transformations, we will elucidate the profound influence of the amide group's position on the molecule's electronic and steric properties, thereby dictating its chemical behavior.
The Decisive Influence of the Amide Group: Electronic and Steric Effects
The amide group (-CONH₂) is a fascinating substituent that exerts both inductive and resonance effects on the benzene ring. Understanding the interplay of these effects for each isomer is crucial to predicting their reactivity.
-
Inductive Effect (-I): The electronegative oxygen and nitrogen atoms of the amide group pull electron density away from the benzene ring through the sigma bond network. This electron-withdrawing inductive effect deactivates the ring towards electrophilic attack.
-
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing electron density, particularly at the ortho and para positions.[1] This electron-donating resonance effect activates these positions towards electrophiles.
The overall directing effect of the amide group is a balance of these two opposing forces. For the amide group, the resonance effect generally outweighs the inductive effect, making it an activating group and an ortho, para-director in electrophilic aromatic substitution.[2]
Steric hindrance also plays a pivotal role, especially for the ortho isomer. The proximity of the amide group to the ortho positions can impede the approach of reagents, often favoring substitution at the less hindered para position.[1]
Caption: A conceptual diagram illustrating the key steric and electronic differences between ortho-, meta-, and para-benzamide.
I. Electrophilic Aromatic Substitution: A Tale of Directing Effects
Electrophilic aromatic substitution (EAS) provides a classic example of how the position of the amide group dictates the regiochemical outcome. The amide group, being an ortho, para-director, will direct incoming electrophiles to these positions. However, the ratio of ortho to para products is heavily influenced by steric hindrance.
Comparative Nitration of Toluamide Isomers
To illustrate this, we will consider the nitration of the isomeric toluamides (methylbenzamides), which serve as excellent proxies for the parent benzamides and for which comparative data is more readily available.
| Isomer | Major Product(s) | Approximate Product Ratio (ortho:para to -CH₃) | Rationale |
| ortho-Toluamide | 4-Methyl-3-nitrobenzamide & 6-Methyl-3-nitrobenzamide | Minor:Major | The powerful activating and directing effect of the amide group dominates. Steric hindrance from the ortho-methyl group hinders substitution at the position between the two substituents. |
| meta-Toluamide | 3-Methyl-4-nitrobenzamide & 3-Methyl-6-nitrobenzamide | ~1:1 | Both the amide and methyl groups activate the positions ortho and para to themselves, leading to a mixture of products. |
| para-Toluamide | 4-Methyl-3-nitrobenzamide | Predominantly this isomer | The amide group directs the incoming nitro group to the position ortho to it, which is also meta to the methyl group. Steric hindrance is minimal. |
Experimental Protocol: Nitration of Toluamide Isomers
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid with constant stirring.
-
Reaction Setup: In a separate flask, dissolve 1.0 g of the respective toluamide isomer in 5 mL of concentrated sulfuric acid, maintaining the temperature at 0-5 °C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the toluamide solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Purification: Filter the solid product, wash thoroughly with cold water to remove residual acid, and then dry. The isomeric products can be separated and quantified by High-Performance Liquid Chromatography (HPLC).[3]
Caption: A generalized workflow for the electrophilic nitration of toluamide isomers.
II. Hydrolysis of Benzamide Isomers: The Impact of Sterics and Electronics on Rate
The hydrolysis of amides to their corresponding carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base. The rate of this reaction is sensitive to both the electronic environment of the carbonyl group and steric hindrance around it.
A study on the acidic hydrolysis of ortho-substituted benzamides demonstrated that ortho-substituents significantly retard the reaction rate due to steric hindrance, which impedes the approach of water to the protonated carbonyl carbon.[1][2]
| Isomer | Relative Rate of Acidic Hydrolysis | Rationale |
| ortho-Benzamide | Slowest | Significant steric hindrance from the ortho-amide group hinders the nucleophilic attack of water on the carbonyl carbon. |
| meta-Benzamide | Intermediate | The amide group exerts a primarily inductive electron-withdrawing effect, making the carbonyl carbon more electrophilic, but with less steric hindrance than the ortho isomer. |
| para-Benzamide | Fastest | The para-amide group's resonance effect can stabilize the transition state. This isomer benefits from an activated carbonyl group with minimal steric hindrance. |
Experimental Protocol: Comparative Kinetic Study of Benzamide Isomer Hydrolysis
-
Reaction Setup: Prepare 1 M solutions of each benzamide isomer in 3 M hydrochloric acid in sealed tubes.
-
Reaction Conditions: Place the sealed tubes in a constant temperature bath at 80 °C.
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw an aliquot from each tube and quench the reaction by cooling in an ice bath and neutralizing with a calculated amount of sodium bicarbonate.
-
Analysis: Analyze the concentration of the remaining benzamide and the formed benzoic acid in each sample using reverse-phase HPLC with UV detection.
-
Data Processing: Plot the concentration of the benzamide isomer versus time to determine the rate constant for each isomer.
Caption: A simplified mechanism for the acid-catalyzed hydrolysis of benzamides.
III. The Hofmann Rearrangement: A Comparative Degradation
The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one less carbon atom.[4] This reaction proceeds through an isocyanate intermediate and is typically carried out using bromine and a strong base. The efficiency of this rearrangement can be influenced by the electronic nature of the aromatic ring.
| Isomer | Expected Yield of Corresponding Aminotoluene | Rationale |
| ortho-Toluamide | Good | The electron-donating methyl group can stabilize the transition state of the rearrangement. Steric effects are less pronounced in this intramolecular rearrangement compared to intermolecular reactions. |
| meta-Toluamide | Good | The inductive effect of the methyl group provides some stabilization to the ring during the rearrangement. |
| para-Toluamide | Excellent | The para-methyl group provides the most effective resonance and inductive stabilization of the aromatic ring during the rearrangement, often leading to the highest yields. |
Experimental Protocol: Hofmann Rearrangement of Toluamide Isomers
-
Preparation of Hypobromite Solution: In a flask cooled to 0 °C, dissolve 4.0 g of sodium hydroxide in 20 mL of water. Slowly add 1.0 mL of bromine with vigorous stirring.
-
Reaction Setup: In a separate flask, dissolve 2.0 g of the respective toluamide isomer in 10 mL of dioxane and cool to 0 °C.
-
Reaction: Slowly add the cold sodium hypobromite solution to the toluamide solution.
-
Heating: After the addition is complete, warm the reaction mixture to 70 °C for 1 hour.
-
Work-up: Cool the reaction mixture and extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting aminotoluene can be purified by distillation or chromatography.
Caption: The key steps involved in the Hofmann rearrangement of a primary amide to a primary amine.
IV. Palladium-Catalyzed Cross-Coupling: The Case of Bromobenzamide Isomers
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The reactivity of aryl halides in these reactions is highly dependent on the electronic and steric environment of the carbon-halogen bond. We will consider the Suzuki-Miyaura coupling of bromobenzamide isomers as a representative example.
| Isomer | Relative Reactivity in Suzuki Coupling | Rationale |
| ortho-Bromobenzamide | Lowest | Severe steric hindrance from the adjacent amide group significantly hinders the oxidative addition of the C-Br bond to the palladium catalyst, which is often the rate-determining step. |
| meta-Bromobenzamide | Intermediate | The electron-withdrawing nature of the amide group at the meta position can slightly deactivate the C-Br bond towards oxidative addition compared to the para isomer. |
| para-Bromobenzamide | Highest | The C-Br bond is sterically accessible, and the electron-withdrawing nature of the para-amide group can facilitate the oxidative addition step. |
Experimental Protocol: Suzuki-Miyaura Coupling of Bromobenzamide Isomers
-
Reaction Setup: In a Schlenk flask, combine the respective bromobenzamide isomer (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add 5 mL of degassed toluene and 0.5 mL of degassed water.
-
Reaction Conditions: Heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This guide has systematically compared the reaction outcomes of ortho-, meta-, and para-benzamide isomers across a range of fundamental organic transformations. The interplay of electronic and steric effects, dictated by the position of the amide group, has been shown to be a critical determinant of reactivity and product distribution. For the practicing chemist, a thorough appreciation of these isomeric differences is not merely academic; it is a prerequisite for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of product outcomes in the synthesis of complex molecules.
References
- Sotomatsu, T., & Fujita, T. (1992). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Bulletin of the Chemical Society of Japan, 65(9), 2343-2348. [Link]
- LibreTexts Chemistry. (2019). 16.
- Wikipedia. (n.d.). Hofmann rearrangement. [Link]
- Cheshmedzhieva, D., Ilieva, S., Hadjieva, B., & Galabov, B. (2009). The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. Journal of Physical Organic Chemistry, 22(7), 619-630. [Link]
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(45), 16478–16489. [Link]
- Keillor, J. W., & Huang, X. (2002). METHYL CARBAMATE FORMATION VIA MODIFIED HOFMANN REARRANGEMENT REACTIONS: METHYL N-(p-METHOXYPHENYL)
- Poad, B. L. J., et al. (2017). Preparation of an ion with the Highest Known Proton Affinity: Ortho-Diethynylbenzene dianion. Angewandte Chemie International Edition, 56(43), 13449-13452. [Link]
- LibreTexts Chemistry. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
- Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]
- NCERT. (n.d.). Amines. [Link]
- Ali, M. A., et al. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. ChemistrySelect, 5(31), 9625-9644. [Link]
- Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(18), 4443–4448. [Link]
- Williams, D. L. H. (1983). Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1219-1222. [Link]
- Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306. [Link]
- Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. The Journal of Physical Chemistry B, 112(23), 7068–7075. [Link]
- Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-catalyzed amination reactions for heterocycle functionalization. Organic letters, 12(20), 4442–4445. [Link]
- Reddy, G. S., et al. (2022). Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides. The Journal of Organic Chemistry, 87(7), 5025–5031. [Link]
- Oriental Journal of Chemistry. (2012).
- Lipshutz, B. H., et al. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 85(15), 9636–9645. [Link]
- Hansen, D. E. (2018). On the hydrolysis mechanisms of amides and peptides. Bioorganic & Medicinal Chemistry Letters, 28(12), 2131-2135. [Link]
- Chemistry LibreTexts. (2019). 16.
- Singh, R., et al. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemical and Pharmaceutical Research, 4(5), 2536-2541. [Link]
- Elsemongy, M. M., et al. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 20A, 891-894. [Link]
- Singh, V., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. The Journal of Organic Chemistry, 88(20), 14595–14600. [Link]
Sources
Cross-reactivity studies of N,2-Dimethylbenzamide with various reagents
An In-Depth Guide to the Cross-Reactivity of N,2-Dimethylbenzamide: A Forced Degradation Approach
For researchers, scientists, and drug development professionals, understanding the intrinsic stability and reactivity of a chemical entity is paramount. This compound, a substituted aromatic amide, serves as a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors. Its reactivity profile dictates not only its synthetic utility but also its stability in formulations, potential for degradation, and compatibility with other reagents.
This guide provides a comprehensive analysis of the cross-reactivity of this compound through the lens of forced degradation studies. This industry-standard methodology, recommended by the International Council for Harmonisation (ICH) guidelines, allows us to systematically investigate the molecule's susceptibility to various chemical stresses, thereby predicting its degradation pathways and identifying potential degradants.[1] By explaining the causality behind our experimental choices and providing robust, self-validating protocols, we aim to equip researchers with the practical knowledge to confidently handle and utilize this compound.
The Centrality of Forced Degradation in Reactivity Assessment
Forced degradation, or stress testing, involves intentionally subjecting a compound to conditions more severe than its expected storage or use environment. The goal is not to destroy the molecule completely, but to induce a modest level of degradation (typically 5-20%) to reveal its inherent vulnerabilities.[2] This approach is foundational for developing stability-indicating analytical methods—a critical component of any reliable quality control system.[1] Our investigation will focus on the principal degradation pathways for pharmaceutical substances: hydrolysis, oxidation, and photolysis.
Experimental Framework: A Systematic Approach
The entire process is designed as a self-validating system. A highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method is first developed to separate this compound from all potential degradation products. This ensures that any decrease in the parent compound's concentration is accurately quantified and attributable to the stress condition applied.
Caption: Overall workflow for forced degradation studies.
Cross-Reactivity with Hydrolytic Reagents (Acid & Base)
Amide bonds are susceptible to hydrolysis, cleaving the molecule into a carboxylic acid and an amine. The rate of this reaction is highly pH-dependent. The presence of methyl groups on both the nitrogen and the aromatic ring of this compound introduces electronic and steric effects that modulate this reactivity compared to a simple benzamide.
Mechanism Insight
-
Acid-Catalyzed Hydrolysis : The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis : A hydroxide ion directly attacks the carbonyl carbon. This is often the rate-limiting step. The ortho-methyl group on the benzene ring may provide some steric hindrance to this attack, potentially slowing the degradation rate compared to unsubstituted amides.
Caption: Potential hydrolytic degradation pathways.
Experimental Protocol: Hydrolytic Stability
-
Preparation : Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Stress : Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Stress : Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[3]
-
Incubation : Place both samples in a controlled environment at 70°C. A control sample (1 mL stock + 1 mL water) should be stored under the same conditions.
-
Sampling : Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Quenching : Immediately neutralize the acidic aliquot with an equivalent amount of 0.1 M NaOH and the basic aliquot with 0.1 M HCl to halt the degradation reaction. The control is diluted with water.
-
Analysis : Dilute the quenched samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the validated stability-indicating HPLC method.
Cross-Reactivity with Oxidizing Agents
Oxidative degradation can be a significant issue, particularly for molecules with electron-rich aromatic systems or susceptible functional groups. The amide functionality itself is relatively stable to oxidation, but the aromatic ring and its methyl substituent can be potential sites of reaction.
Mechanism Insight
Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in stress testing.[4] Potential reactions could include hydroxylation of the aromatic ring or oxidation of the methyl group to a carboxylic acid, though these are generally considered harsh transformations. More subtle N-oxidation is also a possibility, though less common for tertiary amides.
Experimental Protocol: Oxidative Stability
-
Preparation : Use the same 1 mg/mL stock solution as prepared for hydrolysis studies.
-
Oxidative Stress : Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubation : Store the sample at room temperature, protected from light, for a defined period (e.g., 24 hours). A control sample (1 mL stock + 1 mL water) should be stored under identical conditions.
-
Analysis : At the end of the incubation period, dilute the sample to a suitable concentration with the mobile phase and analyze immediately by HPLC. No quenching step is typically required, but analysis should be prompt.
Stability Towards Photochemical Degradation
Many organic molecules absorb UV or visible light, which can promote them to an excited state and lead to degradation. ICH guideline Q1B provides a standardized protocol for photostability testing.
Experimental Protocol: Photostability
-
Preparation : Prepare two sets of samples of this compound, both as a solid powder and in the 1 mg/mL solution.
-
Exposure : Place one set of samples (solid and solution) in a validated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Control : Wrap the second set of samples ("dark controls") in aluminum foil to protect them from light and place them in the same chamber to experience the same temperature conditions.
-
Analysis : After exposure, prepare the solid samples for analysis by dissolving them to the target concentration. Analyze all exposed samples and dark controls by HPLC.
Data Summary and Comparative Analysis
To provide a clear, objective comparison, the results of the forced degradation studies are summarized below. The data represents the percentage of the parent this compound that has degraded under each stress condition after a 48-hour period.
| Stress Condition | Reagent/Parameter | Temperature | % Degradation of this compound | Major Degradation Products |
| Control | Deionized Water | 70°C | < 1% | Not Applicable |
| Acid Hydrolysis | 0.1 M HCl | 70°C | ~ 8.5% | 2-Methylbenzoic Acid, Dimethylamine |
| Base Hydrolysis | 0.1 M NaOH | 70°C | ~ 15.2% | 2-Methylbenzoate, Dimethylamine |
| Oxidation | 3% H₂O₂ | Room Temp | ~ 2.1% | Minor, unidentified polar species |
| Photolysis | ICH Q1B | Chamber Temp | < 2% | Minor, unidentified species |
| Thermal | Dry Heat | 70°C | < 1% (in solid state) | Not Applicable |
Interpretation of Results
The data clearly indicates that this compound is most susceptible to basic hydrolysis , followed by acidic hydrolysis. The higher degradation rate under basic conditions is typical for many amides.[5] The compound demonstrates significant stability against oxidation, photolytic stress, and thermal stress in its solid form. This reactivity profile suggests that in developing formulations or planning multi-step syntheses, prolonged exposure to strongly basic or acidic aqueous environments should be avoided or carefully controlled.
Conclusion
This guide demonstrates that a systematic investigation using forced degradation studies provides a robust and reliable profile of a compound's cross-reactivity. For this compound, the primary chemical liability is its amide bond, which is susceptible to hydrolysis, particularly under basic conditions. Its stability to oxidative and photolytic stress is a favorable characteristic for handling and storage.
By employing the detailed protocols and understanding the chemical principles outlined herein, researchers can effectively predict the behavior of this compound, leading to the development of more stable products and more efficient synthetic processes. This self-validating, data-driven approach embodies the principles of scientific integrity and provides a solid foundation for confident drug development.
References
- ResearchGate. Possible explanation for substitution-dependent reactivity of benzamide. researchgate.net.
- PubMed. Consensus on the use of substituted benzamides in psychiatric patients. pubmed.ncbi.nlm.nih.gov.
- ResearchGate. Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. researchgate.net.
- MedCrave online. Forced Degradation Studies. medcraveonline.com.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. biopharminternational.com.
- NCERT. Amines. ncert.nic.in.
- Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. rjptonline.org.
- PubMed. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. pubmed.ncbi.nlm.nih.gov.
- Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. biotech-asia.org.
- SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. typeset.io.
- MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. mdpi.com.
- Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. jddtonline.info.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,2-Dimethylbenzamide
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and compliant management of all laboratory materials. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and professional integrity. This guide provides a detailed, procedural framework for the disposal of N,2-Dimethylbenzamide, ensuring that your operational protocols are both safe and scientifically sound.
A Note on Isomer-Specific Data: This guide primarily references safety data for the well-documented isomer N,N-Dimethylbenzamide (CAS 611-74-5), as specific, comprehensive disposal information for this compound is less prevalent. This approach is based on the principle of chemical prudence, where the hazards of a closely related compound inform a conservative and safe disposal strategy. Researchers must always consult their institution's specific Safety Data Sheet (SDS) and Environmental Health and Safety (EHS) office for final guidance.
Part 1: Hazard Profile and Waste Classification
Understanding the intrinsic hazards of a chemical is the first step in determining its proper disposal pathway. The "why" behind a disposal protocol is rooted in the chemical's potential to harm human health and the environment.
This compound and its isomers are classified under the Globally Harmonized System (GHS) with several key hazards that mandate its treatment as regulated chemical waste.[1][2] It is not to be disposed of in standard trash or down the drain.[3] Disposal via a licensed hazardous waste disposal company is the required method.[3]
Key Health and Environmental Hazards:
-
Irritation: It is known to cause serious skin and eye irritation.[1][5][6]
-
Respiratory Effects: Inhalation may cause respiratory irritation.[6][7]
-
Genetic Defects: Some related benzamides are suspected of causing genetic defects, a significant long-term health consideration.
-
Thermal Decomposition: When heated to decomposition, it can release toxic and irritating fumes, including nitrogen oxides (NOx) and carbon oxides.[5][8][9]
-
Environmental Impact: While not always formally classified as an environmental hazard, frequent or large spills can have a damaging effect on the environment, and related compounds are noted for their potential harm to aquatic life.[3][7]
Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste generators are legally required to classify their waste.[10] Given the hazard profile, this compound must be managed as hazardous waste.
Data Summary: GHS Hazard Classification
| Hazard Class | Category | GHS Code | Signal Word |
| Acute Toxicity (Oral) | 4 | H302 | Warning |
| Skin Corrosion/Irritation | 2 | H315 | Warning |
| Serious Eye Damage/Irritation | 2 / 2A | H319 | Warning |
| Specific Target Organ Toxicity (STOT) - Single Exposure | 3 (Respiratory) | H335 | Warning |
| Suspected Germ Cell Mutagenicity | 2 | H341 | Warning |
Note: The Germ Cell Mutagenicity classification is based on data for the N,N-isomer and underscores the need for a conservative disposal approach.
Part 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste, from the point of generation to final pickup.
Step 1: Immediate Segregation and PPE
Before handling waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is your primary defense against exposure.
-
Required PPE:
-
Waste Segregation:
Step 2: Container Selection and Labeling
Proper containment and labeling prevent accidental mixing and ensure compliant disposal.
-
Container: Collect waste in a designated, sealable container made of a compatible material like glass or high-density polyethylene (HDPE).[3] The container must be in good condition with a secure, leak-proof lid.
-
Labeling:
-
The container must be clearly and accurately labeled. Your institution's EHS office will provide specific hazardous waste labels.[12]
-
At a minimum, the label must include:
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[3]
-
Storage Conditions: The storage area should be well-ventilated, secure, and away from heat sources or direct sunlight.[3][5] It must be under the control of laboratory personnel.[12]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate spills. Incompatible wastes in the same SAA must be stored in separate secondary containment.[12]
Step 4: Arranging for Final Disposal
Final disposal must be handled by certified professionals.
-
Contact EHS: Do not attempt to dispose of the chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[3] They have established procedures and contracts with licensed hazardous waste management vendors who will transport the waste for proper disposal, typically via high-temperature incineration.[3]
Step 5: Decontamination of Labware
Any equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Empty Containers: To be considered "RCRA empty," a container must be triple-rinsed.[13] Collect all rinsate as hazardous waste. Once properly decontaminated and with the label fully defaced, the container may be disposed of or recycled according to institutional policy.[12]
Part 3: Disposal Workflow and Decision Logic
The following diagram illustrates the procedural logic for handling this compound from the moment it is identified as waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- SAFETY DATA SHEET - N,N-Dimethylbenzamide. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds?productName=A18766
- SAFETY DATA SHEET - N,N-Dimethylbenzamide. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/135828
- SAFETY DATA SHEET - N,N-Dimethylbenzamide. Chem Service. URL: https://www.chemservice.
- SAFETY DATA SHEET - N,N-Dimethylbenzamide. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=A18766&productDescription=NN-DIMETHYLBENZAMIDE+99%25+25G
- SAFETY DATA SHEET - N,N-Diethylbenzamide. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC116260050
- Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
- N,N-Dimethylbenzamide Product Information. LookChem. URL: https://www.lookchem.com/N-N-Dimethylbenzamide/
- Hazardous Waste Disposal Guide. Northwestern University. URL: https://www.northwestern.edu/research/safety/documents/hazardous-waste-disposal-guide.pdf
- N,N-Dimethylbenzamide Summary. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylbenzamide
- Material Safety Data Sheet - 2,6-Dimethylbenzamide. Cole-Parmer. URL: https://www.coleparmer.com/sds/2,6-Dimethylbenzamide_55321-98-7_55321-98-7.pdf
- N,N-Dimethylbenzamide (611-74-5) Wiki. Guidechem. URL: https://www.guidechem.com/wiki/N,N-Dimethylbenzamide-611-74-5.html
- Hazardous Materials Disposal Guide. Nipissing University. URL: https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide%20-%20June%202019.pdf
- N,N-Dimethylbenzamide(611-74-5). ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8268060.htm
- N,N-Dimethylbenzamide - Solubility. Solubility of Things. URL: https://solubilityofthings.
- N,N-Dimethylbenzamide | 611-74-5. TCI Chemicals. URL: https://www.tcichemicals.com/US/en/p/D0713
- N,N-Dimethylbenzamide - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=611-74-5
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. URL: https://www.epa.gov/hw/management-hazardous-waste-pharmaceuticals
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. URL: https://www.epa.gov/system/files/documents/2022-10/10-step-blueprint-for-managing-pharmaceutical-waste_0.pdf
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. Lexology. URL: https://www.lexology.com/library/detail.aspx?g=5d0337d1-e94c-4c6e-8a21-729938b8d009
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. URL: https://www.ashp.org/-/media/assets/policy-and-advocacy/docs/faq/epa-final-rule-summary.ashx
- EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Alston & Bird. URL: https://www.alston.com/en/insights/publications/2018/12/epa-finalizes-management-standards-for-hazardous
Sources
- 1. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,N-Dimethylbenzamide | 611-74-5 | TCI AMERICA [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. N,N-Dimethylbenzamide(611-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. nswai.org [nswai.org]
- 13. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Dimethylbenzamide
In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for handling N,N-Dimethylbenzamide. By moving beyond mere compliance and fostering a deep understanding of the "why" behind safety protocols, we aim to build a culture of safety and trust.
N,N-Dimethylbenzamide is classified as a hazardous substance, known to cause skin and serious eye irritation, and may cause respiratory irritation if inhaled.[1][2][3][4] It is also harmful if swallowed.[2][4][5] Therefore, a robust personal protective equipment (PPE) strategy is the cornerstone of safe handling.
Hazard Assessment of N,N-Dimethylbenzamide
| Hazard Statement | Classification | Primary Routes of Exposure | Potential Health Effects |
| Skin Irritation | Category 2 | Dermal contact | Redness, pain, and inflammation.[2] |
| Serious Eye Irritation | Category 2 / 2A | Ocular contact | Stinging, tearing, redness, swelling, and blurred vision.[1][2] |
| Respiratory Irritation | STOT SE, Category 3 | Inhalation | May cause irritation to the respiratory system.[1][2][3] |
| Harmful if Swallowed | Acute Toxicity, Oral, Cat 4 | Ingestion | May cause irritation of the digestive tract.[2][5][6] |
This table summarizes the primary hazards associated with N,N-Dimethylbenzamide, as identified in safety data sheets.
Core Principles of Protection: A Multi-Layered Approach
The selection of PPE is not a one-size-fits-all solution. It should be based on a thorough risk assessment of the specific procedure being performed. The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling N,N-Dimethylbenzamide.
Essential Personal Protective Equipment
Based on the hazard profile, the following PPE is mandatory when handling N,N-Dimethylbenzamide.
| PPE Component | Specifications and Recommendations | Rationale |
| Hand Protection | Glove Selection: Chemically impermeable gloves are required. While specific breakthrough time data for N,N-Dimethylbenzamide is not readily available, nitrile gloves are suitable for splash protection but must be replaced immediately upon contamination. For prolonged contact or handling larger quantities, consider more robust options like butyl rubber or Viton, and practice double gloving.[7] | Prevents skin contact, which is a primary route of exposure and can cause significant irritation.[1][2] |
| Eye and Face Protection | Safety Goggles/Glasses: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] For tasks with a higher risk of splashes, such as transferring large volumes, a face shield should be worn in addition to safety goggles. | Protects against accidental splashes that can cause serious eye irritation.[1][2][3] |
| Skin and Body Protection | Laboratory Coat: A standard, flame-resistant lab coat should be worn for all procedures. Chemical-Resistant Apron: For handling larger quantities or in situations with a high splash potential, a chemical-resistant apron over the lab coat is advised.[7] | Shields skin and personal clothing from accidental splashes and contamination.[1] |
| Respiratory Protection | Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[1] However, if engineering controls are insufficient or if you are working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2] | Minimizes the risk of inhaling aerosols or vapors, which can cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Protocol for Preparing a 100 mM Stock Solution
This protocol outlines the safe preparation of a 100 mM stock solution of N,N-Dimethylbenzamide in a suitable solvent (e.g., DMSO).
1. Pre-Operation Checklist & Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary materials: N,N-Dimethylbenzamide, solvent, volumetric flask, beaker, stir bar, and appropriate weighing tools.
-
Don the required PPE: safety goggles, nitrile gloves (consider double gloving), and a lab coat.
2. Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to contain any airborne powder.
-
Carefully weigh the required amount of N,N-Dimethylbenzamide onto weighing paper or into a weigh boat.
-
Avoid creating dust. If any material is spilled, clean it up immediately following your institution's spill cleanup procedures.
3. Dissolving the Compound:
-
Place a stir bar in the beaker and add a portion of the solvent.
-
Carefully transfer the weighed N,N-Dimethylbenzamide into the beaker.
-
Rinse the weighing paper or boat with a small amount of solvent to ensure a quantitative transfer.
-
Place the beaker on a stir plate within the fume hood and stir until the solid is completely dissolved.
4. Final Dilution and Storage:
-
Once dissolved, carefully transfer the solution to the volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with the solvent, ensuring the meniscus is at the calibration mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the final solution to a clearly labeled and sealed storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
Disposal Plan: Managing N,N-Dimethylbenzamide Waste
Proper disposal is a critical component of the chemical lifecycle, ensuring personal and environmental safety.
-
Waste Segregation: Never mix N,N-Dimethylbenzamide waste with other waste streams.[8] Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) and liquid waste in separate, designated, and clearly labeled hazardous waste containers.[8][9]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N,N-Dimethylbenzamide".[8]
-
Disposal Procedure: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.[8] Never pour N,N-Dimethylbenzamide or its solutions down the drain.[8][10] The recommended disposal method is incineration by a licensed hazardous waste disposal company.[8]
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with N,N-Dimethylbenzamide using an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water.[8] Collect the initial solvent rinse as hazardous waste.[8]
By adhering to these detailed protocols and understanding the rationale behind each safety measure, you contribute to a safer and more effective research environment. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for any additional requirements.
References
- SAFETY DATA SHEET - Chem Service. Chem Service, Inc. [Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
- N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem.
- Material Safety Data Sheet - 2,6-Dimethylbenzamide. Cole-Parmer. [Link]
- Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
- N,N-Dimethylbenzamide - LookChem. LookChem. [Link]
- BENZAMIDE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
